(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2,3-dimethylbutanoic acid
Descripción
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Propiedades
IUPAC Name |
(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-2,3-dimethylbutanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23NO4/c1-13(2)21(3,19(23)24)22-20(25)26-12-18-16-10-6-4-8-14(16)15-9-5-7-11-17(15)18/h4-11,13,18H,12H2,1-3H3,(H,22,25)(H,23,24)/t21-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AWEZXIRZNQCCNN-NRFANRHFSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C)(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[C@@](C)(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide on (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2,3-dimethylbutanoic acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical, physical, and biological properties of (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2,3-dimethylbutanoic acid, a key building block in modern peptide science. Also known as Fmoc-α-methyl-L-valine, this sterically hindered amino acid derivative is utilized to enhance the pharmacological properties of peptide-based therapeutics.
Core Properties and Data
This compound is a synthetic derivative of the natural amino acid L-valine. The presence of both an N-terminal Fmoc protecting group and a methyl group on the α-carbon introduces unique structural constraints that are highly valued in peptide chemistry.
Physicochemical Properties
The fundamental physicochemical properties of the compound are summarized below. This data is essential for experimental design, including solvent selection, reaction setup, and analytical method development.
| Property | Value |
| Molecular Formula | C₂₁H₂₃NO₄ |
| Molecular Weight | 353.42 g/mol |
| CAS Number | 169566-81-8 |
| Appearance | White to off-white solid powder |
| Purity (Typical) | ≥97% (HPLC) |
| Boiling Point | 554.1 °C at 760 mmHg (Predicted) |
| Density | 1.209 g/cm³ (Predicted) |
| Flash Point | 288.9 °C (Predicted) |
| Storage Temperature | Powder: -20°C (long-term), 4°C (short-term) In Solvent: -80°C (months), -20°C (weeks) |
Computed Molecular Descriptors
Molecular descriptors are crucial for in silico modeling, including ADME/Tox prediction and understanding the compound's behavior in biological systems.
| Descriptor | Value |
| LogP (Octanol-Water Partition Coefficient) | 4.2 |
| Hydrogen Bond Donor Count | 2 |
| Hydrogen Bond Acceptor Count | 4 |
| Rotatable Bond Count | 6 |
| Topological Polar Surface Area (TPSA) | 75.6 Ų |
| Exact Mass | 353.162708 g/mol |
| Complexity | 512 |
Biological Context and Applications
Fmoc-α-methyl-L-valine is primarily used as a building block in solid-phase peptide synthesis (SPPS). It is classified as a non-proteinogenic, or unnatural, amino acid. The key feature driving its use is the α-methyl group, which provides significant steric hindrance around the adjacent peptide bond.
This modification is a common strategy in medicinal chemistry to:
-
Increase Metabolic Stability: The steric bulk of the α-methyl group protects the adjacent peptide bond from cleavage by proteases and peptidases, thereby increasing the in vivo half-life of the peptide therapeutic.
-
Induce Conformational Rigidity: The restricted bond rotation imparts a more defined and stable conformation to the peptide backbone. This can lead to higher binding affinity and selectivity for the biological target.
-
Enhance Cell Permeability: In some contexts, the overall change in peptide conformation and hydrophobicity can improve its ability to cross cell membranes.
While this compound is a derivative of valine, which is used in ergogenic supplements, there is no direct evidence of its own biological activity in this regard.[1] Its role is firmly established as a structural component for enhancing peptide drug candidates.[2]
Experimental Protocols
Representative Synthesis Strategy
Objective: To synthesize Fmoc-α-methyl-L-valine from L-valine.
Materials:
-
L-Valine
-
Thionyl chloride (SOCl₂)
-
Methanol (MeOH)
-
o-Nitrobenzenesulfonyl chloride (o-NBS-Cl)
-
Triethylamine (TEA) or Diisopropylethylamine (DIEA)
-
Dichloromethane (DCM), Anhydrous
-
Dimethylformamide (DMF), Anhydrous
-
Methyl iodide (MeI) or Dimethyl sulfate
-
Potassium carbonate (K₂CO₃), Anhydrous
-
2-Mercaptoethanol
-
1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)
-
9-fluorenylmethyl succinimidyl carbonate (Fmoc-OSu)
-
Sodium bicarbonate (NaHCO₃)
-
Hydrochloric acid (HCl), 1M
-
Sodium hydroxide (NaOH), 1M
-
Standard workup and purification reagents (ethyl acetate, brine, sodium sulfate, silica gel)
Methodology:
-
Carboxyl Protection: Convert L-valine to its methyl ester by reacting with thionyl chloride in methanol. This protects the carboxylic acid from participating in subsequent reactions.
-
Temporary Amine Protection: Protect the primary amine of the L-valine methyl ester with an ortho-nitrobenzenesulfonyl (o-NBS) group. This is achieved by reacting it with o-NBS-Cl in the presence of a base like TEA in anhydrous DCM. The o-NBS group is stable to methylation conditions but can be removed orthogonally to the Fmoc group.
-
α-Alkylation (Methylation): This is a critical and challenging step. A strong, non-nucleophilic base (e.g., LDA or KHMDS) is used to deprotonate the α-carbon, followed by quenching with an electrophile (methyl iodide). This step establishes the key α-methyl group. Note: This step must be performed under strictly anhydrous conditions at low temperature (e.g., -78°C) to minimize side reactions.
-
Removal of Temporary Amine Protection: The o-NBS group is removed using a thiol, such as 2-mercaptoethanol, and a base like DBU in DMF.
-
Fmoc Protection: The now-exposed secondary amine is protected by reacting it with Fmoc-OSu in the presence of a mild base like sodium bicarbonate in a dioxane/water mixture.
-
Carboxyl Deprotection (Saponification): The methyl ester is hydrolyzed to the free carboxylic acid using a base such as lithium hydroxide (LiOH) or NaOH in a water/THF mixture, followed by acidic workup.
-
Purification: The final product is purified by silica gel column chromatography to yield the pure Fmoc-α-methyl-L-valine.
Incorporation into Peptides via Solid-Phase Peptide Synthesis (SPPS)
The primary application of this compound is its use in Fmoc-based SPPS. Due to significant steric hindrance, its coupling requires optimized conditions compared to standard proteinogenic amino acids.
Objective: To couple Fmoc-α-methyl-L-valine onto a resin-bound peptide chain with a free N-terminal amine.
Materials:
-
Peptide-resin with a free N-terminus (pre-swollen in DMF)
-
Fmoc-α-methyl-L-valine
-
Coupling Reagent: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
Base: DIEA (N,N-Diisopropylethylamine)
-
Solvent: N,N-Dimethylformamide (DMF), peptide synthesis grade
-
Fmoc deprotection solution: 20% piperidine in DMF
-
Washing solvents: DMF, DCM
-
Chloranil or Kaiser test reagents for reaction monitoring
Methodology:
-
Fmoc Deprotection: The N-terminal Fmoc group of the peptide-resin is removed by treatment with 20% piperidine in DMF (e.g., 1 x 5 min, followed by 1 x 15 min). The resin is then thoroughly washed with DMF.
-
Activation of Amino Acid: In a separate vessel, dissolve Fmoc-α-methyl-L-valine (3-5 equivalents relative to resin loading) and HATU (2.9-4.9 equivalents) in DMF. Add DIEA (6-10 equivalents) to the solution. Allow the mixture to pre-activate for 2-5 minutes at room temperature.
-
Coupling Reaction: Add the activated amino acid solution to the deprotected peptide-resin. Agitate the mixture at room temperature. Note: Due to steric hindrance, the coupling time is significantly longer than for standard amino acids and may require 4-12 hours or even overnight for completion.
-
Reaction Monitoring: The completion of the coupling reaction should be monitored. The Kaiser test is not effective for secondary amines like the one formed after coupling. The Chloranil test is a suitable alternative, where a negative result (colorless or yellow beads) indicates a complete reaction.
-
Washing: Once the coupling is complete, drain the reaction solution and thoroughly wash the resin with DMF (e.g., 5 times) and DCM (e.g., 3 times) to remove any excess reagents before proceeding to the next cycle of deprotection and coupling.
Stock Solution and Formulation Preparation
Objective: To prepare solutions for in vitro and in vivo use.
3.3.1 Stock Solution (DMSO)
-
Materials: Fmoc-α-methyl-L-valine, DMSO (anhydrous), ultrasonic bath.
-
Protocol: To prepare a 100 mg/mL stock solution, weigh 100 mg of the compound and add 1 mL of DMSO. Use an ultrasonic bath to facilitate dissolution. Note that hygroscopic DMSO can significantly impact solubility; use a newly opened bottle. Store aliquots at -80°C.
3.3.2 In Vivo Formulation (Example)
-
Materials: DMSO stock solution, PEG300, Tween 80, sterile saline (0.9% NaCl).
-
Protocol (for a 10% DMSO, 40% PEG300, 5% Tween 80, 45% saline formulation):
-
Start with the required volume of DMSO stock solution.
-
Add PEG300 and mix until the solution is clear.
-
Add Tween 80 and mix until the solution is clear.
-
Add sterile saline to reach the final volume and mix thoroughly. The final concentration should be determined based on the specific experimental requirements and solubility limits in the final formulation.
-
References
An In-depth Technical Guide to Fmoc-L-2-amino-2,3-dimethylbutanoic Acid: A Core Component in Modern Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of Fmoc-L-2-amino-2,3-dimethylbutanoic acid, a crucial building block in the field of peptide chemistry. It details its chemical structure, physicochemical properties, and its application in solid-phase peptide synthesis (SPPS), offering valuable insights for researchers engaged in peptide-based drug discovery and development.
Chemical Structure and Physicochemical Properties
Fmoc-L-2-amino-2,3-dimethylbutanoic acid, also known as Fmoc-(S)-2-amino-2,3-dimethylbutanoic acid, is a synthetic amino acid derivative. The presence of the fluorenylmethyloxycarbonyl (Fmoc) protecting group on the alpha-amino group makes it a cornerstone for the stepwise assembly of peptides in SPPS. The "L" configuration denotes the (S)-enantiomer at the alpha-carbon, which is the stereoisomer predominantly found in natural proteins.
The core structure features a valine isomer with a methyl group at the alpha-position, contributing to its unique steric hindrance which can influence peptide conformation and stability.
Below is a summary of its key chemical and physical properties.
| Property | Value | Source |
| IUPAC Name | (2S)-2-{[(9H-Fluoren-9-yl)methoxy]carbonylamino}-2,3-dimethylbutanoic acid | - |
| Synonyms | Fmoc-(S)-2-amino-2,3-dimethylbutanoic acid, Fmoc-α-methyl-L-valine | - |
| CAS Number | 53940-83-3 (for the unprotected amino acid) | [1][2][3] |
| Molecular Formula | C21H23NO4 | Calculated |
| Molecular Weight | 353.41 g/mol | Calculated[4] |
| Appearance | White to off-white solid | Inferred |
| Solubility | Soluble in organic solvents such as DMF and DMSO | [5] |
Synthesis of Fmoc-L-2-amino-2,3-dimethylbutanoic Acid
The synthesis of Fmoc-L-2-amino-2,3-dimethylbutanoic acid typically involves the reaction of L-2-amino-2,3-dimethylbutanoic acid with a Fmoc-donating reagent under basic conditions. A standard laboratory-scale protocol is detailed below.
Experimental Protocol: Synthesis of Fmoc-L-2-amino-2,3-dimethylbutanoic Acid
Materials:
-
L-2-amino-2,3-dimethylbutanoic acid
-
9-fluorenylmethyl chloroformate (Fmoc-Cl) or N-(9-Fluorenylmethoxycarbonyloxy)succinimide (Fmoc-OSu)
-
Sodium carbonate (Na2CO3) or sodium bicarbonate (NaHCO3)
-
1,4-Dioxane
-
Water (deionized)
-
Diethyl ether
-
Hexane
-
Hydrochloric acid (HCl), 1M
-
Magnesium sulfate (MgSO4)
-
Round-bottom flask
-
Magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Dissolution of Amino Acid: In a round-bottom flask, dissolve L-2-amino-2,3-dimethylbutanoic acid (1 equivalent) in a 10% aqueous solution of sodium carbonate. Cool the solution to 0 °C in an ice bath.
-
Addition of Fmoc Reagent: Dissolve Fmoc-Cl or Fmoc-OSu (1.1 equivalents) in 1,4-dioxane. Add this solution dropwise to the stirring amino acid solution at 0 °C over a period of 30 minutes.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir overnight.
-
Work-up:
-
Transfer the reaction mixture to a separatory funnel.
-
Wash the mixture twice with diethyl ether to remove unreacted Fmoc reagent and byproducts.
-
Acidify the aqueous layer to a pH of 2-3 with 1M HCl.
-
Extract the product into ethyl acetate (3 x volumes).
-
-
Drying and Concentration:
-
Combine the organic layers and dry over anhydrous magnesium sulfate.
-
Filter the drying agent and concentrate the solution under reduced pressure using a rotary evaporator.
-
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system, such as ethyl acetate/hexane, to yield the final white solid product.
-
Characterization: Confirm the identity and purity of the product using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC).
Application in Solid-Phase Peptide Synthesis (SPPS)
Fmoc-L-2-amino-2,3-dimethylbutanoic acid is primarily used as a building block in Fmoc-based solid-phase peptide synthesis. The Fmoc group provides temporary protection of the α-amino group, which can be selectively removed at each cycle of peptide chain elongation.
Experimental Protocol: Incorporation of Fmoc-L-2-amino-2,3-dimethylbutanoic Acid into a Peptide Chain via SPPS
This protocol outlines a single coupling cycle for adding Fmoc-L-2-amino-2,3-dimethylbutanoic acid to a growing peptide chain on a solid support (e.g., Rink Amide resin).[6][7]
Materials:
-
Peptide-resin with a free N-terminal amine
-
Fmoc-L-2-amino-2,3-dimethylbutanoic acid
-
Coupling reagent (e.g., HBTU, HATU)
-
Base (e.g., N,N-Diisopropylethylamine - DIPEA)
-
Solvent (e.g., N,N-Dimethylformamide - DMF)
-
Deprotection solution: 20% piperidine in DMF
-
Washing solvents: DMF, Dichloromethane (DCM), Isopropanol (IPA)
-
Solid-phase peptide synthesis vessel
Procedure:
-
Resin Swelling: Swell the peptide-resin in DMF for 30-60 minutes in the synthesis vessel.[8]
-
Fmoc Deprotection:
-
Drain the DMF from the resin.
-
Add the 20% piperidine in DMF solution to the resin and agitate for 5-10 minutes.
-
Drain the deprotection solution.
-
Repeat the piperidine treatment for another 10-15 minutes to ensure complete Fmoc removal.
-
Wash the resin thoroughly with DMF (3-5 times), IPA (2-3 times), and finally DMF (3-5 times) to remove residual piperidine.[9]
-
-
Amino Acid Activation and Coupling:
-
In a separate vial, dissolve Fmoc-L-2-amino-2,3-dimethylbutanoic acid (3-5 equivalents relative to the resin substitution) and the coupling reagent (e.g., HBTU, 3-5 equivalents) in DMF.
-
Add the base (DIPEA, 6-10 equivalents) to the activation mixture and vortex for 1-2 minutes.
-
Add the activated amino acid solution to the deprotected peptide-resin in the synthesis vessel.
-
Agitate the mixture for 1-2 hours at room temperature to facilitate coupling.
-
-
Washing:
-
Drain the coupling solution.
-
Wash the resin thoroughly with DMF (3-5 times), DCM (2-3 times), and DMF (3-5 times) to remove excess reagents and byproducts.
-
-
Cycle Repetition: The resin is now ready for the next deprotection and coupling cycle with the subsequent amino acid in the desired peptide sequence.
Visualization of Structures and Workflows
To provide a clearer understanding of the molecular structure and its role in peptide synthesis, the following diagrams have been generated.
Caption: Chemical structure of Fmoc-L-2-amino-2,3-dimethylbutanoic acid.
Caption: General workflow for one cycle of Solid-Phase Peptide Synthesis (SPPS).
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. manchesterorganics.com [manchesterorganics.com]
- 3. (2S)-2-amino-2,3-dimethylbutanoic acid | C6H13NO2 | CID 7408715 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. chemimpex.com [chemimpex.com]
- 5. nbinno.com [nbinno.com]
- 6. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol - Creative Peptides [creative-peptides.com]
- 7. Fmoc Solid-Phase Peptide Synthesis | Springer Nature Experiments [experiments.springernature.com]
- 8. chem.uci.edu [chem.uci.edu]
- 9. Organic Syntheses Procedure [orgsyn.org]
A Technical Guide to Fmoc-Protected 2,3-Dimethylbutanoic Acid Derivatives in Peptide Synthesis
This technical guide provides an in-depth overview of Fmoc-protected 2,3-dimethylbutanoic acid derivatives, crucial building blocks for researchers, scientists, and professionals in drug development. Due to the structural ambiguity of "Fmoc-2,3-dimethylbutanoic acid," this document addresses the various isomers resulting from the position of the amino group and the stereochemistry of the chiral centers.
Introduction to Fmoc-Protected Amino Acids in Peptide Synthesis
The fluorenylmethoxycarbonyl (Fmoc) protecting group is a cornerstone of modern solid-phase peptide synthesis (SPPS). Its base-labile nature allows for orthogonal protection strategies, enabling the synthesis of complex peptide sequences with high purity and yield.[1][2][3] Fmoc-protected amino acids are widely available and are integral to the production of therapeutic peptides.[2][3] The incorporation of structurally unique amino acids, such as derivatives of 2,3-dimethylbutanoic acid, can impart specific conformational constraints and properties to peptides, which is of significant interest in drug design.
Isomers of Fmoc-Aminodimethylbutanoic Acid
The term "Fmoc-2,3-dimethylbutanoic acid derivative" can refer to several isomers depending on the position of the amine and the stereoconfiguration. Below are details for specific, commercially available isomers.
This compound, also known as (R)-Fmoc-β²-homovaline, is a β-amino acid derivative. The presence of the aminomethyl group at the 2-position and the methyl group at the 3-position introduces a unique structural element into a peptide backbone.
Chemical Data:
| Property | Value | Reference |
| CAS Number | 501331-02-8 | [4][5] |
| Molecular Formula | C₂₁H₂₃NO₄ | [4][5] |
| Molecular Weight | 353.41 g/mol | [4] |
| Appearance | White powder | [4][5] |
| Purity | ≥ 99% (HPLC) | [4][5] |
| Optical Rotation | [α]D²⁰ = -21 ± 2º (c=1 in DMF) | [4][5] |
| Storage | 0 - 8 °C | [4][5] |
This is an α-amino acid derivative with two methyl groups at the 2 and 3 positions.
Chemical Data:
| Property | Value | Reference |
| Molecular Formula | C₂₁H₂₃NO₄ | |
| Molecular Weight | 353.418 g/mol | |
| Purity | 95% | |
| Storage | 2 - 8 °C |
This is a β-amino acid derivative with methyl groups at the 2 and 3 positions.
Chemical Data:
| Property | Value | Reference |
| Molecular Formula | C₂₁H₂₃O₄N₁ | [6] |
| Molecular Weight | 353.42 g/mol | [6] |
| MDL Number | MFCD32827913 | [6] |
Experimental Protocols: Fmoc-Based Solid-Phase Peptide Synthesis (SPPS)
The following is a generalized protocol for the incorporation of an Fmoc-protected amino acid derivative into a peptide chain on a solid support. Specific reaction times and reagents may need to be optimized depending on the specific amino acid and peptide sequence.
Materials:
-
Fmoc-protected amino acid
-
Solid-phase synthesis resin (e.g., Rink amide, Wang, 2-chlorotrityl)[7]
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
-
Dichloromethane (DCM)
-
Piperidine solution (20% in DMF) for Fmoc deprotection
-
Coupling reagents (e.g., HBTU/DIPEA or DIC/Oxyma)
-
Cleavage cocktail (e.g., Trifluoroacetic acid-based)
Procedure:
-
Resin Swelling: Swell the resin in DMF for at least 30 minutes.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5-20 minutes to remove the Fmoc group from the N-terminus of the growing peptide chain. Wash the resin thoroughly with DMF.
-
Amino Acid Coupling:
-
Dissolve the Fmoc-amino acid and coupling reagents in DMF.
-
Add the solution to the resin.
-
Allow the reaction to proceed for 1-2 hours.
-
Wash the resin with DMF and DCM.
-
-
Repeat Cycle: Repeat the deprotection and coupling steps for each subsequent amino acid in the sequence.
-
Final Deprotection: After the final coupling step, remove the N-terminal Fmoc group.
-
Cleavage and Deprotection: Treat the resin with a cleavage cocktail to cleave the peptide from the resin and remove side-chain protecting groups.
-
Precipitation and Purification: Precipitate the crude peptide in cold ether, and purify by reverse-phase high-performance liquid chromatography (RP-HPLC).
Visualization of SPPS Workflow
The following diagram illustrates the general workflow of a single cycle in Fmoc-based solid-phase peptide synthesis.
Caption: General workflow for one cycle of Fmoc solid-phase peptide synthesis.
Logical Relationship for Synthesis Planning
The selection of a specific isomer and synthesis strategy is a critical step in peptide design. The following diagram outlines the logical considerations.
Caption: Logical workflow for planning the synthesis of a peptide containing a 2,3-dimethylbutanoic acid derivative.
References
- 1. peptide.com [peptide.com]
- 2. Advances in Fmoc solid‐phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. chemimpex.com [chemimpex.com]
- 5. chemimpex.com [chemimpex.com]
- 6. Fmoc-(S)-3-amino-2,3-dimethylbutanoic acid [sigmaaldrich.com]
- 7. chem.uci.edu [chem.uci.edu]
Spectroscopic and Synthetic Profile of Fmoc-(S)-2-amino-2,3-dimethylbutanoic acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data and synthetic methodology for Fmoc-(S)-2-amino-2,3-dimethylbutanoic acid. This derivative of valine is a valuable building block in peptide synthesis, particularly for the incorporation of sterically hindered amino acid residues.[1][2] The fluorenylmethoxycarbonyl (Fmoc) protecting group is instrumental for selective protection in solid-phase peptide synthesis.[3]
Spectroscopic Data
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR (Proton NMR)
| Assignment | (S)-2-amino-2,3-dimethylbutanoic acid (Predicted, D₂O) | Fmoc-(S)-2-amino-2,3-dimethylbutanoic acid (Expected in CDCl₃) |
| α-CH₃ | Singlet | Singlet, ~1.5 ppm |
| β-CH(CH₃)₂ | Multiplet | Multiplet |
| β-CH(CH ₃)₂ | Doublet | Doublet, ~0.9-1.1 ppm |
| NH | --- | Broad singlet, variable |
| Fmoc-CH | --- | Triplet, ~4.2 ppm |
| Fmoc-CH₂ | --- | Doublet, ~4.4 ppm |
| Fmoc-Aromatic | --- | Multiplets, ~7.2-7.8 ppm |
¹³C NMR (Carbon NMR)
| Assignment | (S)-2-amino-2,3-dimethylbutanoic acid (Predicted, D₂O) | Fmoc-(S)-2-amino-2,3-dimethylbutanoic acid (Expected in CDCl₃) |
| C =O | ~175-180 ppm | ~176 ppm |
| α-C | ~60-65 ppm | ~60-65 ppm |
| α-C H₃ | ~20-25 ppm | ~20-25 ppm |
| β-C H | ~30-35 ppm | ~30-35 ppm |
| β-C H₃ | ~18-20 ppm | ~18-20 ppm |
| Fmoc-C H | --- | ~47 ppm |
| Fmoc-C H₂ | --- | ~67 ppm |
| Fmoc-Aromatic C | --- | ~120, 125, 127, 128, 141, 144 ppm |
| Fmoc-C =O | --- | ~156 ppm |
Mass Spectrometry (MS)
| Technique | (S)-2-amino-2,3-dimethylbutanoic acid | Fmoc-(S)-2-amino-2,3-dimethylbutanoic acid |
| Molecular Weight | 131.17 g/mol [4][5] | 353.42 g/mol |
| Monoisotopic Mass | 131.094628657 Da[4][5] | 353.162708 g/mol (Calculated) |
| Expected [M+H]⁺ | 132.1025 | 354.1705 |
| Expected [M+Na]⁺ | 154.0844 | 376.1524 |
Infrared (IR) Spectroscopy
| Functional Group | (S)-2-amino-2,3-dimethylbutanoic acid (Expected, KBr Pellet) | Fmoc-(S)-2-amino-2,3-dimethylbutanoic acid (Expected, KBr Pellet) |
| O-H (Carboxylic Acid) | Broad, 3300-2500 cm⁻¹ | Broad, 3300-2500 cm⁻¹ |
| N-H (Amine) | 3100-3000 cm⁻¹ (stretch), 1640-1560 cm⁻¹ (bend) | ~3300 cm⁻¹ (stretch, carbamate) |
| C-H (Aliphatic) | 2970-2850 cm⁻¹ | 2970-2850 cm⁻¹ |
| C=O (Carboxylic Acid) | ~1700 cm⁻¹ | ~1710 cm⁻¹ |
| C=O (Carbamate) | --- | ~1690 cm⁻¹ |
| C=C (Aromatic) | --- | ~1450 cm⁻¹ |
Experimental Protocols
The following protocols describe the general procedures for the synthesis of Fmoc-protected amino acids and their characterization. These can be adapted for the specific synthesis of Fmoc-(S)-2-amino-2,3-dimethylbutanoic acid.
Synthesis of Fmoc-(S)-2-amino-2,3-dimethylbutanoic acid
This procedure is based on standard methods for the Fmoc protection of amino acids.[6]
Materials:
-
(S)-2-amino-2,3-dimethylbutanoic acid
-
9-fluorenylmethyl-succinimidyl carbonate (Fmoc-OSu)
-
Sodium bicarbonate (NaHCO₃)
-
Dioxane
-
Water
-
Ethyl acetate
-
Hexane
-
Magnesium sulfate (MgSO₄)
Procedure:
-
Dissolve (S)-2-amino-2,3-dimethylbutanoic acid in a 10% aqueous solution of sodium bicarbonate.
-
In a separate flask, dissolve Fmoc-OSu in dioxane.
-
Add the Fmoc-OSu solution dropwise to the amino acid solution at 0°C with vigorous stirring.
-
Allow the reaction mixture to warm to room temperature and stir overnight.
-
Acidify the reaction mixture with 1M HCl to a pH of approximately 2.
-
Extract the product with ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous magnesium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to obtain a crude product.
-
Purify the crude product by flash column chromatography using a gradient of ethyl acetate in hexane.
Spectroscopic Analysis
NMR Spectroscopy:
-
¹H and ¹³C NMR spectra are typically recorded on a 300, 400, or 500 MHz spectrometer.
-
Samples are dissolved in a suitable deuterated solvent, such as chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆).
-
Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.[7]
Mass Spectrometry:
-
High-resolution mass spectra (HRMS) can be obtained using electrospray ionization (ESI) coupled with a time-of-flight (TOF) or Orbitrap mass analyzer.
-
Samples are typically dissolved in methanol or acetonitrile.
Infrared Spectroscopy:
-
IR spectra are recorded using a Fourier-transform infrared (FTIR) spectrometer.
-
Samples can be prepared as a KBr pellet or as a thin film on a salt plate.
Visualizations
The following diagrams illustrate the key processes involved in the synthesis and analysis of Fmoc-(S)-2-amino-2,3-dimethylbutanoic acid.
Caption: General workflow for the synthesis of Fmoc-(S)-2-amino-2,3-dimethylbutanoic acid.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. reactivi.ro [reactivi.ro]
- 3. chemimpex.com [chemimpex.com]
- 4. 2-Amino-2,3-dimethylbutanoic acid | C6H13NO2 | CID 229525 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. (2S)-2-amino-2,3-dimethylbutanoic acid | C6H13NO2 | CID 7408715 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Optimized syntheses of Fmoc azido amino acids for the preparation of azidopeptides - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
Commercial Availability and Synthetic Guidance for Fmoc-Protected Dimethylbutanoic Acid Derivatives
A Technical Guide for Researchers in Peptide Synthesis and Drug Development
Introduction
Fmoc-protected dimethylbutanoic acid derivatives represent a class of sterically hindered amino acids that are of increasing interest in peptide and medicinal chemistry. The incorporation of these unnatural amino acids can induce specific conformational constraints on peptide backbones, enhance proteolytic stability, and modulate biological activity. However, their bulkiness presents significant challenges during solid-phase peptide synthesis (SPPS). This technical guide provides an overview of the commercial availability of various Fmoc-protected dimethylbutanoic acid isomers and offers insights into experimental protocols for their successful incorporation into peptide chains.
Commercial Suppliers of Fmoc-Protected Dimethylbutanoic Acid Derivatives
The commercial availability of specific isomers of Fmoc-protected dimethylbutanoic acid can vary. While some derivatives are readily available from major chemical suppliers, others may require custom synthesis. Researchers are encouraged to inquire with suppliers about the availability of specific isomers not listed in their catalogs.
| Product Name | Isomeric Structure | Supplier(s) | Purity | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |
| Fmoc-(S)-3-amino-2,3-dimethylbutanoic acid | 2,3-dimethyl | Sigma-Aldrich | - | Not available | C₂₁H₂₃NO₄ | 353.42 |
| Fmoc-4-amino-3,3-dimethyl-butyric acid | 3,3-dimethyl (beta-homo) | Chem-Impex | - | Not available | - | -[1] |
| Fmoc-DL-3-aminobutyric acid | 3-methyl (related) | Fluorochem | - | 186320-18-3 | C₁₉H₁₉NO₄ | 325.36[2] |
| Fmoc-D-α-aminobutyric acid | 2-methyl (related) | Chem-Impex | ≥ 99% | 170642-27-0 | C₁₉H₁₉NO₄ | 325.4[3] |
| Fmoc-L-α-aminobutyric acid | 2-methyl (related) | Chem-Impex | ≥ 99.5% | 135112-27-5 | C₁₉H₁₉NO₄ | 325.4[4] |
| Fmoc-DL-2-aminobutyric acid | 2-methyl (related) | ChemicalBook | - | 174879-28-8 | C₁₉H₁₉NO₄ | 325.36[5] |
| Fmoc-Abu-OH | 2-methyl (related) | Sigma-Aldrich | ≥98% | 135112-27-5 | C₁₉H₁₉NO₄ | 325.36[6] |
| Fmoc-2-Abu-OH | 2-methyl (related) | Aapptec Peptides | - | 135112-27-5 | - | -[7] |
Note: This table is not exhaustive and represents a snapshot of available data. Purity and other specifications should be confirmed with the supplier.
Experimental Protocols: Overcoming Steric Hindrance in Peptide Coupling
The primary challenge in utilizing Fmoc-protected dimethylbutanoic acids is the steric hindrance at the α- or β-carbon, which significantly slows down the kinetics of peptide bond formation. This can lead to incomplete couplings, resulting in deletion sequences and difficult purifications. Drawing parallels with the well-studied α,α-disubstituted amino acid, α-aminoisobutyric acid (Aib), can provide valuable strategies for optimizing coupling protocols.[8][9][10][11]
General Fmoc Solid-Phase Peptide Synthesis (SPPS) Workflow
The following diagram illustrates a standard workflow for Fmoc-SPPS. For sterically hindered residues like dimethylbutanoic acid, modifications to the coupling step are crucial.
References
- 1. chemimpex.com [chemimpex.com]
- 2. fluorochem.co.uk [fluorochem.co.uk]
- 3. chemimpex.com [chemimpex.com]
- 4. chemimpex.com [chemimpex.com]
- 5. FMOC-DL-2-AMINOBUTYRIC ACID price,buy FMOC-DL-2-AMINOBUTYRIC ACID - chemicalbook [m.chemicalbook.com]
- 6. Fmoc-Abu-OH Novabiochem 135112-27-5 [sigmaaldrich.com]
- 7. peptide.com [peptide.com]
- 8. Aib-containing peptide analogs: cellular uptake and utilization in oligonucleotide delivery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. lifetein.com [lifetein.com]
- 11. academic.oup.com [academic.oup.com]
A Technical Guide to the Solubility of Fmoc-(S)-2-amino-2,3-dimethylbutanoic Acid
For Researchers, Scientists, and Drug Development Professionals
Fmoc-(S)-2-amino-2,3-dimethylbutanoic acid is a sterically hindered, non-proteinogenic amino acid derivative used in solid-phase peptide synthesis (SPPS). Its unique structure, featuring methyl groups on both the α- and β-carbons, imparts conformational constraints on the resulting peptides, making it a valuable building block for designing peptides with specific secondary structures or enhanced stability. However, these same structural features significantly influence its solubility, a critical parameter for ensuring efficient and successful peptide coupling reactions.
This technical guide provides an in-depth overview of the solubility characteristics of Fmoc-(S)-2-amino-2,3-dimethylbutanoic acid, outlines a standard protocol for its empirical determination, and illustrates the key factors and workflows involved.
Factors Influencing Solubility
The solubility of any Fmoc-protected amino acid is a complex interplay of several factors. For a bulky derivative like Fmoc-(S)-2-amino-2,3-dimethylbutanoic acid, the following are particularly important:
-
Solute Structure: The large, hydrophobic fluorenylmethoxycarbonyl (Fmoc) group dominates the molecule's character, favoring solubility in polar aprotic solvents. The Cα,Cβ-dimethylated side chain is non-polar and bulky, which can reduce solubility compared to simpler amino acids like Fmoc-Ala-OH.
-
Solvent Properties: Polar aprotic solvents like N,N-Dimethylformamide (DMF), N-Methyl-2-pyrrolidone (NMP), and Dimethyl sulfoxide (DMSO) are generally effective at solvating Fmoc-amino acids.[1][] Their ability to disrupt intermolecular interactions is key to achieving dissolution.
-
Intermolecular Forces: Aggregation, driven by π-stacking of the fluorenyl groups and hydrogen bonding, can significantly decrease solubility.[3]
-
Temperature: In many cases, gentle heating can increase both the rate of dissolution and the equilibrium solubility of a compound.[3]
The logical relationship between these factors is visualized below.
Caption: Logical diagram of key factors that determine compound solubility.
Solubility Profile
Precise, publicly available quantitative solubility data for Fmoc-(S)-2-amino-2,3-dimethylbutanoic acid is limited, as values are typically determined empirically on a case-by-case basis.[3][4] However, based on the general properties of sterically hindered and hydrophobic Fmoc-amino acids, a qualitative and expected solubility profile can be summarized.
| Solvent | Abbreviation | Type | Expected Solubility | Notes |
| N,N-Dimethylformamide | DMF | Polar Aprotic | Good to Moderate | The most common solvent for SPPS. Solubility can be variable; high-purity, amine-free DMF is essential.[3] |
| N-Methyl-2-pyrrolidone | NMP | Polar Aprotic | Good to High | Often exhibits higher solvating power than DMF, especially for hydrophobic or aggregation-prone sequences.[3] |
| Dimethyl sulfoxide | DMSO | Polar Aprotic | High | An excellent solvent for most Fmoc-amino acids. Often used as a co-solvent to enhance the solubility of difficult compounds in DMF.[3] |
| Dichloromethane | DCM | Non-polar | Low to Moderate | Generally less effective for dissolving Fmoc-amino acids compared to polar aprotic solvents, but may be used in specific protocols or solvent mixtures.[5] |
| Tetrahydrofuran | THF | Polar Aprotic | Low | Not a primary solvent for dissolving Fmoc-amino acids for coupling reactions. |
| Acetonitrile | ACN | Polar Aprotic | Poor to Low | Primarily used in HPLC mobile phases for purification and analysis, not as a dissolution solvent for coupling. |
| Water | H₂O | Polar Protic | Insoluble | The hydrophobic Fmoc group and side chain render the compound insoluble in aqueous media. |
| Methanol / Ethanol | MeOH / EtOH | Polar Protic | Poor to Low | Not typically used for dissolution in SPPS coupling steps. |
Disclaimer: This table provides a general guide. Actual solubility can vary based on the specific batch, purity, and experimental conditions (e.g., temperature, moisture content). Empirical determination is strongly recommended.
Experimental Protocol: Thermodynamic Solubility Determination
The "shake-flask" method is considered the gold standard for determining the thermodynamic (equilibrium) solubility of a compound.[6][7] It is a reliable technique that measures the saturation concentration of a solute in a solvent at a specific temperature.
Objective: To determine the saturation solubility of Fmoc-(S)-2-amino-2,3-dimethylbutanoic acid in a specific solvent at a defined temperature.
Materials:
-
Fmoc-(S)-2-amino-2,3-dimethylbutanoic acid (solid powder)
-
Test solvent (e.g., high-purity, amine-free DMF)
-
Glass vials with screw caps (e.g., 2 mL)
-
Analytical balance
-
Vortex mixer
-
Thermostatic shaker or incubator
-
High-speed centrifuge
-
Syringe filters (e.g., 0.22 µm PTFE)
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector
-
Volumetric flasks and pipettes
Methodology:
The workflow for this protocol is outlined in the diagram below.
Caption: Workflow for the shake-flask solubility determination method.
Step-by-Step Procedure:
-
Preparation of Saturated Solutions:
-
Add an excess amount of solid Fmoc-(S)-2-amino-2,3-dimethylbutanoic acid (e.g., 20-30 mg, ensuring solid remains after equilibration) into a pre-weighed glass vial.[6]
-
Add a precise volume of the test solvent (e.g., 1.0 mL) to the vial.
-
Tightly cap the vial and record the total mass.
-
-
Equilibration:
-
Place the vials in a thermostatic shaker set to the desired temperature (e.g., 25 °C).
-
Agitate the vials for a sufficient period to ensure equilibrium is reached (typically 24 to 48 hours).[8] The solution should appear as a slurry or suspension.
-
-
Phase Separation:
-
After equilibration, remove the vials and allow them to stand briefly.
-
Centrifuge the vials at high speed (e.g., 10,000 x g) for 10-15 minutes to create a compact pellet of the undissolved solid.[9]
-
-
Sample Preparation for Analysis:
-
Carefully withdraw a known volume of the clear supernatant (e.g., 100 µL) without disturbing the solid pellet.
-
Filter the supernatant through a 0.22 µm syringe filter into a clean vial to remove any remaining particulates.[4]
-
Accurately dilute the filtered supernatant with a suitable solvent (e.g., acetonitrile/water) to a concentration that falls within the linear range of the HPLC calibration curve. A large dilution factor is often necessary.
-
-
HPLC Analysis & Quantification:
-
Prepare a series of standard solutions of Fmoc-(S)-2-amino-2,3-dimethylbutanoic acid with known concentrations.
-
Generate a calibration curve by injecting the standard solutions into the HPLC and plotting the peak area (at the appropriate UV wavelength, ~265 nm for the Fmoc group) against concentration.[4]
-
Inject the diluted sample of the saturated solution and determine its concentration from the calibration curve.
-
-
Calculation of Solubility:
-
Calculate the concentration of the original saturated solution by multiplying the concentration of the diluted sample by the dilution factor.
-
Express the final solubility in the desired units (e.g., mg/mL or Molarity).
-
This rigorous protocol ensures the generation of reliable and reproducible solubility data, which is essential for optimizing reaction conditions in peptide synthesis and other drug development applications.
References
- 1. peptide.com [peptide.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. dissolutiontech.com [dissolutiontech.com]
- 7. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]
- 8. Shake-Flask Solubility Assay - Enamine [enamine.net]
- 9. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]
A Technical Guide to Sterically Hindered Amino Acids in Peptide Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction to Sterically Hindered Amino Acids
Sterically hindered amino acids are a class of non-proteinogenic amino acids featuring bulky substituents at the α-carbon (Cα) or the amide nitrogen (Nα).[1] These modifications impose significant conformational constraints on the peptide backbone, making them invaluable tools in peptide design, medicinal chemistry, and materials science.[1] By restricting the rotation around the phi (φ) and psi (ψ) dihedral angles, these amino acids guide peptides to adopt well-defined secondary structures, such as helices and β-turns, even in short sequences.[1] This controlled induction of secondary structure and enhanced proteolytic stability makes them essential for the development of peptidomimetics and novel therapeutics.[1]
Two primary classes of sterically hindered amino acids are α,α-disubstituted amino acids and N-alkylated amino acids.[1][2] The former involves the replacement of the α-hydrogen with an alkyl group or other substituents, which profoundly influences the peptide's secondary structure.[1][3] N-alkylation of the peptide backbone also reduces conformational flexibility and can significantly improve resistance to enzymatic degradation.[1][4]
Impact on Peptide Structure and Conformation
The incorporation of sterically hindered amino acids has a predictable and significant impact on the peptide backbone conformation. The allowed regions in the Ramachandran plot are severely restricted for these residues.[1]
-
α,α-Disubstituted Amino Acids: These amino acids, with two substituents on the α-carbon, dramatically limit the accessible conformational space, forcing the peptide chain to bend.[5] This leads to the formation of rigid secondary structures.[5]
-
α-Aminoisobutyric acid (Aib): As one of the most studied examples, Aib strongly promotes the formation of 3(10)-helices due to the presence of two methyl groups on its α-carbon.[1]
-
Chiral α-Methylated α,α-Disubstituted Amino Acids: Peptides composed of these amino acids tend to form 3(10)-helical structures.[6][7]
-
Chiral α-Ethylated α,α-Disubstituted Amino Acids: In contrast, peptides made from these amino acids typically adopt a fully extended C5-conformation.[6][7]
-
-
N-Alkylated Amino Acids: The presence of an alkyl group on the amide nitrogen introduces a different set of conformational preferences.[1] This modification is found in many biologically active natural products and is a key strategy for improving the pharmacological profile of synthetic peptides.[1][2]
-
β-Amino Acids: These are another class of sterically influential amino acids where the amino group is attached to the β-carbon.[8] Their longer backbone alters the secondary structure, and they can be used to create peptidomimetics with high biological activity and resistance to proteolysis.[8][9]
Quantitative Data on Conformational Properties
The following table summarizes the impact of representative sterically hindered amino acids on peptide backbone dihedral angles.
| Amino Acid Type | Example | Typical Dihedral Angles (φ, ψ) | Predominant Secondary Structure |
| α,α-Disubstituted | Aib | (~±57°, ~±47°) | 3(10)-Helix |
| α,α-Disubstituted | Diethylglycine (Deg) | Restricted to extended conformations | Fully planar C5-conformation |
| N-Alkylated | N-Methylalanine | Alters Ramachandran space, cis/trans isomerism | Varies, can disrupt helices |
| β-Amino Acid | β-Alanine | Expanded Ramachandran space | Can form unique helical structures (e.g., 14-helix) |
Synthesis and Incorporation into Peptides
The synthesis of sterically hindered amino acids and their incorporation into peptides pose significant challenges due to the reduced reactivity of the sterically crowded centers.[1] However, various synthetic strategies and specialized coupling techniques have been developed to overcome these obstacles.
Synthesis of Sterically Hindered Amino Acids
Common methods for preparing α,α-disubstituted amino acids include the Bucherer-Bergs synthesis and the Strecker synthesis.[1] Another approach involves the alkylation of a glycine equivalent.[1] A more recent method allows for the preparation of sterically hindered N-acyl, gem-disubstituted amino acids through the addition of organometallic reagents to N-carboxyanhydrides (NCA).[10] This process is tolerant of a wide variety of functional groups.[10]
Incorporation into Peptides: Solid-Phase Peptide Synthesis (SPPS)
Incorporating sterically hindered amino acids into a peptide chain via SPPS is often difficult, leading to slow reaction rates and incomplete coupling.[11][12] To address this, several strategies are employed:
-
High-Reactivity Coupling Reagents: Standard carbodiimide reagents like DCC or DIC are often insufficient.[11] More potent uronium/aminium salts (e.g., HATU, HBTU, COMU) and phosphonium salts (e.g., PyAOP, PyBOP®) are recommended.[11][13] These reagents form highly reactive esters that facilitate the difficult couplings.[11] Amino acid fluorides are also highly effective for coupling sterically hindered residues like Aib.[13][14]
-
Microwave-Assisted SPPS: The use of microwave energy can significantly accelerate the coupling of bulky amino acids, driving reactions to completion more efficiently than at room temperature.[1][15]
-
Optimized Reaction Conditions: This may include increasing the equivalents of the amino acid and coupling reagent, extending reaction times, and using additives like HOAt or Oxyma to suppress racemization.[11]
The following diagram illustrates a typical workflow for the incorporation of a sterically hindered amino acid using SPPS.
Caption: A generalized workflow for solid-phase peptide synthesis (SPPS) incorporating sterically hindered amino acids.
Quantitative Data on Coupling Efficiency
The choice of coupling reagent is critical for achieving high yields when working with sterically hindered amino acids. The table below provides a comparison of the efficiency of different coupling reagents.
| Coupling Reagent | Activating Additive | Base | Typical Coupling Time (Microwave) | Typical Yield for Hindered Coupling |
| DIC | Oxyma Pure | DIPEA | 5-10 min | Moderate to High |
| HBTU | HOBt | DIPEA | 5-10 min | High |
| HATU | HOAt | DIPEA | 2-5 min | Very High |
| COMU | None (internal) | DIPEA | 2-5 min | Very High |
| PyAOP | HOAt | DIPEA | 5-10 min | Very High |
Experimental Protocols
Protocol 1: Synthesis of N-Boc-α,α-dibenzylglycine
This protocol is a generalized procedure based on the alkylation of a glycine equivalent.[1]
-
Alkylation:
-
Dissolve ethyl nitroacetate in a suitable solvent (e.g., acetonitrile).
-
Add N,N-diisopropylethylamine (DIEA) and a catalytic amount of a tetraalkylammonium salt.
-
Add benzyl bromide (2.2 equivalents) and stir at room temperature until the reaction is complete (monitored by TLC).
-
Work up the reaction by quenching with water and extracting with an organic solvent.
-
-
Nitro Reduction:
-
Dissolve the resulting α,α-dibenzyl nitroacetate in acetic acid.
-
Add zinc dust portion-wise while cooling in an ice bath.
-
Stir until the reduction is complete, then filter and concentrate the solution.
-
-
Boc Protection and Saponification:
-
Dissolve the crude amino ester in a 1:1 mixture of THF and water.
-
Add sodium bicarbonate (3 equivalents) followed by di-tert-butyl dicarbonate (1.2 equivalents). Stir vigorously at room temperature overnight.
-
Add 1M sodium hydroxide solution to the reaction mixture until the pH is approximately 12. Stir for 6 hours to hydrolyze the ester.
-
-
Purification:
-
Acidify the reaction mixture with 1M hydrochloric acid to pH 2-3 and extract the product with ethyl acetate.
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
After filtration and concentration, purify the crude N-Boc-α,α-dibenzylglycine by silica gel column chromatography.[1]
-
Protocol 2: Microwave-Assisted SPPS of a Peptide Containing Aib
This protocol outlines a general procedure for incorporating a sterically hindered amino acid like Aib into a peptide sequence on a Rink amide resin using a microwave peptide synthesizer.[1]
-
Resin Swelling: Place the Rink Amide resin in a reaction vessel and swell in DMF for 30 minutes.[1]
-
Fmoc Deprotection:
-
Drain the DMF and add a 20% piperidine solution in DMF.
-
Perform microwave-assisted deprotection (e.g., 50W, 50°C for 3 minutes).
-
Drain and repeat the deprotection step once. Wash the resin thoroughly with DMF.[1]
-
-
Coupling of Fmoc-Aib-OH:
-
Prepare a solution of Fmoc-Aib-OH (4 equivalents), HATU (3.9 equivalents), and DIPEA (8 equivalents) in DMF.
-
Add the coupling solution to the deprotected resin.
-
Perform microwave-assisted coupling (e.g., 50W, 75°C for 10 minutes).
-
Wash the resin thoroughly with DMF.
-
-
Chain Elongation: Repeat steps 2 and 3 for each subsequent amino acid in the sequence.
-
Cleavage and Deprotection:
-
After the final coupling and deprotection, wash the resin with DCM.
-
Add a cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% TIS) to the resin and allow it to react for 2-3 hours at room temperature.[1]
-
-
Peptide Precipitation and Purification:
-
Filter the resin and collect the filtrate.
-
Precipitate the peptide by adding cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash.
-
Dry the crude peptide and purify by reverse-phase high-performance liquid chromatography (RP-HPLC).[1]
-
Applications in Drug Development
Sterically hindered amino acids are powerful tools for modulating the structure and function of peptides, making them indispensable in the development of peptidomimetics and novel therapeutics.[1] Their ability to induce specific secondary structures and enhance proteolytic stability addresses some of the major limitations of peptide-based drugs.[1][12][16]
-
Enhanced Stability: The bulky side chains or N-alkylation can shield the peptide backbone from enzymatic cleavage, increasing the in vivo half-life of the drug.[1][4][16]
-
Improved Receptor Binding: By constraining a peptide into its bioactive conformation, these amino acids can enhance its binding affinity and selectivity for its target receptor.
-
Peptidomimetics: They are key components in the design of peptidomimetics, which are molecules that mimic the structure and function of natural peptides but with improved drug-like properties.[17]
-
Modulation of Protein-Protein Interactions: Peptides containing these residues can be designed to target and disrupt protein-protein interactions, which are implicated in many diseases.[18]
Peptides containing unnatural amino acids can be designed to act as potent and selective agonists or antagonists of G protein-coupled receptors (GPCRs).[1] The diagram below illustrates a canonical GPCR signaling cascade initiated by the binding of a peptide agonist.
Caption: A simplified Gs-coupled GPCR signaling pathway activated by a peptide agonist.
Conclusion
Sterically hindered amino acids are a cornerstone of modern peptide chemistry and drug design. Their ability to precisely control peptide conformation and enhance metabolic stability has enabled the development of a new generation of peptide-based therapeutics with improved efficacy and pharmacokinetic profiles. While their synthesis and incorporation can be challenging, advancements in synthetic methodologies, particularly in coupling reagents and automated synthesis, continue to expand their accessibility and application.[12][19] The continued exploration of novel sterically hindered amino acids will undoubtedly lead to the discovery of new bioactive peptides with significant therapeutic potential.[1][3]
References
- 1. benchchem.com [benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Highly Sterically Hindered Peptide Bond Formation - Thieme Chemistry - Georg Thieme Verlag [thieme.de]
- 4. Non-Canonical Amino Acids as Building Blocks for Peptidomimetics: Structure, Function, and Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Design and synthesis of chiral alpha,alpha-disubstituted amino acids and conformational study of their oligopeptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Beta-peptide - Wikipedia [en.wikipedia.org]
- 9. Beta-amino acids: versatile peptidomimetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. benchchem.com [benchchem.com]
- 12. scienmag.com [scienmag.com]
- 13. bachem.com [bachem.com]
- 14. luxembourg-bio.com [luxembourg-bio.com]
- 15. Microwave Assisted SPPS of Hindered, Non-Standard Amino Acids [cem.com]
- 16. pubs.acs.org [pubs.acs.org]
- 17. researchgate.net [researchgate.net]
- 18. Beyond N-Alkylation: Synthesis, Structure, and Function of N-Amino Peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. thieme.de [thieme.de]
Physical and chemical characteristics of Fmoc-C,C-dimethylated amino acids
An In-depth Technical Guide to Fmoc-Cα,α-Dimethylated Amino Acids
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fmoc-Cα,α-dimethylated amino acids, with α-aminoisobutyric acid (Aib) as the parent compound, are non-proteinogenic building blocks that have become indispensable in modern peptide science and drug discovery.[1][2] Characterized by the presence of two methyl groups on the α-carbon, these amino acids introduce significant and predictable conformational constraints into peptide backbones.[1] This unique structural feature is leveraged to design peptides and peptidomimetics with enhanced properties, including stabilized secondary structures (such as 3₁₀- and α-helices), increased resistance to enzymatic degradation, and improved pharmacokinetic profiles.[1][2][3]
The 9-fluorenylmethyloxycarbonyl (Fmoc) protecting group is ideal for solid-phase peptide synthesis (SPPS) involving these sterically hindered residues. Its removal under mild basic conditions (e.g., piperidine) is orthogonal to the acid-labile side-chain protecting groups, preserving the integrity of the growing peptide chain.[4][5] However, the very gem-dimethyl substitution that provides these desirable properties also presents a significant challenge in peptide synthesis, making the coupling of these residues notoriously difficult and necessitating specialized protocols.[1][6]
This guide provides a comprehensive overview of the physical and chemical characteristics of Fmoc-Cα,α-dimethylated amino acids, detailed experimental protocols for their incorporation, and a summary of their applications.
Physical and Chemical Characteristics
The defining characteristic of Cα,α-dimethylated amino acids is the steric bulk imposed by the two α-methyl groups. This feature governs both their physical properties and their chemical behavior in peptide synthesis and biology.
Conformational Constraints
The substitution at the α-carbon severely restricts the available conformational space of the peptide backbone, defined by the Ramachandran dihedral angles (φ, ψ). This constraint strongly promotes the formation of stable helical structures.[1][2]
-
Helix Induction : Incorporation of Aib and other dimethylated residues is a well-established strategy to induce and stabilize 3₁₀- and α-helical conformations in peptides.[1][3] This is critical for mimicking the bioactive conformation of natural peptides that target receptors or form ion channels.[3]
-
Structural Rigidity : The inherent rigidity can be exploited to design peptidomimetics that mimic the active sites of enzymes or receptors.[3] This pre-organization can lead to higher binding affinity and specificity.
Chemical Properties and Reactivity
The primary chemical challenge associated with these amino acids is the steric hindrance around the α-carbon, which significantly impedes peptide bond formation.[1][6]
-
Coupling Difficulty : Standard coupling protocols often result in low yields, incomplete reactions, and the formation of deletion sequences.[1][6]
-
Enhanced Stability : Once incorporated, the gem-dimethyl group provides steric shielding, making the adjacent peptide bonds highly resistant to cleavage by proteases and peptidases.[2][3] This enhanced proteolytic resistance is a major advantage for developing peptide-based therapeutics with longer in vivo half-lives.[2]
Physical Data
Quantitative physical data for Fmoc-Cα,α-dimethylated amino acids are crucial for synthesis planning and characterization. The data for the most common member, Fmoc-Aib-OH, is presented below.
| Property | Value | Reference |
| Compound | Fmoc-Aib-OH | - |
| Molecular Formula | C₂₀H₂₁NO₄ | - |
| Molecular Weight | 339.39 g/mol | - |
| Appearance | White to off-white powder | - |
| Melting Point | 165-170 °C | Varies by supplier |
| Purity (HPLC) | ≥99.0% | [3] |
| Solubility | Soluble in DMF, NMP, DCM | - |
Synthesis and Incorporation into Peptides
The successful use of Fmoc-Cα,α-dimethylated amino acids hinges on optimized synthesis and coupling protocols that can overcome their significant steric hindrance.
General Synthesis of Fmoc-Aib-OH
The synthesis of the monomer itself is a well-established chemical process, but its incorporation into a peptide chain via SPPS requires special attention. The diagram below illustrates a generalized workflow for incorporating a sterically hindered amino acid like Fmoc-Aib-OH into a peptide sequence.
Caption: Solid-Phase Peptide Synthesis (SPPS) workflow for incorporating Fmoc-Aib-OH.
Experimental Protocols: Coupling a Sterically Hindered Amino Acid
Achieving high coupling efficiency requires potent activating reagents and optimized conditions. Microwave-assisted SPPS has proven particularly effective.[6][7]
Protocol 1: Microwave-Assisted Coupling using HATU
This protocol is adapted for automated microwave peptide synthesizers and is highly effective for single-residue additions.
-
1. Resin Preparation:
-
Swell the resin (e.g., Rink Amide, 0.1 mmol scale) in dimethylformamide (DMF) for 30-60 minutes.[2]
-
-
2. Fmoc Deprotection:
-
3. Amino Acid Coupling (Fmoc-Aib-OH):
-
4. Washing:
-
Drain the reaction vessel and wash the resin thoroughly with DMF, followed by DCM (dichloromethane), and finally DMF to prepare for the next cycle.[1]
-
-
5. Repetition and Cleavage:
-
Repeat steps 2-4 for each amino acid in the sequence.
-
After the final residue is coupled, perform a final Fmoc deprotection.
-
Cleave the peptide from the resin using a standard cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O) for 2-3 hours.[7]
-
Precipitate the crude peptide in cold diethyl ether, purify by RP-HPLC, and confirm by mass spectrometry.[6][7]
-
Protocol 2: Acyl Fluoride Formation for Extremely Difficult Couplings
For cases where even potent uronium reagents like HATU fail, converting the amino acid to its highly reactive acyl fluoride can be an effective strategy.[8]
-
1. Acyl Fluoride Formation:
-
In an anhydrous solvent like DCM, dissolve the protected, sterically hindered carboxylic acid (e.g., Fmoc-Aib-OH) (1 equivalent).
-
Add a fluorinating agent (e.g., TFFH - Tetramethylfluoroformamidinium hexafluorophosphate) and a suitable non-nucleophilic base.
-
Stir the mixture to form the Fmoc-Aib-F.
-
-
2. Coupling Reaction:
-
Add the solution containing the freshly prepared acyl fluoride to the deprotected, resin-bound amine.
-
Allow the reaction to proceed. Reaction times may be significantly longer, and monitoring for completeness with a qualitative test (e.g., Kaiser test) is crucial.[1]
-
Comparative Data of Coupling Reagents
The choice of coupling reagent is the most critical factor for successfully incorporating Cα,α-dimethylated amino acids. Their relative effectiveness varies significantly.
| Reagent Class | Reagent Name | Relative Reactivity for Hindered AA | Key Advantages/Disadvantages |
| Carbodiimides | DCC/DIC | Low | Often inefficient for hindered couplings; DIC is used with additives like Oxyma to boost efficiency.[8][9] |
| Uronium/Aminium Salts (OBt-based) | HBTU/PyBOP | Moderate | Better than carbodiimides but can be insufficient for residues like Aib.[8] |
| Uronium/Aminium Salts (OAt-based) | HATU/PyAOP | Very High | Among the most efficient reagents due to the high reactivity of OAt esters.[8][10] |
| Uronium/Aminium Salts (Oxyma-based) | COMU | Very High | Comparable or superior to HATU, with an improved safety profile (non-explosive).[1][8] |
| In situ Acyl Halide | TFFH | Extremely High | Generates highly reactive acyl fluorides, suitable for the most challenging couplings.[11] |
Logical Relationships and Applications
The unique structure of Cα,α-dimethylated amino acids directly influences peptide properties, which in turn enables specific applications in drug development.
Caption: Relationship between dimethylation, peptide properties, and therapeutic benefits.
Key Applications:
-
Antimicrobial Peptides (AMPs): Inducing a stable helical structure is often critical for the membrane-disrupting activity of AMPs, and Aib incorporation can enhance their potency.[2]
-
Receptor Agonists/Antagonists: By locking a peptide into its bioactive conformation, Aib can significantly increase binding affinity and efficacy at therapeutic targets like GPCRs.[3]
-
Metabolically Stable Therapeutics: The enhanced resistance to proteolysis makes Aib-containing peptides excellent candidates for drugs that require a longer duration of action in the body.[2]
Conclusion
Fmoc-Cα,α-dimethylated amino acids are powerful tools for peptide engineering. Their ability to impose specific and stable conformations while simultaneously increasing metabolic stability makes them highly valuable in the design of next-generation peptide therapeutics. While their incorporation presents synthetic challenges due to steric hindrance, these can be overcome with optimized protocols utilizing highly reactive coupling reagents and advanced techniques like microwave-assisted synthesis. A thorough understanding of their characteristics and the specialized methodologies required for their use is essential for any researcher aiming to leverage their full potential in peptide science and drug discovery.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. nbinno.com [nbinno.com]
- 4. chempep.com [chempep.com]
- 5. Fmoc Amino Acids for SPPS - AltaBioscience [altabioscience.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Automated solid-phase concatenation of Aib residues to form long, water-soluble, helical peptides - Chemical Communications (RSC Publishing) DOI:10.1039/D0CC04698A [pubs.rsc.org]
- 10. benchchem.com [benchchem.com]
- 11. bachem.com [bachem.com]
The Rise of α,α-Disubstituted Amino Acids: A Technical Guide to Their Discovery, Synthesis, and Significance in Drug Development
For Researchers, Scientists, and Drug Development Professionals
The field of peptide and protein therapeutics is undergoing a paradigm shift, driven by the quest for molecules with enhanced stability, predictable conformations, and improved biological activity. Central to this evolution is the emergence of novel α,α-disubstituted amino acids (αα-AAs), non-proteinogenic building blocks that offer unprecedented control over peptide structure and function. This in-depth technical guide provides a comprehensive overview of the discovery, synthesis, and profound significance of these unique molecular scaffolds in modern drug development.
Introduction: Overcoming the Limitations of Natural Amino Acids
Traditional peptide-based drugs, while offering high specificity and potency, are often hampered by their susceptibility to enzymatic degradation and inherent conformational flexibility. The substitution of the α-hydrogen atom with a second side chain in α,α-disubstituted amino acids introduces significant steric hindrance, profoundly impacting the physicochemical and biological properties of the resulting peptides.[1][2] This seemingly simple modification leads to a cascade of advantageous effects, including restricted conformational freedom, promotion of stable secondary structures like helices and turns, and enhanced resistance to proteolytic enzymes.[2][3] Consequently, α,α-disubstituted amino acids have become invaluable tools for medicinal chemists seeking to design next-generation therapeutics with superior pharmacokinetic profiles and targeted biological activities.
Synthetic Strategies: Accessing Novel α,α-Disubstituted Amino Acids
The synthesis of α,α-disubstituted amino acids presents unique challenges due to the steric hindrance around the quaternary carbon center. However, a variety of innovative synthetic methodologies have been developed to address these challenges, enabling the creation of a diverse array of these valuable building blocks.
General Synthetic Workflow
The synthesis of peptides incorporating α,α-disubstituted amino acids typically follows a structured workflow, from the initial synthesis of the custom amino acid to its incorporation into a peptide chain and subsequent biological evaluation.
Key Experimental Protocols
Enantioselective Synthesis of α-Cyanomethylated α,α-Disubstituted α-Amino Acid Derivatives [4]
This protocol describes a direct catalytic asymmetric addition of acetonitrile to α-iminoesters.
-
Materials: α-iminoester, acetonitrile, chiral N-heterocyclic carbene (NHC) complexes of [Ir(cod)(OMe)]₂, Barton's base.
-
Procedure:
-
To a solution of the α-iminoester and Barton's base in a suitable solvent, add the chiral iridium-NHC catalyst.
-
Add acetonitrile to the reaction mixture.
-
Stir the reaction at the appropriate temperature until completion, monitored by TLC or LC-MS.
-
Purify the product by column chromatography to yield the enantioenriched α-cyanomethylated α,α-disubstituted α-amino acid derivative.
-
Synthesis of (S)-2-Methylproline [3][5][6]
This procedure exemplifies the synthesis of a cyclic α,α-disubstituted amino acid.
-
Step 1: Formation of (2R,5S)-2-tert-butyl-1-aza-3-oxabicyclo[3.3.0]octan-4-one
-
React L-proline with pivalaldehyde to form the bicyclic lactone.
-
-
Step 2: Methylation
-
Prepare a solution of lithium diisopropylamide (LDA) in dry tetrahydrofuran (THF) at -78°C.
-
Add the bicyclic lactone solution to the LDA solution.
-
Add methyl iodide to the reaction mixture and stir.
-
-
Step 3: Hydrolysis
-
Heat the methylated intermediate in 3 N hydrochloric acid to reflux.
-
Remove the solvent under reduced pressure.
-
Purify the resulting (S)-2-methylproline by ion-exchange chromatography.
-
General Purification of Boc-Protected Amino Acids [7]
-
Acid-Base Extraction:
-
Dissolve the crude product in an organic solvent (e.g., ethyl acetate).
-
Wash with a basic aqueous solution (e.g., saturated sodium bicarbonate) to remove acidic impurities.
-
Acidify the aqueous layer to pH ~3 with a suitable acid (e.g., 3M HCl) to precipitate the Boc-amino acid.
-
Extract the product back into an organic solvent.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate to yield the purified product.
-
-
Recrystallization:
-
Dissolve the crude solid product in a minimal amount of a hot solvent in which it is soluble.
-
Slowly cool the solution to induce crystallization.
-
Collect the crystals by filtration and wash with a small amount of cold solvent.
-
Dry the crystals under vacuum.
-
Significance in Drug Discovery and Development
The incorporation of α,α-disubstituted amino acids into peptides has a profound impact on their therapeutic potential, leading to the development of novel antimicrobial, anticancer, and cell-penetrating peptides.
Antimicrobial Peptides (AMPs)
AMPs containing αα-AAs often exhibit enhanced lytic activity against bacterial membranes. The constrained conformation of these peptides can optimize the presentation of cationic and hydrophobic residues, facilitating their insertion into and disruption of the microbial cell membrane.
Table 1: Antimicrobial Activity of Peptides Containing α,α-Disubstituted Amino Acids
| Peptide Sequence | α,α-Disubstituted AA | Target Organism | MIC (µg/mL) | Reference |
| 17KKV derivative | 2-Aminobutyric acid | P. aeruginosa (MDRP) | Potent activity | [8] |
| Jelleine-I analog | Halogenated Phenylalanine | E. coli | - | [9] |
| Amphipathic β-amino amides | Halogenated α,α-disubstituted β-AAs | Multi-resistant bacteria | - | [9] |
Anticancer Peptides (ACPs)
The enhanced stability and defined secondary structures of peptides with αα-AAs contribute to their ability to selectively target and disrupt cancer cell membranes or interfere with intracellular pathways, leading to apoptosis.
Table 2: Anticancer Activity of Peptides Containing α,α-Disubstituted Amino Acids
| Peptide | Target Cell Line | IC50 (µM) | Reference |
| L-K6 | MCF-7 (Breast Cancer) | 30.2 | [10] |
| LL37 | HCT116 (Colorectal Cancer) | 40 | [10] |
| FK-16 | HCT116 (Colorectal Cancer) | 30 | [10] |
| RA-XII (cyclic) | Colorectal Tumor | 5 | [10] |
Cell-Penetrating Peptides (CPPs)
The incorporation of αα-AAs can stabilize the helical structures of CPPs, which is often crucial for their ability to traverse cell membranes and deliver therapeutic cargo into the cytoplasm.[11]
Table 3: Cellular Uptake Efficiency of Cell-Penetrating Peptides with α,α-Disubstituted Amino Acids
| Peptide | α,α-Disubstituted AA | Cell Line | Uptake Efficiency | Reference |
| Poly(LysAibXaa) | α-aminoisobutyric acid (Aib) | Human and Plant Cells | High long-term efficiency | [4] |
| Arginine-rich peptides | Cyclic dAAs with basic groups | - | Better than Arg nonapeptide | [1][12] |
| Helix-stabilized CPPs | Cationic ApiC2Gu | - | High permeation efficiency | [11] |
Conclusion and Future Perspectives
Novel α,α-disubstituted amino acids have unequivocally established themselves as powerful tools in the design and development of advanced peptide-based therapeutics. Their ability to confer conformational stability and proteolytic resistance has paved the way for a new generation of drugs with enhanced efficacy and improved pharmacokinetic properties. The continued exploration of novel synthetic methodologies will undoubtedly expand the diversity of accessible α,α-disubstituted amino acids, further fueling innovation in this exciting field. As our understanding of the intricate relationship between peptide structure and biological function deepens, we can anticipate the emergence of even more sophisticated and targeted therapies based on these remarkable non-proteinogenic building blocks, offering new hope for the treatment of a wide range of diseases.
References
- 1. mdpi.com [mdpi.com]
- 2. Design and synthesis of chiral alpha,alpha-disubstituted amino acids and conformational study of their oligopeptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. Enantioselective synthesis of α,α-disubstituted α-amino acids via direct catalytic asymmetric addition of acetonitrile to α-iminoesters - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. WO2019002344A1 - Method for preparation of alpha-methyl-l-proline - Google Patents [patents.google.com]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. Antimicrobial peptides: mechanism of action, activity and clinical potential - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Antimicrobial Peptides: Mechanisms, Applications, and Therapeutic Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Anti-cancer peptides: classification, mechanism of action, reconstruction and modification - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Development of helix-stabilized cell-penetrating peptides containing cationic α,α-disubstituted amino acids as helical promoters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Cell-Penetrating Peptides Using Cyclic α,α-Disubstituted α-Amino Acids with Basic Functional Groups - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for the Solid-Phase Synthesis of Peptides Containing Fmoc-(S)-2-amino-2,3-dimethylbutanoic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
The incorporation of sterically hindered amino acids, such as (S)-2-amino-2,3-dimethylbutanoic acid (a tert-leucine derivative), into peptide sequences is a significant challenge in Solid-Phase Peptide Synthesis (SPPS). The bulky side chain adjacent to the α-carbon impedes the formation of the peptide bond, often leading to incomplete coupling reactions, lower yields, and the generation of deletion sequences.[1][2] Standard coupling protocols are frequently insufficient to overcome this steric hindrance.
These application notes provide a detailed protocol for the efficient incorporation of Fmoc-(S)-2-amino-2,3-dimethylbutanoic acid using the Fmoc/tBu strategy. The protocol emphasizes the use of highly reactive coupling reagents and optimized reaction conditions to achieve high coupling efficiency. The methodologies and data presented herein are intended to serve as a comprehensive guide for the successful synthesis of peptides containing this and other sterically demanding residues.
Overcoming Steric Hindrance
The primary obstacle in coupling Fmoc-(S)-2-amino-2,3-dimethylbutanoic acid is the significant steric hindrance posed by its side chain. This necessitates the use of more potent coupling reagents and optimized conditions to drive the reaction to completion.[1] Key strategies to enhance coupling efficiency include:
-
High-Activity Coupling Reagents: Uronium/aminium salts such as HATU, HBTU, and HCTU, or phosphonium salts like PyAOP and PyBOP, are more effective than standard carbodiimide reagents (e.g., DIC) for coupling sterically hindered amino acids.[3] Reagents that form highly reactive OAt or Oxyma esters, such as HATU and COMU, are particularly recommended.[3]
-
Pre-activation: Allowing the Fmoc-amino acid and coupling reagent to pre-activate for a short period before addition to the resin can enhance the reaction rate.
-
Extended Coupling Times: Longer reaction times are often necessary to ensure the coupling reaction proceeds to completion.
-
Double Coupling: Repeating the coupling step is a common and effective strategy to maximize the yield.
-
Elevated Temperatures: Increasing the reaction temperature can improve the kinetics of the coupling reaction.
-
Microwave-Assisted SPPS: The use of microwave energy can significantly accelerate the coupling of bulky amino acids.
Quantitative Data on Coupling Reagents for Sterically Hindered Amino Acids
The selection of an appropriate coupling reagent is critical for the successful incorporation of sterically hindered amino acids. The following table summarizes the performance of common coupling reagents, with data extrapolated from studies on other challenging residues like Fmoc-Aib-OH, which serves as a good model for Fmoc-(S)-2-amino-2,3-dimethylbutanoic acid.[2]
| Coupling Reagent | Reagent Type | Typical Coupling Time | Coupling Efficiency | Key Advantages & Disadvantages |
| HATU | Uronium/Aminium Salt | 20 - 45 min | > 99.5% | Advantages: Highly reactive, excellent for hindered couplings, low racemization risk.[1][2] Disadvantages: Higher cost, potential for guanidinylation side reaction if used in excess.[1] |
| HBTU | Uronium/Aminium Salt | 30 - 60 min | High | Advantages: Highly efficient and widely used.[2] Disadvantages: Can also cause guanidinylation.[2] |
| HCTU | Uronium/Aminium Salt | 30 - 60 min | High | Advantages: Similar to HBTU but often more cost-effective. |
| COMU | Uronium/Aminium Salt | 1-hour (double coupling) | High | Advantages: Efficiency comparable to HATU, based on the safer OxymaPure.[2] Disadvantages: Limited stability in solution.[2] |
| PyBOP | Phosphonium Salt | > 90% conversion (16 hours) | High | Advantages: Efficient coupling, avoids guanidinylation side reactions.[2] Disadvantages: Generally less reactive than HATU.[2] |
| DIC/HOBt | Carbodiimide | 1 - 4 hours | Moderate to High | Advantages: Cost-effective. Disadvantages: Generally less effective for highly hindered couplings compared to uronium/phosphonium salts. |
Experimental Protocol
This protocol is based on the widely used Fmoc/tBu strategy and is optimized for the incorporation of the sterically hindered Fmoc-(S)-2-amino-2,3-dimethylbutanoic acid.
Materials and Reagents
-
Fmoc-(S)-2-amino-2,3-dimethylbutanoic acid
-
SPPS Resin (e.g., Rink Amide, Wang, or 2-Chlorotrityl resin)
-
Other Fmoc-protected amino acids
-
Coupling Reagent: HATU (recommended) or an alternative high-reactivity reagent (see table above)
-
Base: N,N-Diisopropylethylamine (DIPEA)
-
Solvent: N,N-Dimethylformamide (DMF)
-
Fmoc Deprotection Solution: 20% piperidine in DMF
-
Washing Solvents: DMF, Dichloromethane (DCM)
-
Cleavage Cocktail: e.g., 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% water
-
Cold diethyl ether
Protocol Steps
-
Resin Swelling:
-
Place the desired amount of resin in a reaction vessel.
-
Add DMF to swell the resin for at least 30-60 minutes at room temperature.
-
Drain the DMF.
-
-
Fmoc Deprotection:
-
Add the 20% piperidine in DMF solution to the resin.
-
Agitate the mixture for 5 minutes and drain.
-
Add a fresh portion of the deprotection solution and agitate for another 15-20 minutes to ensure complete removal of the Fmoc group.
-
Drain the solution and wash the resin thoroughly with DMF (5-7 times).
-
-
Coupling of Fmoc-(S)-2-amino-2,3-dimethylbutanoic acid:
-
Pre-activation: In a separate vessel, dissolve Fmoc-(S)-2-amino-2,3-dimethylbutanoic acid (3-5 equivalents relative to resin loading), HATU (2.9-4.9 equivalents), and DIPEA (6-10 equivalents) in DMF. Allow this mixture to pre-activate for 1-2 minutes.
-
Coupling Reaction: Immediately add the pre-activated amino acid solution to the deprotected resin.
-
Agitate the reaction mixture for 2-4 hours at room temperature. For particularly difficult couplings, the time can be extended or the reaction can be performed at a slightly elevated temperature (e.g., 40°C).
-
Monitoring: Perform a Kaiser test on a small sample of resin beads. A negative result (yellow/colorless beads) indicates complete coupling. If the test is positive (blue/purple beads), proceed with a second coupling.
-
Double Coupling (if necessary): Drain the reaction solution, wash the resin with DMF, and repeat the coupling step with a fresh solution of activated Fmoc-(S)-2-amino-2,3-dimethylbutanoic acid.
-
-
Washing:
-
After a successful coupling (negative Kaiser test), drain the coupling solution.
-
Wash the resin thoroughly with DMF (3-5 times) and DCM (2-3 times) to remove any excess reagents and byproducts.
-
-
Chain Elongation:
-
Repeat the deprotection (Step 2) and coupling (Step 3, adapted for the next amino acid) cycles until the desired peptide sequence is assembled.
-
-
Final Fmoc Deprotection:
-
Perform the Fmoc deprotection procedure (Step 2) one last time to remove the N-terminal Fmoc group.
-
-
Resin Washing and Drying:
-
Wash the final peptide-resin with DMF (3 times), followed by DCM (3 times).
-
Dry the resin under vacuum for at least 1 hour.
-
-
Cleavage and Deprotection:
-
Add the cleavage cocktail to the dried resin.
-
Agitate the mixture at room temperature for 2-3 hours.
-
Filter the resin and collect the filtrate containing the cleaved peptide.
-
Precipitate the crude peptide by adding the filtrate to cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and wash the peptide pellet with cold ether.
-
Dry the crude peptide under vacuum.
-
Visualization of the Experimental Workflow
Caption: Workflow for SPPS incorporating a sterically hindered amino acid.
Troubleshooting
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Positive Kaiser Test after Coupling | Incomplete coupling due to steric hindrance. | Perform a double coupling. Increase coupling time. Use a more potent coupling reagent (e.g., HATU, COMU). Consider microwave-assisted synthesis. |
| Deletion Sequences in Final Product | Incomplete coupling at one or more steps. | Optimize the coupling protocol as described above for all sterically hindered residues. |
| Low Yield of Final Peptide | Incomplete coupling. Premature chain termination. | Ensure complete Fmoc deprotection and coupling at each step. Avoid excess uronium/aminium reagents to prevent guanidinylation of the N-terminus. |
| Racemization | Prolonged activation times or use of strong, non-hindered bases. | Minimize pre-activation time. Use a hindered base like DIPEA. Employ coupling reagents known for low racemization (e.g., HATU). |
Conclusion
The successful incorporation of sterically hindered amino acids like Fmoc-(S)-2-amino-2,3-dimethylbutanoic acid in SPPS is achievable with optimized protocols. The use of highly efficient coupling reagents, such as HATU, in conjunction with strategies like extended reaction times and double coupling, can effectively overcome the challenge of steric hindrance, leading to the synthesis of high-purity peptides. This protocol provides a robust framework for researchers to incorporate this and other challenging amino acids into their target sequences.
References
Application Notes and Protocols for Coupling Hindered Amino Acids: Fmoc-Aib Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Challenge of Incorporating Fmoc-Aib-OH
α-Aminoisobutyric acid (Aib) is a non-proteinogenic amino acid that plays a significant role in peptide and drug design. Its unique gem-dimethyl substitution at the α-carbon introduces substantial conformational constraints, promoting the formation of stable helical structures like 3₁₀- and α-helices in peptides.[1] This structural feature can enhance a peptide's metabolic stability and cell permeability, making Aib a valuable component in therapeutic peptide development.[1][2][3]
However, the very structural characteristic that provides these benefits also presents a major challenge in solid-phase peptide synthesis (SPPS). The two methyl groups create significant steric hindrance, which obstructs the formation of the peptide bond.[1][4][5] Standard coupling protocols often fail or result in low yields and the formation of deletion sequences, which complicates the purification of the target peptide.[1][4] Therefore, the successful incorporation of Fmoc-Aib-OH requires the strategic selection of highly reactive coupling reagents and optimized reaction conditions.[4]
These application notes provide a comprehensive guide to the most effective coupling reagents and detailed protocols for the efficient incorporation of Fmoc-Aib-OH and other sterically hindered amino acids.
Comparative Analysis of Coupling Reagents
The choice of coupling reagent is the most critical factor for overcoming the steric barrier of Aib.[1] Reagents are typically classified into several categories, with onium (uronium/aminium and phosphonium) salts being the preferred choice for difficult couplings due to their high reactivity.[6][7]
-
Uronium/Aminium Salts (e.g., HATU, HBTU, HCTU, COMU): These reagents form highly reactive active esters (OAt, OBt, or Oxyma) that facilitate amide bond formation.[1][6]
-
HATU is consistently regarded as superior to its predecessor, HBTU, for hindered couplings.[8][9] It forms a more reactive OAt-ester, leading to faster reaction times, higher coupling efficiency, and a reduced risk of racemization.[8][9][10]
-
HCTU , a chloro-derivative, offers a good compromise of reactivity and price.[11]
-
COMU is a third-generation uronium salt based on OxymaPure instead of the potentially explosive HOBt or HOAt.[11][12] It demonstrates coupling efficiencies comparable or even superior to HATU, with the added benefits of being safer, having better solubility, and generating water-soluble byproducts.[6][7][11][12]
-
-
Phosphonium Salts (e.g., PyBOP, PyAOP): These reagents are also powerful activators for hindered systems.[6][13]
-
Carbodiimides (e.g., DCC, DIC): While cost-effective, standard carbodiimide reagents are often inefficient for coupling sterically demanding residues like Aib.[5] Their effectiveness can be improved by using them in combination with additives like Oxyma Pure or HOAt. A recent study demonstrated that using diisopropylcarbodiimide (DIC) with Oxyma allows for the efficient automated synthesis of peptides with up to 17 consecutive Aib residues.[14][15]
-
Other Reagents (e.g., Acyl Fluorides): The in-situ generation of amino acid fluorides using reagents like TFFH is particularly well-suited for coupling sterically demanding α,α-disubstituted amino acids like Aib.[6][12]
Data Presentation: Comparison of Coupling Reagents for Hindered Amino Acids
The following table summarizes the characteristics of commonly used coupling reagents for the incorporation of Fmoc-Aib-OH.
| Reagent Class | Reagent Name(s) | Activation Mechanism | Advantages for Aib Coupling | Disadvantages / Considerations |
| Uronium/Aminium Salts | HATU, HCTU, HBTU | Forms highly reactive OAt, O-6-ClBt, or OBt active esters.[1] | HATU is highly efficient and fast, with low racemization risk.[8][9] Generally superior to HBTU for difficult couplings.[8] | Based on potentially explosive benzotriazole derivatives.[7] Excess reagent can cause N-terminal guanidinylation.[6][16] |
| Uronium/Aminium Salts | COMU | Forms a highly reactive Oxyma active ester.[10][11] | Efficiency is comparable or superior to HATU.[11][12] Safer (non-explosive), better solubility, and water-soluble byproducts.[6][7][12] | Can have limited stability in solution.[7] |
| Phosphonium Salts | PyBOP, PyAOP | Forms reactive OBt or OAt active esters.[6][13] | Efficient for hindered couplings and avoids guanidinylation side reactions.[6][7] Generally associated with lower racemization.[6] | Byproduct of original BOP reagent (HMPA) is carcinogenic; PyBOP avoids this.[7] Generally less reactive than HATU.[7] |
| Carbodiimides | DIC, DCC | Forms an O-acylisourea intermediate, which reacts with an additive (e.g., Oxyma) to form an active ester. | Cost-effective. Efficient when paired with a potent additive like Oxyma Pure for Aib-Aib couplings.[14] | Generally less reactive and efficient for hindered couplings than onium salts.[5][6] |
| Acyl Halides | TFFH | In-situ generation of highly reactive amino acid fluorides.[6] | Particularly effective for coupling sterically demanding α,α-disubstituted amino acids.[6][12] | May require specific handling and reaction conditions. |
Experimental Protocols
The following are detailed protocols for the manual solid-phase coupling of Fmoc-Aib-OH. A double coupling strategy is highly recommended to ensure the reaction goes to completion.[4]
Protocol 1: High-Efficiency Coupling using HATU
This protocol is recommended for overcoming the significant steric hindrance of Fmoc-Aib-OH.[17]
Materials:
-
Resin with free N-terminal amine (e.g., Rink Amide resin, 0.1 mmol scale)
-
Fmoc-Aib-OH (4 equivalents)
-
HATU (3.9 equivalents)
-
N,N-Diisopropylethylamine (DIPEA) (8 equivalents)
-
High-purity N,N-Dimethylformamide (DMF)
Procedure:
-
Resin Preparation: Swell the resin in DMF for at least 30 minutes in a reaction vessel.
-
Fmoc Deprotection: Perform Fmoc deprotection of the N-terminal amine using 20% piperidine in DMF (2 x 10 minutes).
-
Washing: Wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.[17]
-
Amino Acid Activation: In a separate vessel, dissolve Fmoc-Aib-OH (4 eq.) and HATU (3.9 eq.) in DMF. Add DIPEA (8 eq.) to the solution and allow the mixture to pre-activate for 1-5 minutes.[18]
-
Coupling Reaction: Add the pre-activated amino acid solution to the deprotected resin. Agitate the mixture at room temperature for 1-2 hours. For particularly difficult couplings, the temperature can be elevated to 40-50°C.[17]
-
Monitoring: After the coupling time, take a small sample of resin beads and perform a Kaiser test. A positive result (blue/purple beads) indicates incomplete coupling.[5]
-
Washing: Drain the reaction solution and wash the resin thoroughly with DMF (3-5 times).
-
(Optional but Recommended) Double Coupling: If the Kaiser test is positive or to ensure maximum yield, repeat steps 4-7.
-
Final Washing: After a negative Kaiser test, wash the resin with DMF (3-5 times) and then with Dichloromethane (DCM) (3 times) before proceeding to the next cycle.
Protocol 2: Safer and Efficient Coupling using COMU
This protocol utilizes the highly efficient and safer COMU reagent.[1]
Materials:
-
Resin with free N-terminal amine (e.g., Rink Amide resin, 0.1 mmol scale)
-
Fmoc-Aib-OH (3-5 equivalents)
-
COMU (3-5 equivalents)
-
N,N-Diisopropylethylamine (DIPEA) (6-10 equivalents)
-
High-purity N,N-Dimethylformamide (DMF)
Procedure:
-
Resin Preparation & Deprotection: Follow steps 1-3 from Protocol 1.
-
Amino Acid Activation: In a separate vial, dissolve Fmoc-Aib-OH (3-5 eq.) and COMU (3-5 eq.) in DMF. Add DIPEA (6-10 eq.) and mix for 1-2 minutes for pre-activation.[4]
-
Coupling Reaction: Add the activation mixture to the deprotected resin. Allow the reaction to proceed for 1-2 hours. Microwave-assisted synthesis or elevated temperatures can significantly enhance the reaction kinetics.[4]
-
Monitoring & Washing: Follow steps 6-7 from Protocol 1.
-
(Optional but Recommended) Double Coupling: Repeat steps 2-4 to maximize reaction completion.[4]
-
Final Washing: Wash the resin thoroughly with DMF and DCM as described in Protocol 1.
Protocol 3: Capping Unreacted Amines
If a coupling reaction remains incomplete after a double coupling attempt, it is crucial to cap the unreacted N-terminal amines to prevent the formation of deletion peptide sequences.[1]
Materials:
-
Peptide-resin with unreacted amines
-
Acetic anhydride
-
DIPEA or Pyridine
-
N,N-Dimethylformamide (DMF)
Procedure:
-
Washing: Wash the peptide-resin thoroughly with DMF.
-
Capping Solution Preparation: Prepare a capping solution of acetic anhydride and DIPEA (or pyridine) in DMF (e.g., 10:5:85 v/v/v).[1]
-
Capping Reaction: Add the capping solution to the resin and agitate for 30 minutes at room temperature.[1]
-
Final Washing: Wash the resin thoroughly with DMF (3-5 times) to remove excess reagents and byproducts.
Mandatory Visualizations
Caption: General workflow for a single coupling cycle in Fmoc-SPPS.
Caption: Activation pathways for different classes of peptide coupling reagents.
Caption: Troubleshooting workflow for incomplete Fmoc-Aib-OH coupling.
Minimizing Racemization
Racemization, the loss of stereochemical integrity at the α-carbon, is a significant concern during peptide synthesis as it can lead to diastereomeric impurities that are difficult to separate.[6] While Aib itself is achiral, the risk of racemization applies to any chiral amino acid being coupled, especially under harsh conditions needed for hindered couplings.
Strategies to Minimize Racemization:
-
Use Additives: Additives like 1-hydroxy-7-azabenzotriazole (HOAt) and Oxyma Pure are crucial for suppressing racemization.[6] They form active esters that are less prone to racemization.[18] Reagents like HATU and COMU already incorporate these moieties.[9][12][18]
-
Choose the Right Base: Strong bases can promote racemization. Using a weaker or more sterically hindered base, such as N-methylmorpholine (NMM) or collidine, instead of DIPEA can be beneficial.[6][19]
-
Select Appropriate Coupling Reagents: Phosphonium-based reagents like PyBOP are generally associated with lower levels of racemization compared to some uronium salts.[6]
-
Control Reaction Temperature: While elevated temperatures can improve coupling efficiency, they can also increase the rate of racemization.[4][6] If using heat, optimize for the shortest time necessary to achieve a complete reaction.[6] Lowering the temperature can help reduce racemization.[6][19]
Conclusion
The successful solid-phase synthesis of peptides containing the sterically hindered Fmoc-Aib-OH residue is highly achievable through the strategic selection of reagents and the optimization of reaction conditions.[4] The primary obstacle of steric hindrance necessitates the use of highly reactive coupling reagents.[4] Uronium/aminium salts like HATU and COMU, along with phosphonium salts like PyBOP, consistently demonstrate superior performance over standard carbodiimides.[6][7][8] The use of these potent reagents, often in conjunction with elevated temperatures, microwave assistance, and double coupling cycles, can effectively drive the reaction to completion, leading to high-purity Aib-containing peptides.[4] By following the detailed protocols and troubleshooting guides presented, researchers can confidently incorporate Aib and other challenging amino acids into their target sequences.
References
- 1. benchchem.com [benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. lifetein.com [lifetein.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. bachem.com [bachem.com]
- 13. benchchem.com [benchchem.com]
- 14. Automated solid-phase concatenation of Aib residues to form long, water-soluble, helical peptides - Chemical Communications (RSC Publishing) DOI:10.1039/D0CC04698A [pubs.rsc.org]
- 15. Automated solid-phase concatenation of Aib residues to form long, water-soluble, helical peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. benchchem.com [benchchem.com]
- 18. benchchem.com [benchchem.com]
- 19. Limiting racemization and aspartimide formation in microwave-enhanced Fmoc solid phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Fmoc Deprotection of (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2,3-dimethylbutanoic acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2,3-dimethylbutanoic acid, a derivative of valine, is a sterically hindered amino acid.[1][2] The bulky nature of its side chain can pose significant challenges during the fluorenylmethyloxycarbonyl (Fmoc) deprotection step in solid-phase peptide synthesis (SPPS). Incomplete removal of the Fmoc group can lead to the formation of deletion sequences and a decrease in the overall yield and purity of the final peptide.[3] These application notes provide a summary of recommended deprotection conditions and detailed protocols to overcome the challenges associated with this sterically hindered amino acid.
The Fmoc protecting group is typically removed under basic conditions using a secondary amine, such as piperidine, in a polar aprotic solvent like N,N-dimethylformamide (DMF).[4] The reaction proceeds through a β-elimination mechanism.[4] However, for sterically hindered amino acids, standard conditions may not be sufficient to achieve complete deprotection.[3][5]
Recommended Fmoc Deprotection Conditions
Several strategies can be employed to enhance the efficiency of Fmoc deprotection for sterically hindered amino acids. The choice of conditions will depend on the severity of the steric hindrance and the specific peptide sequence.
| Deprotection Reagent | Concentration | Typical Time | Notes |
| Piperidine in DMF | 20% (v/v) | 2 x (5-15 min) | The most common condition. Longer reaction times or a second treatment may be necessary for complete deprotection.[4] |
| 4-Methylpiperidine (4-MP) in DMF | 20% (v/v) | 2 x (5-15 min) | An alternative to piperidine with similar efficiency.[4] |
| 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) / Piperidine in DMF | 2% DBU / 2% Piperidine (v/v) | 2 x 5 min | DBU is a stronger, non-nucleophilic base that can accelerate Fmoc removal.[6] This combination is often effective for highly hindered residues. |
| Microwave-Assisted Deprotection | 20% Piperidine in DMF | 30-60 seconds at 75-90°C | Microwave irradiation can significantly shorten reaction times and improve deprotection efficiency.[4] |
Experimental Protocols
Protocol 1: Standard Fmoc Deprotection with Extended Treatment
This protocol describes a standard approach with an extended second deprotection step to ensure complete removal of the Fmoc group.
Materials:
-
Peptide-resin with N-terminal Fmoc-(S)-2-amino-2,3-dimethylbutanoic acid
-
Fmoc-grade N,N-Dimethylformamide (DMF)
-
Deprotection solution: 20% (v/v) piperidine in DMF
-
Solid-phase synthesis vessel with a sintered glass frit
-
Shaker or inert gas for agitation
Procedure:
-
Resin Swelling: Swell the peptide-resin in DMF for at least 30 minutes.[1]
-
Solvent Removal: Drain the DMF from the synthesis vessel.
-
First Deprotection: Add the 20% piperidine in DMF solution to the resin (approximately 10 mL per gram of resin).[6]
-
Agitation: Agitate the resin slurry gently for 5 minutes at room temperature.[6]
-
Reagent Removal: Drain the deprotection solution.
-
Second Deprotection: Add a fresh aliquot of the 20% piperidine in DMF solution to the resin.
-
Agitation: Agitate the resin slurry for 10-15 minutes at room temperature.[4]
-
Reagent Removal: Drain the deprotection solution.
-
Washing: Wash the resin thoroughly with DMF (5-6 times) to completely remove the deprotection reagent and the dibenzofulvene-piperidine adduct.[3]
-
Confirmation (Optional): Perform a Kaiser test to confirm the presence of a free primary amine.[1]
Protocol 2: Enhanced Fmoc Deprotection using DBU
This protocol utilizes the stronger base DBU to facilitate the removal of the Fmoc group from the sterically hindered amino acid.
Materials:
-
Peptide-resin with N-terminal Fmoc-(S)-2-amino-2,3-dimethylbutanoic acid
-
Fmoc-grade N,N-Dimethylformamide (DMF)
-
Deprotection solution: 2% (v/v) DBU and 2% (v/v) piperidine in DMF[6]
-
Solid-phase synthesis vessel with a sintered glass frit
-
Shaker or inert gas for agitation
Procedure:
-
Resin Swelling: Swell the peptide-resin in DMF for at least 30 minutes.
-
Solvent Removal: Drain the DMF from the synthesis vessel.
-
First Deprotection: Add the DBU/piperidine in DMF solution to the resin.
-
Agitation: Agitate the resin slurry for 5 minutes at room temperature.
-
Reagent Removal: Drain the deprotection solution.
-
Second Deprotection: Add a fresh aliquot of the DBU/piperidine in DMF solution.
-
Agitation: Agitate the resin slurry for 5 minutes at room temperature.
-
Reagent Removal: Drain the deprotection solution.
-
Washing: Wash the resin thoroughly with DMF (at least 5-6 times) to remove all traces of DBU and piperidine.[1]
-
Confirmation (Optional): Perform a Kaiser test.
Experimental Workflow
The following diagram illustrates a logical workflow for troubleshooting incomplete Fmoc deprotection of this compound.
Caption: Troubleshooting workflow for incomplete Fmoc deprotection.
Monitoring Fmoc Deprotection
The completion of the Fmoc deprotection can be monitored qualitatively by the Kaiser test or quantitatively by UV-Vis spectrophotometry.
-
Kaiser Test: This colorimetric test detects the presence of free primary amines on the resin. A positive result (blue bead color) indicates successful deprotection.
-
UV-Vis Spectrophotometry: The release of the dibenzofulvene-piperidine adduct into the drained deprotection solution can be quantified by measuring its absorbance at approximately 301 nm.[3] This allows for a quantitative assessment of the deprotection efficiency.
By employing these enhanced protocols and monitoring techniques, researchers can successfully incorporate the sterically hindered this compound into their peptide sequences, leading to higher purity and yield of the final product.
References
Applications of Fmoc-(S)-2-amino-2,3-dimethylbutanoic Acid in Peptide Design: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
Fmoc-(S)-2-amino-2,3-dimethylbutanoic acid, an α,α-disubstituted amino acid analog of valine, is a powerful tool in modern peptide design and drug discovery. Its unique structural properties, arising from the presence of a methyl group at the α-carbon, offer significant advantages in modulating peptide conformation, enhancing proteolytic stability, and ultimately, improving therapeutic potential. This document provides detailed application notes on the use of Fmoc-(S)-2-amino-2,3-dimethylbutanoic acid in peptide synthesis, summarizes its impact on peptide properties with illustrative quantitative data, and offers comprehensive experimental protocols for its incorporation and for the subsequent analysis of the resulting peptides.
Introduction: The Role of α,α-Disubstituted Amino Acids in Peptide Science
Standard peptides often suffer from drawbacks that limit their therapeutic efficacy, including poor conformational stability and rapid degradation by proteases. The incorporation of non-proteinogenic amino acids is a key strategy to overcome these limitations. α,α-disubstituted amino acids, such as (S)-2-amino-2,3-dimethylbutanoic acid, are particularly effective in this regard. The replacement of the α-hydrogen with an alkyl group drastically restricts the conformational freedom of the peptide backbone. This steric hindrance has profound effects on the secondary structure of peptides, promoting the formation of stable helical structures, most notably the 3(10)-helix.[1][2] This conformational rigidity can pre-organize the peptide into a bioactive conformation, leading to enhanced receptor binding and biological activity. Furthermore, the steric bulk around the peptide bond hinders the approach of proteases, significantly increasing the peptide's half-life in biological systems.
Key Applications and Advantages
The incorporation of Fmoc-(S)-2-amino-2,3-dimethylbutanoic acid into a peptide sequence offers several distinct advantages:
-
Induction and Stabilization of Helical Structures: This modified amino acid is a potent helix-promoting residue, particularly favoring the formation of 3(10)-helices.[2] This is crucial for mimicking α-helical domains of proteins involved in protein-protein interactions.
-
Enhanced Proteolytic Stability: The α,α-disubstitution provides steric shielding of the adjacent peptide bonds from enzymatic cleavage, leading to a significant increase in the peptide's stability against degradation by proteases in serum and other biological fluids.
-
Improved Pharmacokinetic Profile: By extending the in vivo half-life, the frequency of administration of a peptide therapeutic can be reduced, improving patient compliance.
-
Fine-tuning of Receptor Affinity and Selectivity: By locking the peptide into a specific conformation, it is possible to enhance its binding affinity and selectivity for its biological target.
Quantitative Data on Peptide Properties
The following tables summarize the expected impact of incorporating (S)-2-amino-2,3-dimethylbutanoic acid into a model peptide sequence. The data presented is illustrative and based on typical observations for α,α-disubstituted amino acids. Actual results will vary depending on the specific peptide sequence and the position of the modification.
Table 1: Impact on Peptide Helicity
| Peptide Sequence | Modification | % Helicity (Circular Dichroism) | Predominant Helix Type |
| Ac-Tyr-Gly-Gly-Phe-Leu-NH2 | None | < 5% (Random Coil) | - |
| Ac-Tyr-Gly-(S-αMeVal)-Phe-Leu-NH2 | (S)-2-amino-2,3-dimethylbutanoic acid | 30-40% | 3(10)-helix |
Table 2: Enhancement of Proteolytic Stability
| Peptide Sequence | Modification | Half-life in Human Serum (in vitro) | % Intact Peptide after 4h |
| Ac-Tyr-Gly-Gly-Phe-Leu-NH2 | None | ~ 15 minutes | < 5% |
| Ac-Tyr-Gly-(S-αMeVal)-Phe-Leu-NH2 | (S)-2-amino-2,3-dimethylbutanoic acid | > 4 hours | > 80% |
Table 3: Influence on Receptor Binding Affinity
| Peptide Sequence | Modification | Target Receptor | IC50 (nM) |
| Ac-Arg-Gly-Asp-Ser-NH2 | None | Integrin αvβ3 | 150 |
| Ac-Arg-Gly-(S-αMeVal)-Ser-NH2 | (S)-2-amino-2,3-dimethylbutanoic acid | Integrin αvβ3 | 50 |
Experimental Protocols
Protocol for Solid-Phase Peptide Synthesis (SPPS) of a Peptide Containing (S)-2-amino-2,3-dimethylbutanoic Acid
This protocol describes the manual synthesis of a model peptide incorporating Fmoc-(S)-2-amino-2,3-dimethylbutanoic acid using Fmoc/tBu chemistry on a Rink Amide resin. Due to the steric hindrance of the α,α-disubstituted amino acid, optimized coupling conditions are required.
Materials:
-
Rink Amide MBHA resin
-
Fmoc-protected amino acids (including Fmoc-(S)-2-amino-2,3-dimethylbutanoic acid)
-
Coupling reagent: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
Base: N,N-Diisopropylethylamine (DIPEA)
-
Deprotection solution: 20% piperidine in N,N-dimethylformamide (DMF)
-
Solvents: DMF, Dichloromethane (DCM)
-
Washing solvent: DMF, DCM
-
Cleavage cocktail: 95% Trifluoroacetic acid (TFA), 2.5% water, 2.5% Triisopropylsilane (TIS)
-
Cold diethyl ether
Procedure:
-
Resin Swelling: Place the Rink Amide resin in a reaction vessel and swell in DMF for 30-60 minutes.
-
Fmoc Deprotection: Drain the DMF and add the 20% piperidine/DMF solution. Agitate for 5 minutes, drain, and repeat for another 15 minutes. Wash the resin thoroughly with DMF (5x) and DCM (3x).
-
Standard Amino Acid Coupling:
-
In a separate vial, dissolve the Fmoc-protected amino acid (3 eq.), HATU (2.9 eq.), and DIPEA (6 eq.) in DMF.
-
Pre-activate for 2-5 minutes at room temperature.
-
Add the activated amino acid solution to the resin and agitate for 1-2 hours.
-
Monitor the coupling completion using a Kaiser test.
-
Wash the resin with DMF (3x) and DCM (3x).
-
-
Coupling of Fmoc-(S)-2-amino-2,3-dimethylbutanoic Acid (Sterically Hindered Coupling):
-
In a separate vial, dissolve Fmoc-(S)-2-amino-2,3-dimethylbutanoic acid (4 eq.), HATU (3.9 eq.), and DIPEA (8 eq.) in DMF.[3]
-
Pre-activate for 2-5 minutes at room temperature.[3]
-
Add the activated amino acid solution to the resin and agitate for 4-6 hours at room temperature. For very difficult couplings, the reaction can be performed at a slightly elevated temperature (e.g., 40°C) or with microwave assistance.[4][5]
-
Monitor the coupling completion using a Chloranil test (Kaiser test will be negative for the secondary amine).
-
If the coupling is incomplete, a second coupling can be performed.
-
Wash the resin with DMF (5x) and DCM (3x).
-
-
Chain Elongation: Repeat steps 2 and 3 (or 4 for subsequent hindered residues) for each amino acid in the sequence.
-
Final Fmoc Deprotection: After coupling the last amino acid, perform a final deprotection as described in step 2.
-
Cleavage and Deprotection:
-
Wash the resin with DCM and dry under vacuum.
-
Add the cleavage cocktail to the resin and agitate for 2-3 hours at room temperature.
-
Filter the resin and collect the filtrate.
-
Precipitate the crude peptide by adding the filtrate to cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and wash the pellet with cold ether twice.
-
-
Purification and Analysis:
-
Dry the crude peptide pellet.
-
Purify the peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Confirm the identity of the purified peptide by mass spectrometry.
-
Protocol for In Vitro Serum Stability Assay
This protocol outlines a general procedure to assess the proteolytic stability of a peptide in human serum.
Materials:
-
Purified peptide
-
Human serum
-
Phosphate-buffered saline (PBS)
-
Quenching solution: 10% Trichloroacetic acid (TCA) in water or cold acetonitrile
-
RP-HPLC system with a C18 column
-
Incubator at 37°C
-
Centrifuge
Procedure:
-
Sample Preparation: Prepare a stock solution of the peptide in a suitable solvent (e.g., water or DMSO) and dilute it with PBS to a final concentration of 1 mg/mL.
-
Incubation: In microcentrifuge tubes, mix the peptide solution with human serum (e.g., a 1:9 ratio of peptide solution to serum). Incubate the samples at 37°C.
-
Time-Point Sampling: At various time points (e.g., 0, 15, 30, 60, 120, 240, and 480 minutes), withdraw an aliquot of the reaction mixture.
-
Protein Precipitation: Immediately add three volumes of cold quenching solution to the aliquot to stop the enzymatic reaction and precipitate the serum proteins. Vortex and incubate on ice for 15 minutes.
-
Sample Clarification: Centrifuge the samples at high speed (e.g., 14,000 rpm) for 10-15 minutes at 4°C.
-
RP-HPLC Analysis: Carefully collect the supernatant and inject it into the RP-HPLC system. Separate the intact peptide from its degradation products using a suitable gradient of acetonitrile in water (both containing 0.1% TFA).
-
Data Analysis: Determine the peak area of the intact peptide at each time point. Plot the percentage of the remaining intact peptide against time and calculate the half-life (t1/2) from the degradation curve.[6]
Protocol for Competitive Receptor Binding Assay
This protocol describes a competitive binding assay to determine the binding affinity (IC50) of a synthetic peptide to its target receptor.
Materials:
-
Cells or membrane preparations expressing the target receptor
-
Labeled ligand (radiolabeled or fluorescently labeled) with known affinity for the receptor
-
Unlabeled synthetic peptide (test compound) and a known unlabeled competitor (positive control)
-
Binding buffer (e.g., Tris-HCl with BSA and protease inhibitors)
-
Wash buffer
-
96-well filter plates
-
Scintillation counter or fluorescence plate reader
Procedure:
-
Assay Setup: In a 96-well plate, add a constant amount of the receptor preparation to each well.
-
Competition: Add increasing concentrations of the unlabeled synthetic peptide to the wells. Include wells with only the labeled ligand (total binding) and wells with the labeled ligand and a high concentration of the unlabeled positive control (non-specific binding).
-
Incubation: Add a constant concentration of the labeled ligand to all wells. Incubate the plate at a specified temperature for a sufficient time to reach binding equilibrium.
-
Separation of Bound and Free Ligand: Rapidly filter the contents of the wells through the filter plate and wash with cold wash buffer to remove the unbound ligand.
-
Detection: Measure the amount of bound labeled ligand in each well using a scintillation counter or fluorescence plate reader.
-
Data Analysis: Plot the percentage of specific binding against the logarithm of the unlabeled peptide concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value, which is the concentration of the synthetic peptide that inhibits 50% of the specific binding of the labeled ligand.
Visualizations
Caption: Workflow for Solid-Phase Peptide Synthesis of a peptide containing Fmoc-(S)-2-amino-2,3-dimethylbutanoic acid.
Caption: Experimental workflow for the in vitro serum stability assay of a modified peptide.
Caption: A generalized Gs-coupled GPCR signaling pathway activated by a helical peptide agonist.
References
- 1. luxembourg-bio.com [luxembourg-bio.com]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. biorxiv.org [biorxiv.org]
- 5. Capturing Peptide–GPCR Interactions and Their Dynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Estimating peptide half‐life in serum from tunable, sequence‐related physicochemical properties - PMC [pmc.ncbi.nlm.nih.gov]
Revolutionizing Peptide Therapeutics: Incorporation of α,α-Dialkylated Amino Acids for Enhanced Stability and Structural Control
Application Notes and Protocols
Audience: Researchers, scientists, and drug development professionals.
Introduction: Overcoming the Stability Challenge in Peptide Drug Development
Peptides offer significant promise as therapeutic agents due to their high specificity and potency. However, their clinical application is often hampered by their susceptibility to proteolytic degradation, leading to a short in vivo half-life. A key strategy to overcome this limitation is the incorporation of unnatural amino acids, particularly α,α-dialkylated amino acids, into peptide sequences. These modifications introduce steric hindrance and conformational constraints that can profoundly enhance proteolytic resistance and modulate the peptide's secondary structure, thereby improving its biological activity and bioavailability.[1][2][3]
This document provides a comprehensive guide to the incorporation of α,α-dialkylated amino acids into peptide sequences. It includes detailed protocols for solid-phase peptide synthesis (SPPS) of these modified peptides, methods for their characterization, and quantitative data on the impact of these modifications on peptide stability and conformation.
Impact of α,α-Dialkylation on Peptide Properties
The substitution of the α-hydrogen with an alkyl group in an amino acid residue has profound effects on the resulting peptide's physicochemical and biological properties.
Enhanced Proteolytic Stability
The presence of two substituents on the α-carbon sterically hinders the approach of proteases, significantly slowing down or even completely inhibiting enzymatic cleavage. This leads to a dramatic increase in the peptide's half-life in biological fluids. For instance, the introduction of a single α-aminoisobutyric acid (Aib), the simplest α,α-dialkylated amino acid, at the P1' position of a peptide substrate can result in a 19-fold increase in resistance to tryptic digestion.[4][5] When Aib residues are placed at both the P1' and P2 positions, the peptide can exhibit complete resistance to the protease.[4][5]
Table 1: Effect of Aib Incorporation on Protease Resistance
| Peptide Sequence | Modification | Relative Protease Resistance (fold increase) |
| Ac-Ala-Lys-Ala-Ala -Ala-NH2 | None (Control) | 1 |
| Ac-Ala-Lys-Ala-Aib -Ala-NH2 | Aib at P1' | 19[4][5] |
| Ac-Ala-Lys-Aib -Aib -Ala-NH2 | Aib at P1' and P2 | Complete Resistance[4][5] |
Conformational Control: Inducing Helicity
α,α-Dialkylated amino acids restrict the conformational freedom of the peptide backbone, favoring the adoption of specific secondary structures.[6] Aib, for example, is a strong helix-promoting residue and is often incorporated to stabilize α-helical or 3(10)-helical conformations, even in short peptides.[6][7][8] The ability to control the peptide's conformation is crucial for designing potent ligands, as the biological activity often depends on a specific three-dimensional structure.
Table 2: Influence of α,α-Dialkylated Amino Acids on Peptide Helicity
| Peptide Sequence | α,α-Dialkylated Residue | % Helicity (in 50% TFE) |
| Ac-KAALKAALKAAL-NH2 | None | 25 |
| Ac-K(Aib)ALKA(Aib)LKA(Aib)L-NH2 | Aib | 78 |
| Ac-K(Deg)ALKA(Deg)LKA(Deg)L-NH2 | Diethylglycine (Deg) | 15 (promotes extended conformation) |
Note: The values presented are illustrative and can vary depending on the peptide sequence and experimental conditions.
Experimental Protocols
Synthesis of Peptides Containing α,α-Dialkylated Amino Acids
The incorporation of sterically hindered α,α-dialkylated amino acids into a peptide chain via solid-phase peptide synthesis (SPPS) presents a significant challenge due to the difficulty of the coupling reaction.[1] Standard coupling protocols often result in low yields. Therefore, optimized protocols are necessary to achieve efficient synthesis.
dot
Caption: Workflow for the solid-phase synthesis of peptides containing α,α-dialkylated amino acids.
Protocol: Microwave-Assisted SPPS of a Peptide Containing Aib
This protocol outlines a general procedure for the manual synthesis of a model peptide containing Aib using a microwave peptide synthesizer, which can significantly improve coupling efficiency for sterically hindered residues.
Materials:
-
Rink Amide resin
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
-
Piperidine, peptide synthesis grade
-
Fmoc-protected amino acids (standard and Fmoc-Aib-OH)
-
Coupling reagents: Diisopropylcarbodiimide (DIC) and Oxyma Pure
-
Dichloromethane (DCM)
-
Cleavage cocktail (e.g., 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% water)
-
Diethyl ether, cold
-
Microwave peptide synthesizer
Procedure:
-
Resin Swelling: Place the Rink Amide resin in a reaction vessel and swell in DMF for 30 minutes.
-
Fmoc Deprotection:
-
Drain the DMF and add a 20% solution of piperidine in DMF.
-
Perform microwave-assisted deprotection (e.g., 50W, 50°C for 3 minutes).
-
Drain and repeat the deprotection step once.
-
Wash the resin thoroughly with DMF (5 x 1 min).
-
-
Amino Acid Coupling (for Fmoc-Aib-OH):
-
In a separate vial, dissolve Fmoc-Aib-OH (4 eq), Oxyma Pure (4 eq), and DIC (4 eq) in DMF.
-
Add the activated amino acid solution to the resin.
-
Perform microwave-assisted coupling (e.g., 75W, 75°C for 10-15 minutes). A double coupling may be necessary for particularly difficult sequences.[1]
-
Drain the reaction vessel and wash the resin with DMF (5 x 1 min).
-
-
Repeat Synthesis Cycle: Repeat steps 2 and 3 for each amino acid in the peptide sequence. For standard amino acids, coupling times and temperatures may be reduced.
-
Final Deprotection: After the final coupling, repeat the Fmoc deprotection step (step 2) to remove the N-terminal Fmoc group.
-
Cleavage and Deprotection:
-
Wash the resin with DCM and dry under a stream of nitrogen.
-
Add the cleavage cocktail to the resin and allow it to react for 2-3 hours at room temperature.
-
-
Peptide Precipitation and Purification:
-
Filter the resin and collect the filtrate.
-
Precipitate the peptide by adding cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash.
-
Dry the crude peptide and purify by reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Confirm the identity and purity of the peptide using LC-MS and/or MALDI-TOF MS.[9][10][11]
-
Characterization of Modified Peptides
3.2.1. Analysis of Secondary Structure by Circular Dichroism (CD) Spectroscopy
CD spectroscopy is a powerful technique for assessing the secondary structure of peptides in solution.[12][13] The characteristic CD spectra of α-helices, β-sheets, and random coils allow for the quantitative estimation of the helical content of a peptide.
dot
Caption: Workflow for the analysis of peptide secondary structure using Circular Dichroism.
Protocol: Determination of Peptide Helicity
Materials:
-
Purified peptide
-
Phosphate buffer (e.g., 10 mM sodium phosphate, pH 7.4)
-
2,2,2-Trifluoroethanol (TFE)
-
CD spectropolarimeter
-
Quartz cuvette with a 1 mm path length
Procedure:
-
Sample Preparation:
-
Prepare a stock solution of the peptide in phosphate buffer.
-
Determine the precise peptide concentration using a quantitative amino acid analysis or by measuring the absorbance at 280 nm if the peptide contains Trp or Tyr residues.
-
Prepare samples for analysis by diluting the stock solution to a final concentration of 25-50 µM in either phosphate buffer (for aqueous conditions) or a mixture of buffer and TFE (e.g., 50% TFE) to induce helicity.
-
-
CD Measurement:
-
Record the CD spectrum of the peptide solution from 190 to 260 nm at a controlled temperature (e.g., 25°C).
-
Use a scan speed of 50 nm/min, a bandwidth of 1.0 nm, and a response time of 1 s.[14]
-
Record a baseline spectrum of the buffer/TFE solution alone.
-
-
Data Processing:
-
Subtract the baseline spectrum from the peptide spectrum.
-
Convert the observed ellipticity (θ) in millidegrees to mean residue ellipticity ([θ]) in deg·cm²·dmol⁻¹ using the following equation: [θ] = (θ × 100) / (c × n × l) where c is the peptide concentration in mM, n is the number of amino acid residues, and l is the path length in cm.
-
-
Calculation of % Helicity:
-
The percentage of α-helicity can be estimated from the mean residue ellipticity at 222 nm ([θ]₂₂₂) using the following equation:[15] % Helicity = ([θ]₂₂₂ - [θ]c) / ([θ]h - [θ]c) × 100 where [θ]c is the MRE of the random coil (often approximated as 0) and [θ]h is the MRE of a pure α-helix, which is sequence-dependent but can be approximated as -39,500(1 - 2.57/n) deg·cm²·dmol⁻¹.[15]
-
3.2.2. Protease Stability Assay
This assay is used to determine the resistance of a modified peptide to enzymatic degradation compared to its unmodified counterpart.
dot
Caption: Workflow for determining the proteolytic stability of peptides.
Protocol: Trypsin Digestion Assay
Materials:
-
Purified peptides (modified and unmodified control)
-
Trypsin, sequencing grade
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 8.0)
-
Trifluoroacetic acid (TFA)
-
RP-HPLC system
Procedure:
-
Reaction Setup:
-
Prepare solutions of the modified and unmodified peptides in the assay buffer at a final concentration of 0.1 mg/mL.[14]
-
Prepare a stock solution of trypsin in the assay buffer.
-
Initiate the digestion by adding trypsin to the peptide solutions at a specific enzyme-to-substrate ratio (e.g., 1:50 w/w).
-
Incubate the reactions at 37°C.[14]
-
-
Time Course Analysis:
-
At various time points (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw an aliquot from each reaction mixture.[14]
-
Immediately stop the enzymatic reaction by adding an equal volume of 1% TFA.
-
-
RP-HPLC Analysis:
-
Analyze the samples by RP-HPLC.
-
Monitor the disappearance of the peak corresponding to the intact peptide over time.
-
-
Data Analysis:
-
Calculate the percentage of the remaining intact peptide at each time point relative to the amount at time 0.
-
Plot the percentage of remaining peptide against time to determine the degradation kinetics and the peptide's half-life (t₁/₂).
-
Conclusion and Future Perspectives
The incorporation of α,α-dialkylated amino acids is a powerful and versatile strategy for enhancing the therapeutic potential of peptides. By providing steric protection against proteolysis and enabling precise control over secondary structure, these modifications can lead to the development of more stable, potent, and bioavailable peptide drugs. The protocols and data presented in this document provide a solid foundation for researchers to design and synthesize novel peptide candidates with improved pharmacological properties. Future research in this area will likely focus on the development of new types of α,α-dialkylated amino acids with diverse functionalities and the exploration of their effects on more complex peptide and protein structures.
References
- 1. benchchem.com [benchchem.com]
- 2. Protease-Resistant Peptide Design – Empowering Nature's Fragile Warriors Against HIV - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Protease-Resistant Peptides for Targeting and Intracellular Delivery of Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Effect of alpha,alpha-dialkyl amino acids on the protease resistance of peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Factors governing helical preference of peptides containing multiple alpha,alpha-dialkyl amino acids - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Automated solid-phase concatenation of Aib residues to form long, water-soluble, helical peptides - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 8. research-information.bris.ac.uk [research-information.bris.ac.uk]
- 9. polarispeptides.com [polarispeptides.com]
- 10. biopharmaspec.com [biopharmaspec.com]
- 11. ijsra.net [ijsra.net]
- 12. Circular Dichroism of Peptides | Springer Nature Experiments [experiments.springernature.com]
- 13. digitalcommons.subr.edu [digitalcommons.subr.edu]
- 14. Frontiers | D- and Unnatural Amino Acid Substituted Antimicrobial Peptides With Improved Proteolytic Resistance and Their Proteolytic Degradation Characteristics [frontiersin.org]
- 15. Helicity of short E-R/K peptides - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Solid-Phase Peptide Synthesis (SPPS) Utilizing Fmoc-2,3-dimethylbutanoic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
The incorporation of non-proteinogenic amino acids into peptide sequences is a powerful strategy in medicinal chemistry to enhance pharmacological properties such as metabolic stability, conformational rigidity, and receptor affinity.[1][2] 2,3-dimethylbutanoic acid, a chiral carboxylic acid, presents an interesting building block for peptide modification.[3][4][5] The gem-dimethyl group at the α- and β-positions can introduce significant steric bulk, potentially influencing peptide conformation and resistance to enzymatic degradation.[6][7]
These application notes provide a detailed, representative protocol for the incorporation of Fmoc-2,3-dimethylbutanoic acid into a peptide sequence using standard solid-phase peptide synthesis (SPPS) techniques. Due to the steric hindrance imparted by the dimethyl substitution, modifications to standard coupling protocols are recommended to ensure efficient peptide bond formation.[1][8]
Physicochemical Properties of 2,3-Dimethylbutanoic Acid
A thorough understanding of the building block's properties is crucial for successful synthesis.
| Property | Value |
| Molecular Formula | C₆H₁₂O₂ |
| Molecular Weight | 116.16 g/mol |
| Appearance | Colorless liquid |
| Boiling Point | Approx. 190 °C |
| Melting Point | Approx. 10 °C |
| Density | Approx. 0.87 - 0.94 g/cm³ |
| Solubility | Soluble in water, ethanol, and ether |
(Data sourced from various chemical suppliers and databases)[3][4][9]
Experimental Protocols
The following protocols are designed to serve as a comprehensive guide for the synthesis of peptides containing a 2,3-dimethylbutanoic acid moiety. These procedures are based on well-established Fmoc/tBu SPPS chemistry, with specific considerations for the sterically hindered nature of the target molecule.
Protocol 1: Fmoc Protection of 2,3-dimethylbutanoic Acid
Objective: To prepare the N-terminally protected building block for SPPS.
Materials:
-
2,3-dimethylbutanoic acid
-
Fmoc-OSu (N-(9-Fluorenylmethoxycarbonyloxy)succinimide) or Fmoc-Cl (9-Fluorenylmethyloxycarbonyl chloride)
-
Sodium bicarbonate (NaHCO₃)
-
Dioxane
-
Water
-
Diethyl ether
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium chloride solution (brine)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Dissolve 2,3-dimethylbutanoic acid (1.0 eq) and sodium bicarbonate (2.5 eq) in a mixture of dioxane and water (2:1).
-
To the stirred solution, add Fmoc-OSu (1.05 eq) portion-wise over 30 minutes.
-
Stir the reaction mixture at room temperature overnight.
-
Dilute the reaction mixture with water and wash with diethyl ether to remove unreacted Fmoc-OSu and byproducts.
-
Acidify the aqueous layer to a pH of 2-3 with 1 M HCl.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the Fmoc-2,3-dimethylbutanoic acid.
Protocol 2: Solid-Phase Peptide Synthesis (SPPS)
This protocol outlines the manual synthesis on a 0.1 mmol scale using a standard resin such as Rink Amide or Wang resin.
Materials and Reagents:
-
Fmoc-Rink Amide resin or pre-loaded Fmoc-amino acid Wang resin
-
Fmoc-protected amino acids
-
Fmoc-2,3-dimethylbutanoic acid
-
Coupling Reagents (for hindered coupling): HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or PyAOP ((7-Aza-1-hydroxybenzotriazole-k-oxide)hexafluorophosphate)[1][10]
-
Base: Diisopropylethylamine (DIPEA) or N-methylmorpholine (NMM)
-
Deprotection Reagent: 20% piperidine in N,N-dimethylformamide (DMF)
-
Solvents: DMF, Dichloromethane (DCM)
-
Washing Solvents: DMF, DCM, Methanol
-
Cleavage Cocktail: 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% Water
SPPS Workflow Diagram
Caption: General workflow for solid-phase peptide synthesis.
Procedure:
-
Resin Swelling: Swell the resin in DMF for 30-60 minutes in a reaction vessel.
-
Fmoc Deprotection:
-
Treat the resin with 20% piperidine in DMF for 3 minutes.
-
Drain and repeat the treatment for 10 minutes.
-
Wash the resin thoroughly with DMF (5x) and DCM (3x).
-
-
Amino Acid Coupling (Standard Amino Acids):
-
In a separate vial, pre-activate the Fmoc-amino acid (3 eq.) with a standard coupling reagent like HBTU (2.9 eq.) and DIPEA (6 eq.) in DMF for 5-10 minutes.
-
Add the activated amino acid solution to the resin and shake for 1-2 hours.
-
Monitor the coupling completion using a Kaiser test.
-
Wash the resin with DMF (5x) and DCM (3x).
-
-
Coupling of Fmoc-2,3-dimethylbutanoic Acid (Sterically Hindered):
-
In a separate vial, dissolve Fmoc-2,3-dimethylbutanoic acid (3 eq.), HATU (2.9 eq.), and DIPEA (6 eq.) in DMF.
-
Allow to pre-activate for 5-10 minutes.
-
Add the activated solution to the deprotected resin.
-
Allow the coupling reaction to proceed for 4-6 hours, or overnight if necessary.
-
Monitor the reaction completion using a chloranil test.
-
Wash the resin with DMF (5x) and DCM (3x).
-
-
Chain Elongation: Repeat steps 2 and 3 (or 4 for other hindered residues) for each subsequent amino acid in the peptide sequence.
-
Final Fmoc Deprotection: After the final coupling step, perform the Fmoc deprotection as described in step 2.
-
Cleavage and Global Deprotection:
-
Wash the resin with DMF (3x), DCM (3x), and methanol (3x), then dry under vacuum.
-
Treat the dried resin with the cleavage cocktail (TFA/TIS/Water, 95:2.5:2.5) for 2-3 hours at room temperature.
-
Filter the resin and collect the filtrate.
-
Precipitate the crude peptide by adding the filtrate to cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash.
-
Dry the crude peptide pellet under vacuum.
-
-
Purification: Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).
Representative Quantitative Data
The following table presents hypothetical data for the synthesis of a model peptide containing one 2,3-dimethylbutanoic acid residue. Actual results may vary depending on the peptide sequence and specific reaction conditions.
| Parameter | Standard Amino Acid Coupling | Fmoc-2,3-dimethylbutanoic Acid Coupling |
| Coupling Reagent | HBTU/DIPEA | HATU/DIPEA |
| Reaction Time | 1-2 hours | 4-6 hours |
| Coupling Efficiency | >99% | ~95-98% |
| Crude Peptide Purity (by RP-HPLC) | ~70-85% | ~60-75% |
| Final Yield (after purification) | 15-25% | 10-20% |
Signaling Pathway and Logical Relationship Diagram
The following diagram illustrates the logical relationship in choosing a coupling strategy based on the steric hindrance of the amino acid.
Caption: Decision workflow for coupling reagent selection.
Conclusion
The incorporation of Fmoc-2,3-dimethylbutanoic acid into peptides via SPPS is a feasible but challenging endeavor that requires optimization of coupling conditions. The use of potent activating reagents such as HATU or PyAOP, along with extended reaction times, is crucial to overcome the steric hindrance of this non-proteinogenic amino acid. The provided protocols offer a robust starting point for researchers aiming to explore the impact of this unique building block on peptide structure and function. Careful monitoring of the coupling steps is recommended to ensure the successful synthesis of the target peptide.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. Buy (2S)-2,3-dimethylbutanoic acid (EVT-311465) | 15071-34-8 [evitachem.com]
- 5. Buy (2R)-2,3-dimethylbutanoic acid | 27855-05-6 [smolecule.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Divergent mechanistic routes for the formation of gem-dimethyl groups in the biosynthesis of complex polyketides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. scholle.oc.uni-kiel.de [scholle.oc.uni-kiel.de]
- 9. CAS Common Chemistry [commonchemistry.cas.org]
- 10. Peptide Coupling Reagents Guide [sigmaaldrich.com]
Application Notes: HPLC Purification of Peptides Containing Hindered Amino Acids
For Researchers, Scientists, and Drug Development Professionals
Introduction
Synthetic peptides incorporating sterically hindered amino acids, such as α-aminoisobutyric acid (Aib), valine, isoleucine, or consecutive proline residues, are of significant interest in drug development due to their ability to induce stable secondary structures and exhibit enhanced proteolytic stability.[1][2] However, these same characteristics present unique and significant challenges during purification. The presence of hindered residues can lead to incomplete synthesis, peptide aggregation, poor solubility, and complex chromatographic behavior, making standard Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) protocols ineffective.[1][3][4]
These application notes provide a detailed guide to developing robust HPLC purification methods for these challenging molecules. We will explore key considerations in stationary phase selection, mobile phase optimization, and the implementation of specific protocols to achieve high purity and yield.
Key Chromatographic Considerations for Hindered Peptides
The successful purification of peptides with hindered amino acids hinges on the systematic optimization of several chromatographic parameters. Standard RP-HPLC is the most common technique, but modifications are essential.[5][6]
Stationary Phase Selection
The choice of stationary phase is a critical first step. While C18 is the most common choice for peptide purification, its high hydrophobicity can lead to very strong or irreversible binding of hindered, often hydrophobic, peptides.[1][7]
-
C18 (Octadecylsilane): Offers the highest hydrophobicity and retention. It is suitable for a broad range of peptides but may cause peak broadening or poor recovery for highly hydrophobic or aggregation-prone sequences.[1]
-
C8 (Octylsilane): With shorter alkyl chains, C8 columns are less hydrophobic than C18. This is often advantageous for hindered peptides, as it can reduce retention times, improve peak shape, and allow for elution with lower concentrations of organic solvent, which can be beneficial for solubility.[1]
-
Wide-Pore Columns (300 Å): A pore size of 300 Å is generally recommended for peptides to ensure unrestricted access to the stationary phase surface, which maximizes loading capacity and improves separation efficiency.[8]
Mobile Phase Optimization
Mobile phase composition is the most powerful tool for manipulating selectivity and improving peak shape.
-
Ion-Pairing Agents: Acidic additives are used to protonate acidic residues, minimize ionic interactions with the stationary phase, and act as ion-pairing agents to improve peak shape and retention.[9][10] The choice of agent is critical.
-
Trifluoroacetic Acid (TFA): The most common additive, providing excellent resolution and sharp peaks for UV detection. However, it is a strong ion-pairing agent that can suppress the signal in mass spectrometry (MS) and is difficult to remove from the system.[11]
-
Formic Acid (FA): Preferred for MS applications due to its volatility and minimal ion suppression. However, it is a weaker acid and may result in broader peaks and poorer resolution compared to TFA.[12]
-
Difluoroacetic Acid (DFA): Offers a compromise between TFA and FA. It provides better peak shape than FA while causing less ion suppression than TFA, making it a good choice for LC-MS guided purification.[12][13]
-
-
Alternative pH Conditions: If acidic conditions (pH ~2) fail to provide adequate separation, switching to a basic mobile phase can dramatically alter the selectivity.[14] At high pH (e.g., using 0.1% ammonium hydroxide, pH ~10.7), acidic residues (Asp, Glu) and the C-terminus become negatively charged, which can change the peptide's retention behavior and resolve co-eluting impurities.[10][14] This requires the use of pH-stable columns.
-
Organic Modifiers: Acetonitrile is the standard organic solvent for peptide RP-HPLC.[9] For extremely hydrophobic peptides that are poorly soluble or too strongly retained, adding a stronger, less polar solvent like isopropanol to the mobile phase can improve elution and peak shape.[15][16]
Temperature Control
Elevating the column temperature (e.g., to 40-70°C) can be a simple and effective tool for improving separations. Increased temperature lowers mobile phase viscosity and enhances mass transfer, which often leads to sharper peaks and improved resolution, especially for larger or conformationally rigid peptides.[15]
Data Summary Tables
Table 1: Comparison of Common Mobile Phase Additives [11][12]
| Additive | Typical Concentration | UV Peak Shape | MS Signal | Ion Suppression | Key Advantage |
| TFA | 0.1% | Excellent | Poor | Strong | Best resolution for UV-based purification. |
| FA | 0.1% | Fair to Good | Excellent | Minimal | Ideal for LC-MS analysis. |
| DFA | 0.1% | Good | Good | Moderate | A good compromise for LC-MS guided purification. |
Table 2: HPLC Column Selection Guide for Hindered Peptides [1]
| Stationary Phase | Hydrophobicity | Recommended Use Case for Hindered Peptides | Potential Issues |
| C18 | High | General purpose; good starting point for moderately hydrophobic peptides. | Can cause excessive retention, peak tailing, or poor recovery for very hydrophobic or aggregation-prone peptides. |
| C8 | Medium | Highly hydrophobic peptides (e.g., multiple Aib residues) to reduce retention time and improve peak shape. | May provide insufficient retention for more hydrophilic peptides. |
| Phenyl | Alternative | Peptides containing aromatic residues, offering different selectivity based on π-π interactions. | Selectivity changes are sequence-dependent and require screening. |
Experimental Workflow and Protocols
The purification of hindered peptides requires a systematic approach, starting with analytical method development before scaling up to a preparative scale.
Caption: A systematic workflow for purifying hindered peptides.
Protocol 1: General Method Development and Scale-Up
This protocol outlines a systematic approach applicable to most hindered peptides.
-
Crude Peptide Analysis & Solubility:
-
Dissolve a small amount of the crude peptide in various solvents (e.g., water, 5% ACN, DMSO) to assess solubility.
-
Inject the dissolved crude peptide onto an analytical HPLC-MS system using a standard C18 column and a broad scouting gradient (e.g., 5-95% B over 30 min) with 0.1% FA to confirm the mass of the target peptide.[1][8]
-
-
Analytical Method Development:
-
Column Screening: Test both C18 and C8 analytical columns (4.6 mm ID).[1]
-
Mobile Phase Screening: Run scouting gradients using mobile phases containing 0.1% TFA and, if necessary, a high pH modifier like 0.1% NH4OH.[14]
-
Temperature Screening: Evaluate the separation at ambient temperature and at an elevated temperature (e.g., 60°C).[15]
-
Select the combination of column, mobile phase, and temperature that provides the best resolution between the target peptide and major impurities.
-
-
Gradient Optimization:
-
Based on the scouting run, design a shallow, focused gradient around the elution time of the target peptide. A typical preparative gradient increases the organic phase by 0.5-1.0% per minute.[9][17] For example, if the peptide elutes at 40% B in a fast scout, an optimized gradient might be 30-50% B over 20-40 minutes.
-
-
Preparative Scale-Up:
-
Equilibrate the preparative column (e.g., 21.2 mm ID or larger) with the same packing material as the optimized analytical column.
-
Adjust the flow rate and gradient time based on the column dimensions to maintain the same linear velocity.
-
Dissolve the crude peptide in the minimal amount of a suitable solvent (ideally mobile phase A) and inject it onto the column.
-
-
Fraction Collection and Analysis:
-
Collect fractions across the peak corresponding to the target peptide.
-
Analyze each fraction for purity using the optimized analytical HPLC method.
-
Pool fractions that meet the desired purity specification (e.g., >95%).[9]
-
Lyophilize the pooled, pure fractions to obtain the final product as a dry powder.
-
Protocol 2: Case Study - Purification of an Aib-Containing Peptide
This protocol is adapted for peptides rich in α-aminoisobutyric acid (Aib), which are known to be highly helical and often hydrophobic.[1]
-
Instrumentation and Materials:
-
HPLC System: Preparative HPLC with UV detector.
-
Column: Semi-preparative C8 column (e.g., 10 x 250 mm, 5 µm particle size, 300 Å pore size).
-
Mobile Phase A: 0.1% TFA in HPLC-grade water.[1]
-
Mobile Phase B: 0.1% TFA in HPLC-grade acetonitrile.[1]
-
Crude Peptide: Dissolved at ~10 mg/mL in a minimal amount of DMSO, then diluted with Mobile Phase A.
-
-
Analytical Method Development:
-
Column: Analytical C8, 4.6 x 150 mm, 3-5 µm.
-
Flow Rate: 1.0 mL/min.[1]
-
Detection: UV at 220 nm.
-
Optimized Gradient: After scouting, a shallow gradient is determined. For example: 35-55% B over 40 minutes.
-
-
Preparative Purification Protocol:
-
Column: Semi-preparative C8, 10 x 250 mm.
-
Flow Rate: 5.0 mL/min (scaled from analytical).
-
Equilibration: Equilibrate the column with 35% B for at least 3 column volumes.
-
Injection: Inject the dissolved crude peptide.
-
Gradient:
-
35% B for 5 min.
-
Linear gradient from 35% to 55% B over 40 min.
-
Increase to 95% B over 5 min to wash the column.
-
-
Fraction Collection: Begin collecting 5 mL fractions as the main peak begins to elute.
-
Post-Purification: Analyze fractions by analytical HPLC. Pool fractions with >98% purity and lyophilize.
-
Table 3: Example HPLC Gradients for a Hindered Peptide
| Parameter | Analytical Scouting Run | Optimized Preparative Run |
| Column Type | C8, 4.6 x 150 mm | C8, 21.2 x 250 mm |
| Flow Rate | 1.0 mL/min | 20 mL/min |
| Time (min) | %B (0.1% TFA in ACN) | %B (0.1% TFA in ACN) |
| 0 | 5 | 30 |
| 30 | 95 | 30 |
| 35 | 95 | 50 |
| 40 | 5 | 95 |
| 45 | 5 | 95 |
| 50 | - | 30 |
References
- 1. benchchem.com [benchchem.com]
- 2. β-Branched Amino Acids Stabilize Specific Conformations of Cyclic Hexapeptides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Challenges and Perspectives in Chemical Synthesis of Highly Hydrophobic Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. quora.com [quora.com]
- 5. bachem.com [bachem.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. renyi.hu [renyi.hu]
- 8. agilent.com [agilent.com]
- 9. peptide.com [peptide.com]
- 10. agilent.com [agilent.com]
- 11. Peptide Retention Prediction Using Hydrophilic Interaction Liquid Chromatography Coupled to Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 12. halocolumns.com [halocolumns.com]
- 13. halocolumns.com [halocolumns.com]
- 14. biotage.com [biotage.com]
- 15. ymcamerica.com [ymcamerica.com]
- 16. mdpi.com [mdpi.com]
- 17. HPLC Tech Tip: Approach to Peptide Analysis | Phenomenex [phenomenex.com]
Application Notes and Protocols: A Comparative Analysis of HATU and HBTU for the Coupling of Fmoc-(S)-2-amino-2,3-dimethylbutanoic acid
For Researchers, Scientists, and Drug Development Professionals
The synthesis of peptides incorporating sterically hindered amino acids, such as Fmoc-(S)-2-amino-2,3-dimethylbutanoic acid, presents a significant challenge in solid-phase peptide synthesis (SPPS). The bulky nature of these residues can impede the formation of the amide bond, leading to incomplete reactions, low yields, and potential racemization. The choice of coupling reagent is therefore critical to overcoming these obstacles. This document provides a detailed comparison of two commonly used uronium-based coupling reagents, HATU and HBTU, for the efficient incorporation of Fmoc-(S)-2-amino-2,3-dimethylbutanoic acid and other sterically demanding amino acids into peptide chains.
Introduction to HATU and HBTU
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate) and HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) are two of the most effective and widely used coupling reagents in modern peptide synthesis.[1][2][3] Both belong to the family of aminium/uronium salts and facilitate amide bond formation by activating the C-terminus of an N-protected amino acid.[1][4] However, their reactivity profiles differ, particularly in the context of sterically hindered couplings.
Experimental evidence consistently demonstrates the superiority of HATU over HBTU for coupling sterically hindered amino acids.[5] HATU generally provides higher coupling efficiencies, faster reaction times, and a reduced risk of racemization.[5][6][7] This enhanced performance is attributed to the formation of a more reactive active ester intermediate, which more readily overcomes the steric hindrance associated with bulky amino acids.[5][8]
Mechanism of Action
The fundamental difference in the efficacy of HATU and HBTU lies in the active ester intermediate they form with the carboxylic acid of the amino acid.[6]
-
HATU: In the presence of a non-nucleophilic base like N,N-diisopropylethylamine (DIPEA), HATU reacts with the carboxylic acid to form a highly reactive OAt-ester.[4][8][9] The 7-azabenzotriazole (HOAt) moiety in HATU is key to its enhanced reactivity. The nitrogen atom at the 7-position of the triazole ring acts as an electron-withdrawing group, making the resulting OAt-ester more susceptible to nucleophilic attack by the amine.[6] The pyridine nitrogen within the HOAt moiety is also believed to provide anchimeric assistance, further accelerating the coupling reaction.[8]
-
HBTU: HBTU, on the other hand, contains a standard benzotriazole (HOBt) moiety.[6] It activates the carboxylic acid by forming a more stable HOBt active ester.[10] While effective for many standard couplings, the OBt-ester is less reactive than the OAt-ester formed by HATU, which can result in slower reaction times and incomplete couplings when dealing with sterically hindered residues.[6][11]
A potential side reaction for both HATU and HBTU is the guanidinylation of the free N-terminal amine of the peptide chain, which can occur if the coupling reagent is used in excess.[4][7][8]
Quantitative Data Summary
| Parameter | HATU | HBTU | Reference |
| Purity (ACP 65-74 Synthesis) | Higher Purity (fewer deletion products observed) | Lower Purity (more deletion products observed) | [6] |
| Coupling Efficiency | Very High | High, but generally lower than HATU | [6][11] |
| Reaction Speed | Faster | Slower | [6][7] |
| Epimerization Risk | Lower risk | Higher risk | [6][7] |
| Relative Reactivity | Very High | Moderate | [11] |
Experimental Protocols
The following are detailed protocols for the coupling of Fmoc-(S)-2-amino-2,3-dimethylbutanoic acid using HATU and HBTU in solid-phase peptide synthesis.
Protocol 1: HATU-Mediated Coupling
This protocol is recommended for achieving high coupling efficiency with sterically hindered amino acids.
-
Resin Preparation: Swell the resin-bound peptide in DMF.
-
Fmoc Deprotection: Perform Fmoc deprotection using a 20% solution of piperidine in DMF.
-
Washing: Thoroughly wash the resin with DMF to remove piperidine and byproducts.
-
Pre-activation of Amino Acid: In a separate vessel, dissolve Fmoc-(S)-2-amino-2,3-dimethylbutanoic acid (3-5 equivalents relative to resin loading), HATU (3-5 equivalents), and a non-nucleophilic base such as DIPEA or collidine (6-10 equivalents) in DMF.[4] Allow the pre-activation to proceed for 1-5 minutes.[11]
-
Coupling Reaction: Add the activated amino acid solution to the deprotected resin-bound peptide.[4]
-
Agitation: Agitate the reaction mixture for 1-2 hours at room temperature. For highly hindered couplings, a "double coupling" may be employed where the coupling step is repeated with a fresh solution of the activated amino acid.[11]
-
Monitoring: Monitor the reaction for completion using a qualitative method such as the Kaiser test.
-
Washing: Once the reaction is complete, drain the coupling solution and wash the resin thoroughly with DMF and then DCM.[1][11]
Protocol 2: HBTU-Mediated Coupling
While HATU is preferred, HBTU can also be used, though it may require longer reaction times or double coupling to achieve comparable results.
-
Resin Preparation and Deprotection: Follow steps 1-3 of the HATU protocol.
-
Pre-activation of Amino Acid: In a separate vessel, dissolve Fmoc-(S)-2-amino-2,3-dimethylbutanoic acid (3-5 equivalents relative to resin loading) and HBTU (3-5 equivalents) in DMF. Add DIPEA (6-10 equivalents) to the solution and allow it to pre-activate for 1-2 minutes.[1]
-
Coupling Reaction: Add the activated amino acid solution to the deprotected resin.
-
Agitation: Agitate the reaction mixture for 2-4 hours at room temperature.[5] A longer reaction time is generally recommended for HBTU when coupling sterically hindered amino acids.[5]
-
Monitoring and Washing: Follow steps 7-8 of the HATU protocol.
Visualizing the Workflow and Mechanisms
To further elucidate the processes involved, the following diagrams visualize the experimental workflow and the chemical mechanisms of HATU and HBTU.
Caption: General workflow for solid-phase peptide synthesis coupling.
Caption: Simplified mechanism of HATU-mediated peptide coupling.
References
- 1. benchchem.com [benchchem.com]
- 2. The Role of HOBt and HBTU in Peptide Coupling Reactions - Creative Peptides [creative-peptides.com]
- 3. peptide.com [peptide.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. peptidebridge.com [peptidebridge.com]
- 10. HBTU - Wikipedia [en.wikipedia.org]
- 11. benchchem.com [benchchem.com]
Protecting Group Strategies for Peptides with Cα-Tetrasubstituted Residues: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
The incorporation of Cα-tetrasubstituted amino acids into peptide sequences presents a powerful strategy for developing novel therapeutics with enhanced properties. These unique residues, characterized by the replacement of the α-hydrogen with an alkyl or aryl group, impose significant conformational constraints on the peptide backbone. This rigidity can lead to the formation of stable secondary structures such as β-turns and helices, increased metabolic stability against proteolytic degradation, and improved cell permeability.[1] However, the steric hindrance introduced by the quaternary α-carbon poses considerable challenges during peptide synthesis, necessitating specialized protecting group strategies and optimized protocols.
This document provides detailed application notes and protocols for the successful synthesis of peptides containing Cα-tetrasubstituted residues, with a focus on protecting group strategies, optimized coupling conditions, and post-synthesis modifications.
Challenges in Synthesizing Peptides with Cα-Tetrasubstituted Residues
The primary obstacle in the synthesis of peptides containing Cα-tetrasubstituted residues is the steric hindrance around the α-carbon. This steric bulk significantly slows down the kinetics of both the coupling and deprotection steps in solid-phase peptide synthesis (SPPS), leading to:
-
Incomplete Coupling: The bulky nature of the Cα-tetrasubstituted amino acid can prevent the incoming activated amino acid from efficiently accessing the N-terminal amine of the growing peptide chain, resulting in deletion sequences.
-
Difficult Deprotection: The N-terminal protecting group (e.g., Fmoc or Boc) on a Cα-tetrasubstituted residue can be sterically shielded, requiring harsher conditions or longer reaction times for its removal, which can lead to side reactions.
-
Aggregation: Peptides rich in hydrophobic Cα-tetrasubstituted residues have a tendency to aggregate on the solid support, further impeding reaction kinetics.
To overcome these challenges, careful selection of protecting groups, potent coupling reagents, and optimized reaction conditions are paramount.
Protecting Group Strategies
The choice of Nα-terminal protecting group is critical for the successful synthesis of peptides containing Cα-tetrasubstituted residues. The two most common orthogonal protecting group strategies in SPPS are the base-labile 9-fluorenylmethyloxycarbonyl (Fmoc) group and the acid-labile tert-butyloxycarbonyl (Boc) group.[2][3][4]
Fmoc/tBu Strategy
The Fmoc/tBu strategy is widely used due to the mild conditions required for Fmoc group removal (piperidine in DMF), which are generally compatible with a wide range of acid-labile side-chain protecting groups (e.g., tBu, Trt, Pbf). However, for sterically hindered Cα-tetrasubstituted residues, standard Fmoc-deprotection protocols may be inefficient.
Key Considerations for Fmoc Strategy:
-
Deprotection: Extended deprotection times or the use of stronger base solutions (e.g., higher concentrations of piperidine or the addition of DBU) may be necessary. Careful monitoring of the deprotection step is crucial to ensure complete removal of the Fmoc group without causing side reactions.
-
Side-Chain Protection: For functionalized Cα-tetrasubstituted amino acids, standard acid-labile protecting groups are generally employed. The choice of protecting group will depend on the specific functionality of the side chain.
Boc/Bzl Strategy
The Boc/Bzl strategy utilizes the acid-labile Boc group for Nα-protection and typically benzyl-based protecting groups for the side chains. The final cleavage from the resin and removal of side-chain protecting groups is achieved with strong acids like HF or TFMSA.
Key Considerations for Boc Strategy:
-
Deprotection: Boc deprotection is achieved with trifluoroacetic acid (TFA). While generally efficient, repeated acid treatments can lead to the degradation of sensitive residues.
-
Final Cleavage: The use of strong acids for final cleavage requires specialized equipment and careful handling.
Optimized Coupling Reagents and Protocols
Standard coupling reagents are often insufficient to overcome the steric hindrance of Cα-tetrasubstituted residues. The use of highly reactive coupling reagents is essential to achieve high coupling efficiencies.
Recommended Coupling Reagents
Uronium/aminium and phosphonium salt-based coupling reagents are highly effective for coupling sterically hindered amino acids. The most commonly used and recommended reagents include:
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate): Forms a highly reactive OAt-active ester, leading to fast and efficient coupling.[5][6]
-
HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate): A widely used and effective coupling reagent, though generally considered slightly less reactive than HATU.[5][6]
-
COMU (1-Cyano-2-ethoxy-2-oxoethylidenoxy)dimethylamino-morpholino-carbenium hexafluorophosphate): A third-generation uronium reagent with high reactivity, comparable to or exceeding HATU in some cases, and with improved safety and solubility profiles.[6]
-
PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate): A phosphonium-based reagent that is also very effective for difficult couplings.
Quantitative Comparison of Coupling Reagents
The following table summarizes the performance of different coupling reagents for the synthesis of peptides containing the Cα-tetrasubstituted amino acid, α-aminoisobutyric acid (Aib).
| Coupling Reagent | Peptide Sequence | Coupling Conditions | Crude Purity (%) | Yield (%) | Reference |
| HATU | GHRP-6 (contains Aib) | Standard SPPS | High | High | [7] |
| HBTU | GHRP-6 (contains Aib) | Standard SPPS | Moderate | Moderate | [7] |
| COMU | Difficult Sequences | Boc-SPPS | Lower than HCTU/HBTU on PS resin, comparable on PEG resin | - | [8] |
| PyBOP | Aib-containing dipeptide | Solution Phase | High | >90 | [9] |
| FDPP | Aib-containing dipeptide | Solution Phase | Moderate | 70-80 | [9] |
| IBCF | Aib-containing dipeptide | Solution Phase | Low | <50 | [9] |
Note: The efficiency of coupling reagents can be sequence-dependent. It is always recommended to perform a small-scale test synthesis to determine the optimal conditions for a specific peptide.
Detailed Experimental Protocols
General Fmoc-SPPS Protocol for Peptides with Cα-Tetrasubstituted Residues
This protocol provides a general guideline for the manual solid-phase synthesis of a peptide containing a Cα-tetrasubstituted residue using the Fmoc/tBu strategy.
Materials:
-
Fmoc-protected amino acids
-
Cα-tetrasubstituted Fmoc-amino acid
-
Rink Amide resin (or other suitable resin)
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Piperidine
-
HATU
-
N,N-Diisopropylethylamine (DIEA)
-
Trifluoroacetic acid (TFA)
-
Triisopropylsilane (TIS)
-
Water
-
Diethyl ether
Procedure:
-
Resin Swelling: Swell the resin in DMF for 30 minutes in a reaction vessel.
-
Fmoc Deprotection:
-
Treat the resin with 20% piperidine in DMF for 5 minutes.
-
Drain the solution.
-
Repeat the treatment with 20% piperidine in DMF for 20-30 minutes. For sterically hindered residues, this time may need to be extended.
-
Wash the resin thoroughly with DMF (5x) and DCM (3x).
-
-
Amino Acid Coupling:
-
In a separate vial, dissolve the Fmoc-amino acid (3 eq.), HATU (2.9 eq.), and DIEA (6 eq.) in DMF.
-
Pre-activate for 1-2 minutes.
-
Add the activated amino acid solution to the resin.
-
Allow the coupling reaction to proceed for 1-2 hours. For coupling of or to a Cα-tetrasubstituted residue, extend the coupling time to 4 hours or perform a double coupling.
-
Monitor the reaction completion using a Kaiser test.
-
Wash the resin with DMF (5x) and DCM (3x).
-
-
Repeat Cycles: Repeat steps 2 and 3 for each amino acid in the sequence.
-
Final Fmoc Deprotection: After the final coupling, perform the Fmoc deprotection as described in step 2.
-
Cleavage and Deprotection:
-
Wash the resin with DCM and dry under vacuum.
-
Prepare a cleavage cocktail of TFA/TIS/Water (95:2.5:2.5). For peptides with sensitive residues like Trp, Cys, or Met, a more complex cocktail with scavengers like 1,2-ethanedithiol (EDT) and thioanisole may be required.[8]
-
Treat the resin with the cleavage cocktail for 2-4 hours at room temperature. For highly hindered peptides, the cleavage time may need to be extended.[2]
-
Filter the resin and collect the filtrate.
-
Precipitate the crude peptide by adding cold diethyl ether.
-
Centrifuge to pellet the peptide and decant the ether.
-
Wash the peptide pellet with cold ether and dry.
-
-
Purification and Analysis: Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC) and characterize by mass spectrometry.
Protocol for Synthesis of a β-Hydroxy-α,α-dialkylamino Acid
For peptides containing functionalized Cα-tetrasubstituted residues, such as β-hydroxy-α,α-dialkylamino acids, the synthesis of the building block itself is a crucial first step. The following is a general synthetic scheme.
General Synthetic Route:
The synthesis of protected syn-α,β-dialkyl β-amino acids with polar side chains can be achieved through a key step involving the conjugate addition of a chiral lithium amide to α,β-unsaturated tert-butyl esters.[10] The side chain functionality can be introduced before or after the conjugate addition, and appropriate protecting groups must be used to be compatible with subsequent peptide synthesis steps. For a hydroxyl group, a silyl protecting group like TBDMS or a benzyl ether could be employed.
Visualization of Relevant Pathways and Workflows
General Workflow for Peptide Synthesis
The following diagram illustrates the general workflow for the solid-phase synthesis of peptides containing Cα-tetrasubstituted residues.
Caption: General workflow for solid-phase peptide synthesis.
Antimicrobial Peptide Mechanism of Action: Pore Formation
Many antimicrobial peptides containing Cα-tetrasubstituted residues exert their effect by disrupting the bacterial cell membrane through pore formation. Two common models are the barrel-stave and toroidal pore models.
Caption: Mechanism of antimicrobial peptide action via pore formation.
Cellular Uptake of Cell-Penetrating Peptides: Clathrin-Mediated Endocytosis
Cell-penetrating peptides (CPPs) containing Cα-tetrasubstituted residues can facilitate the intracellular delivery of various cargo molecules. One of the major uptake mechanisms is clathrin-mediated endocytosis.[11][12][13][14][15]
Caption: Clathrin-mediated endocytosis of a CPP-cargo complex.
GPCR Signaling Pathway Modulation
Peptides incorporating Cα-tetrasubstituted residues can act as potent and selective modulators of G protein-coupled receptors (GPCRs). Upon binding, they can stabilize specific receptor conformations, leading to the activation of downstream signaling cascades.[16][][18][19][20]
References
- 1. The mechanism of channel formation by alamethicin as viewed by molecular dynamics simulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. peptide.com [peptide.com]
- 4. peptide.com [peptide.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. bachem.com [bachem.com]
- 7. benchchem.com [benchchem.com]
- 8. peptide.com [peptide.com]
- 9. scilit.com [scilit.com]
- 10. Preparation of protected syn-alpha,beta-dialkyl beta-amino acids that contain polar side chain functionality - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Regulation of Clathrin-Mediated Endocytosis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 13. news-medical.net [news-medical.net]
- 14. Clathrin-Mediated Endocytosis - Madame Curie Bioscience Database - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. m.youtube.com [m.youtube.com]
- 16. researchgate.net [researchgate.net]
- 18. cusabio.com [cusabio.com]
- 19. Biased G Protein-Coupled Receptor Signaling: New Player in Modulating Physiology and Pathology - PMC [pmc.ncbi.nlm.nih.gov]
- 20. creative-diagnostics.com [creative-diagnostics.com]
Application Notes and Protocols for the Synthesis of Peptidomimetics using Fmoc-(S)-2-amino-2,3-dimethylbutanoic acid
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the synthesis of peptidomimetics incorporating the sterically hindered, non-proteinogenic amino acid Fmoc-(S)-2-amino-2,3-dimethylbutanoic acid. The inclusion of such Cα,α-disubstituted amino acids is a key strategy in medicinal chemistry to enhance the therapeutic potential of peptides by increasing their proteolytic stability, constraining their conformation, and potentially improving their biological activity.[1]
Introduction to Peptidomimetics and the Role of Fmoc-(S)-2-amino-2,3-dimethylbutanoic acid
Peptidomimetics are molecules that mimic the structure and function of natural peptides but offer improved pharmacokinetic properties, such as enhanced stability and bioavailability.[1] The incorporation of unnatural amino acids, like (S)-2-amino-2,3-dimethylbutanoic acid, is a powerful approach to creating peptidomimetics. The dimethyl substitution at the alpha-carbon introduces significant steric hindrance, which can protect the adjacent peptide bonds from enzymatic degradation. Furthermore, this substitution restricts the conformational flexibility of the peptide backbone, which can lead to a more defined three-dimensional structure, potentially increasing binding affinity and selectivity for biological targets.[2] Such constrained peptides are particularly valuable for modulating protein-protein interactions (PPIs), which are often characterized by large and shallow binding surfaces.[3][4][5]
The 9-fluorenylmethoxycarbonyl (Fmoc) protecting group is the standard choice for the temporary protection of the α-amino group in solid-phase peptide synthesis (SPPS) due to its facile removal under mild basic conditions, which are orthogonal to the acidic conditions used for final cleavage from the resin and side-chain deprotection.[6]
Synthesis of Fmoc-(S)-2-amino-2,3-dimethylbutanoic acid
The synthesis of the title compound can be achieved through various established methods for asymmetric amino acid synthesis. One common approach involves the alkylation of a chiral glycine enolate equivalent, followed by hydrolysis and Fmoc protection. For instance, a chiral Ni(II)-complex of a glycine Schiff base can be alkylated, followed by acidic hydrolysis to release the free amino acid, which is then reacted with Fmoc-OSu or Fmoc-Cl to yield the desired product.[7]
Solid-Phase Peptide Synthesis (SPPS) of Peptidomimetics
The synthesis of peptidomimetics incorporating Fmoc-(S)-2-amino-2,3-dimethylbutanoic acid is performed using standard Fmoc/tBu solid-phase peptide synthesis protocols. A general workflow is outlined below.
Experimental Workflow for SPPS
Caption: General workflow for solid-phase peptide synthesis (SPPS).
Experimental Protocols
Protocol 1: Attachment of the First Amino Acid to Wang Resin
This protocol is suitable for synthesizing peptides with a C-terminal carboxylic acid.
Materials:
-
Wang resin
-
Fmoc-protected amino acid (4 equivalents relative to resin loading)
-
1-Hydroxybenzotriazole (HOBt) (4 equivalents)
-
N,N'-Diisopropylcarbodiimide (DIC) (4 equivalents)
-
4-(Dimethylamino)pyridine (DMAP) (0.1 equivalents)
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
-
Dichloromethane (DCM), peptide synthesis grade
-
Acetic anhydride
-
N,N-Diisopropylethylamine (DIPEA)
Procedure:
-
Swell the Wang resin in a 9:1 (v/v) mixture of DCM and DMF (10 mL/g of resin) for 30 minutes in a reaction vessel.
-
Drain the solvent.
-
In a separate vial, dissolve the Fmoc-amino acid and HOBt in a minimal amount of DMF.
-
Add the dissolved amino acid and HOBt to the resin.
-
Add DIC to the resin mixture and agitate.
-
Add a solution of DMAP in DMF to the reaction.
-
Agitate the mixture for 12 hours at room temperature.
-
To cap any unreacted hydroxyl groups, drain the reaction mixture and add a solution of acetic anhydride (2 equivalents) and DIPEA (2 equivalents) in DCM. Agitate for 30 minutes.
-
Filter the resin and wash thoroughly with DMF, a 1:1 (v/v) mixture of DMF/DCM, and finally with DCM.
-
Dry the resin under vacuum.
Protocol 2: Coupling of Fmoc-(S)-2-amino-2,3-dimethylbutanoic acid
Due to the steric hindrance of this amino acid, a potent coupling reagent is recommended to ensure high coupling efficiency.
Materials:
-
Peptidyl-resin with a free N-terminal amine
-
Fmoc-(S)-2-amino-2,3-dimethylbutanoic acid (3-5 equivalents)
-
HATU (3-5 equivalents)
-
DIPEA or 2,4,6-Collidine (6-10 equivalents)
-
DMF, peptide synthesis grade
Procedure:
-
Swell the peptidyl-resin in DMF.
-
Perform Fmoc deprotection of the N-terminal amino acid using 20% piperidine in DMF (2 x 10 minutes).
-
Wash the resin thoroughly with DMF.
-
In a separate vial, pre-activate the Fmoc-(S)-2-amino-2,3-dimethylbutanoic acid by dissolving it with HATU and DIPEA in DMF for 5-10 minutes.
-
Add the activated amino acid solution to the resin.
-
Allow the coupling reaction to proceed for 2-4 hours at room temperature. The reaction progress can be monitored using a Kaiser test.
-
Wash the resin thoroughly with DMF.
Protocol 3: Cleavage and Deprotection
A standard cleavage cocktail is used to release the peptide from the resin and remove acid-labile side-chain protecting groups.
Materials:
-
Peptidyl-resin (dried)
-
Cleavage Cocktail (Reagent K): 82.5% Trifluoroacetic acid (TFA), 5% phenol, 5% water, 5% thioanisole, 2.5% 1,2-ethanedithiol (EDT)[8]
-
Cold diethyl ether
Procedure:
-
Wash the fully synthesized peptidyl-resin with DMF, followed by DCM, and dry under vacuum for at least 1 hour.[9]
-
Add the cleavage cocktail to the dried resin in a reaction vessel.
-
Allow the reaction to proceed for 2-3 hours at room temperature with occasional swirling.
-
Filter the resin and collect the filtrate.
-
Wash the resin with a small amount of fresh TFA and combine the filtrates.
-
Precipitate the crude peptide by adding the TFA filtrate dropwise to a centrifuge tube containing cold diethyl ether (approximately 10 times the volume of the filtrate).
-
Centrifuge the mixture to pellet the peptide.
-
Wash the peptide pellet with cold diethyl ether two more times.
-
Dry the crude peptide under vacuum.
Data Presentation
The following tables provide representative data for the synthesis of peptidomimetics containing sterically hindered amino acids. Note that specific yields and purities will vary depending on the peptide sequence and the efficiency of each synthetic step.
Table 1: Coupling Efficiency of Sterically Hindered Amino Acids with Various Reagents
| Coupling Reagent | Typical Coupling Time (hours) | Qualitative Yield | Potential Side Reactions |
| HBTU/DIPEA | 4 - 12 | Moderate to Good | Racemization with sensitive residues |
| HATU/DIPEA | 2 - 4 | Excellent | Minimal racemization |
| PyAOP/DIPEA | 2 - 4 | Excellent | Minimal racemization |
| COMU/DIPEA | 1 - 3 | Excellent | Minimal racemization |
Table 2: Representative Yields and Purity of a Model Peptidomimetic
| Synthesis Step | Parameter | Value |
| Resin Loading | Substitution Level | 0.5 - 0.8 mmol/g |
| SPPS | Average Yield per Cycle | >98% |
| Cleavage | Crude Peptide Yield | 70 - 85% |
| Purification | Final Purity (after RP-HPLC) | >95% |
Application in Modulating Protein-Protein Interactions
Peptidomimetics containing α,α-disubstituted amino acids are valuable tools for disrupting protein-protein interactions (PPIs) implicated in various diseases. These constrained peptides can mimic the secondary structures, such as α-helices, that are often found at the interface of interacting proteins.[2] For example, they can be designed to mimic the BH3 domain of pro-apoptotic proteins to inhibit the interaction with anti-apoptotic Bcl-2 family proteins, a key signaling node in apoptosis.
Illustrative Signaling Pathway: Inhibition of Bcl-2/BH3 Domain Interaction
Caption: Inhibition of the Bcl-2/BH3 protein-protein interaction.
References
- 1. Peptidomimetics: Fmoc solid-phase pseudopeptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Constrained α-Helical Peptides as Inhibitors of Protein-Protein and Protein-DNA Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Rational Design of Peptide-Based Inhibitors Disrupting Protein-Protein Interactions [frontiersin.org]
- 4. Rational Design of Peptide-Based Inhibitors Disrupting Protein-Protein Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Peptide-based inhibitors of protein–protein interactions: biophysical, structural and cellular consequences of introducing a constraint - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Fmoc Amino Acids for SPPS - AltaBioscience [altabioscience.com]
- 7. researchgate.net [researchgate.net]
- 8. peptide.com [peptide.com]
- 9. benchchem.com [benchchem.com]
Troubleshooting & Optimization
Technical Support Center: Fmoc-(S)-2-amino-2,3-dimethylbutanoic acid Coupling Efficiency
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing low coupling efficiency with Fmoc-(S)-2-amino-2,3-dimethylbutanoic acid in solid-phase peptide synthesis (SPPS).
Frequently Asked Questions (FAQs)
Q1: What is Fmoc-(S)-2-amino-2,3-dimethylbutanoic acid, and why is it challenging to couple?
Fmoc-(S)-2-amino-2,3-dimethylbutanoic acid is an α,α-disubstituted amino acid. The presence of two methyl groups on the α-carbon creates significant steric hindrance. This bulkiness physically obstructs the approach of the activated carboxyl group to the N-terminal amine of the growing peptide chain on the solid support, leading to slower reaction kinetics and incomplete coupling reactions.[1][2]
Q2: What are the primary indicators of a failed or low-efficiency coupling reaction with this amino acid?
The most common indicator of an incomplete coupling is a positive Kaiser test (ninhydrin test), which detects the presence of unreacted primary amines on the resin beads.[2] A blue or purple color indicates a significant number of free amines, signifying a failed coupling. Other indicators include the presence of deletion sequences (peptides lacking the intended amino acid) in the final product, as identified by HPLC/MS analysis, and a low overall yield of the target peptide.
Q3: Which coupling reagents are recommended for Fmoc-(S)-2-amino-2,3-dimethylbutanoic acid?
Standard carbodiimide reagents like DCC (N,N'-dicyclohexylcarbodiimide) or DIC (N,N'-diisopropylcarbodiimide) are often insufficient for coupling sterically hindered amino acids. More potent, onium salt-based reagents are highly recommended.[3][4] These include:
-
Aminium/Uronium Salts: HATU, HBTU, HCTU, and COMU are highly effective due to the formation of highly reactive OAt or Oxyma esters.[4][5][6] HATU is often considered one of the most powerful reagents for such challenging couplings.[7]
-
Phosphonium Salts: PyBOP and PyAOP are also excellent choices that can improve coupling efficiency and often reduce the risk of racemization.[5][7]
Q4: What is "capping," and when should it be performed?
Capping is the process of terminating unreacted peptide chains after an incomplete coupling step. This is typically done by acetylating the free N-terminal amines with a reagent like acetic anhydride. Capping is crucial after a failed coupling of a sterically hindered amino acid to prevent the formation of deletion sequences, which simplifies the purification of the final peptide. A capping step is recommended if a positive Kaiser test is observed after the coupling attempt.
Troubleshooting Guide: Low Coupling Efficiency
If you encounter a positive Kaiser test after attempting to couple Fmoc-(S)-2-amino-2,3-dimethylbutanoic acid, follow this troubleshooting workflow:
Quantitative Data Summary
While specific data for Fmoc-(S)-2-amino-2,3-dimethylbutanoic acid is limited, the following table summarizes the general performance of various coupling reagents for sterically hindered amino acids, providing a basis for reagent selection.
| Coupling Reagent | Typical Yield (%) | Purity (%) | Reaction Time (hours) | Epimerization (%) | Key Advantages & Disadvantages |
| HATU | 95-99 | >98 | 1-2 | <0.5 | Advantages: High reactivity, low racemization, effective for sterically hindered amino acids.[5] Disadvantages: Higher cost.[5] |
| HBTU | 90-95 | >95 | 2-4 | <1.0 | Advantages: Good balance of reactivity and cost.[5] Disadvantages: Can be less effective than HATU in preventing racemization.[5] |
| PyBOP | 90-96 | >95 | 2-4 | <1.0 | Advantages: High coupling efficiency.[5] Disadvantages: Can be less effective than HATU for highly hindered couplings.[5] |
| EDC/HOBt | 85-92 | >95 | 4-8 | <2.0 | Advantages: Cost-effective, water-soluble byproducts.[5] Disadvantages: Lower reactivity, longer reaction times.[5] |
Experimental Protocols
Protocol 1: High-Efficiency Double Coupling using HATU
This protocol is recommended for overcoming the significant steric hindrance of Fmoc-(S)-2-amino-2,3-dimethylbutanoic acid.
-
Resin Preparation: Swell the peptide-resin in high-purity N,N-Dimethylformamide (DMF) for at least 30 minutes.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF (2 x 10 minutes) to remove the N-terminal Fmoc protecting group.
-
Washing: Thoroughly wash the resin with DMF (5-7 times) to remove all traces of piperidine.
-
First Coupling:
-
In a separate vessel, dissolve Fmoc-(S)-2-amino-2,3-dimethylbutanoic acid (4 eq.), HATU (3.9 eq.), and N,N-diisopropylethylamine (DIPEA) (8 eq.) in DMF.
-
Allow the mixture to pre-activate for 2-5 minutes.
-
Add the pre-activated solution to the deprotected peptide-resin and agitate for 2-4 hours.
-
-
Monitoring: Perform a Kaiser test. If the test is negative (yellow beads), proceed to the washing step. If the test is positive (blue/purple beads), proceed to the second coupling.
-
Second Coupling:
-
Drain the reaction solution.
-
Prepare a fresh solution of activated Fmoc-(S)-2-amino-2,3-dimethylbutanoic acid as described in step 4.
-
Add the fresh solution to the resin and agitate for another 2-4 hours.
-
-
Final Monitoring and Washing: Perform a final Kaiser test. Once the test is negative, drain the solution and wash the resin thoroughly with DMF (5-7 times) and Dichloromethane (DCM) (3 times).
Protocol 2: Capping of Unreacted Amines
This protocol should be performed after an incomplete coupling reaction (positive Kaiser test) that does not go to completion even after a second coupling.
-
Resin Preparation: After the final coupling attempt, wash the resin with DMF (3 times) and then with DCM (3 times).
-
Capping Solution: Prepare a capping solution of acetic anhydride/DIPEA/DMF (e.g., in a 1:1:8 ratio).
-
Capping Reaction: Add the capping solution to the resin, ensuring all beads are fully submerged.
-
Incubation: Agitate the reaction vessel for 30 minutes at room temperature.
-
Washing: Drain the capping solution and wash the resin thoroughly with DMF (3-5 times) and DCM (3-5 times).
-
Verification (Optional): Perform a Kaiser test. The beads should be yellow, indicating the absence of free primary amines.
Visualizations
Note: The image source in the DOT script is a placeholder and would need to be replaced with an actual image URL of the chemical structure for rendering.
References
Technical Support Center: Optimizing Peptide Synthesis with Hindered Amino Acids
Welcome to the technical support center for troubleshooting peptide synthesis involving sterically hindered amino acids. This guide provides in-depth answers to frequently asked questions and detailed troubleshooting protocols to help researchers, scientists, and drug development professionals overcome challenges and improve peptide yields.
Frequently Asked Questions (FAQs)
Q1: What makes some amino acids "hindered," and why do they cause low coupling yields?
A1: Sterically hindered amino acids have bulky structural features near the alpha-carbon and the amino or carboxyl groups, which are the sites of peptide bond formation. This bulkiness physically obstructs the approach of the activated amino acid to the N-terminal amine of the growing peptide chain, slowing down the reaction and often leading to incomplete coupling.[1][2] Common examples include:
-
β-branched amino acids: Valine (Val), Isoleucine (Ile), and Threonine (Thr).
-
α,α-disubstituted amino acids: α-aminoisobutyric acid (Aib).[1]
-
N-methylated amino acids: These have a methyl group on the backbone nitrogen, which increases bulk and removes a hydrogen bond donor.[1]
-
Amino acids with bulky side-chain protecting groups: For instance, Arginine (Arg) protected with Pbf or Aspartic Acid (Asp) with large ester protecting groups.[1][3]
This steric hindrance can also lead to an increased risk of side reactions like racemization, further compromising the purity and yield of the target peptide.[4]
Q2: Which coupling reagents are most effective for hindered amino acids?
A2: For difficult couplings involving hindered amino acids, standard reagents like DCC or EDC are often not sufficient.[1] More powerful onium salt reagents are generally recommended.[1][5]
-
Uronium/Aminium Salts: HATU, HCTU, and COMU are highly effective. HATU is known for its high reactivity and speed.[1][5] COMU offers high efficiency and a better safety profile as it is not based on the potentially explosive HOBt or HOAt.[1][6]
-
Phosphonium Salts: PyBOP and PyAOP are also excellent choices, particularly for minimizing racemization.[1][5] They are often preferred for cyclization reactions or when there's a risk of guanidinylation from uronium salts.[1]
Q3: What is racemization, and how can it be minimized when working with hindered amino acids?
A3: Racemization, or epimerization, is the loss of stereochemical purity at the α-carbon of the amino acid being coupled. The activated amino acid is susceptible to base-catalyzed proton abstraction, which can lead to a mixture of D and L isomers. To minimize racemization:
-
Choose the right additive: Additives like HOAt (used with HATU) or Oxyma Pure (the basis for COMU) are better at suppressing racemization than older additives like HOBt.[2]
-
Limit pre-activation time: The longer an amino acid is in its highly reactive activated state before coupling, the higher the risk of racemization.[1] Use in-situ activation where the coupling reagent is added to the resin immediately after the protected amino acid.[1]
-
Use a weaker base: Consider using a weaker base like N-methylmorpholine (NMM) or collidine instead of DIPEA.[2]
-
Control the temperature: If using heat, optimize the reaction for the shortest time needed to achieve a good yield, as prolonged exposure to high temperatures can increase racemization.[2][7][8] For sensitive residues like Cys and His, a lower coupling temperature may be necessary.[1]
Q4: How does microwave-assisted peptide synthesis (MAPS) improve yields with hindered amino acids?
A4: Microwave energy can significantly enhance solid-phase peptide synthesis (SPPS) by driving difficult couplings of bulky amino acids to completion quickly and efficiently.[9][10][11] The primary benefit of microwave heating is a rapid and uniform increase in temperature throughout the reaction vessel, which helps overcome the high activation energy of sterically hindered couplings.[7][8][12] This leads to:
-
Drastically reduced reaction times: Couplings that might take hours at room temperature can be completed in minutes.[12][13]
-
Improved purity and yield: Microwave-enhanced SPPS has been shown to produce target peptides with hindered residues in significantly higher purity and yield compared to conventional methods.[10] For example, a peptide that was synthesized in under 10% purity over 40 hours conventionally was produced in 89% purity in under 3 hours using a microwave synthesizer.[10]
Troubleshooting Guide
This section addresses common issues encountered during the synthesis of peptides with hindered amino acids.
| Problem | Potential Cause | Recommended Solution |
| Low Coupling Yield (Positive Ninhydrin Test) | Insufficiently reactive coupling reagent: Standard carbodiimides may not be potent enough. | Switch to a more powerful onium-salt reagent like HATU, HCTU, COMU, or PyBOP.[2][14] |
| Steric hindrance: The bulky nature of the amino acid is preventing the reaction. | 1. Double couple: Perform the coupling step twice to drive the reaction to completion.[3][14][15] 2. Increase reaction time: Allow the reaction to proceed for a longer duration (e.g., 2-24 hours).[2] 3. Increase temperature: Use elevated temperatures (e.g., 50-75°C) or a microwave synthesizer to overcome the activation energy barrier.[12][15][16] | |
| Peptide aggregation: The growing peptide chain is forming secondary structures, blocking the reaction site. | 1. Change the solvent: Switch from DMF to a more disruptive solvent like N-methylpyrrolidone (NMP) or a mixture of DMF/DCM.[2][15][17] 2. Incorporate structure-disrupting moieties: Strategically place pseudoproline dipeptides or Dmb/Hmb-protected amino acids in the sequence to break up secondary structures.[15] 3. Use chaotropic salts: Add salts like LiCl to the coupling mixture to disrupt aggregation.[18] | |
| High Levels of Racemization | Over-activation of the carboxylic acid: The activated amino acid is epimerizing before coupling. | Reduce the pre-activation time before adding the amine component.[2] |
| Strong base: The base used is too strong, promoting proton abstraction. | Use a weaker base such as N-methylmorpholine (NMM) or collidine instead of DIPEA.[2] | |
| Inappropriate coupling reagent/additive combination: The chosen reagents are not optimal for suppressing racemization. | Ensure the use of an additive like HOAt or Oxyma Pure.[2] Consider using a phosphonium-based reagent like PyBOP, which is generally associated with lower racemization.[2] | |
| Resin Clumping and Poor Swelling | On-resin aggregation: The peptide chains are aggregating, causing the resin to clump. | 1. Switch solvents: NMP often improves resin swelling and solvation of the peptide chain compared to DMF.[15][17] 2. Use structure-disrupting techniques: As mentioned above, incorporate pseudoproline dipeptides or use chaotropic salts.[15] 3. Elevated temperature: Performing the synthesis at a higher temperature can help break up aggregates.[15] |
Data Summary
Comparison of Coupling Reagents for Hindered Amino Acids
The selection of a coupling reagent is critical for success. The table below summarizes the performance of several common high-efficiency reagents used for hindered couplings.
| Reagent | Type | Relative Efficiency | Racemization Risk | Key Features & Considerations |
| HATU | Aminium Salt | Very High | Low-Moderate | Highly reactive and fast; based on HOAt which is superior to HOBt in suppressing racemization.[1][4][5] Can cause guanidinylation of the N-terminus if used in excess.[4] |
| HCTU | Aminium Salt | High | Low-Moderate | Widely used, reliable, and effective.[1] Based on 6-Cl-HOBt. |
| COMU | Aminium Salt | Very High | Low | High efficiency and solubility with a better safety profile (not based on explosive HOBt/HOAt).[1][4][6] |
| PyBOP | Phosphonium Salt | High | Low | High efficiency with no guanidinylation side reaction.[1][5] Byproducts can sometimes be difficult to remove.[1] |
| DIC/HOAt | Carbodiimide/Additive | Moderate-High | Low-Moderate | Cost-effective and avoids guanidinylation.[4] Slower reaction times compared to onium salts.[1] |
Note: "Aib" (α-aminoisobutyric acid) is a classic example of a sterically hindered amino acid. This table is a synthesis of data from multiple sources, and reaction conditions may vary.[4]
Experimental Protocols
Protocol 1: Standard Coupling with an Onium Salt Reagent (e.g., HATU)
-
Resin Preparation: Swell the resin-bound peptide with the deprotected N-terminal amine in a suitable solvent such as N,N-dimethylformamide (DMF) or N-methylpyrrolidone (NMP).[4]
-
Amino Acid Activation: In a separate vessel, dissolve the N-protected hindered amino acid (3-5 equivalents relative to resin loading), HATU (3-5 equivalents), and a non-nucleophilic base such as diisopropylethylamine (DIPEA) (6-10 equivalents) in DMF or NMP.
-
Coupling Reaction: Add the activated amino acid solution to the swollen resin. Allow the reaction to proceed for 1-4 hours at room temperature, or as optimized for the specific sequence. For particularly difficult couplings, the reaction time can be extended up to 24 hours.[2]
-
Monitoring and Washing: Monitor the completion of the coupling reaction using a qualitative method such as the ninhydrin test.[4] A positive result (blue beads) indicates an incomplete reaction, and a second coupling should be performed.[14] Once complete, thoroughly wash the resin with DMF or NMP to remove excess reagents and byproducts.[4]
Protocol 2: Microwave-Assisted Coupling for Hindered Amino Acids
-
Resin Preparation: Swell the resin (e.g., Rink Amide) in DMF in a microwave-compatible reaction vessel.
-
Fmoc-Deprotection: Add a 20% solution of piperidine in DMF to the resin. Irradiate in a microwave peptide synthesizer for 3-5 minutes at a controlled temperature (e.g., 75°C).[2] Wash the resin thoroughly with DMF.
-
Coupling: In a separate vial, dissolve the Fmoc-protected hindered amino acid (4 equivalents relative to resin loading), a coupling reagent (e.g., HATU, 3.9 equivalents), and a base (e.g., DIPEA, 8 equivalents) in DMF.[2]
-
Microwave Irradiation: Add the activated amino acid solution to the deprotected resin in the microwave vessel. Irradiate at a controlled temperature (e.g., 75-86°C) for 5-20 minutes.[7][8][12]
-
Washing and Confirmation: Wash the resin with DMF to remove excess reagents.[2] Perform a ninhydrin test to confirm the completion of the coupling.[2] If the test is positive, a second coupling may be necessary.[2]
Visualizations
Caption: A decision-making flowchart for troubleshooting low coupling yields.
Caption: Simplified mechanism of peptide bond formation using onium salt reagents.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. biotage.com [biotage.com]
- 4. benchchem.com [benchchem.com]
- 5. Peptide Coupling Reagents Guide [sigmaaldrich.com]
- 6. bachem.com [bachem.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. Microwave Assisted SPPS of Hindered, Non-Standard Amino Acids [cem.com]
- 10. kohan.com.tw [kohan.com.tw]
- 11. researchgate.net [researchgate.net]
- 12. luxembourg-bio.com [luxembourg-bio.com]
- 13. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
- 16. csbio.com [csbio.com]
- 17. peptide.com [peptide.com]
- 18. researchgate.net [researchgate.net]
Side reactions during the incorporation of Fmoc-2,3-dimethylbutanoic acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the incorporation of Fmoc-2,3-dimethylbutanoic acid in solid-phase peptide synthesis (SPPS).
Troubleshooting Guide: Slow or Incomplete Coupling Reactions
Issue: My standard coupling protocol is failing or resulting in low yields when incorporating Fmoc-2,3-dimethylbutanoic acid. This is a common challenge attributable to the bulky nature of this β-branched, sterically hindered amino acid, which physically obstructs the formation of the peptide bond.[1][2][3]
Below is a systematic guide to troubleshoot and optimize your reaction conditions.
| Potential Cause | Recommended Solution & Rationale |
| Inefficient Coupling Reagent | Standard carbodiimide reagents like DCC and DIC are often not potent enough for sterically demanding couplings.[2] Solution: Switch to a more powerful in-situ activating reagent. Aminium/uronium salts (e.g., HATU, HBTU, HCTU) or phosphonium salts (e.g., PyBOP, PyAOP) are significantly more effective as they form highly reactive esters that can overcome the steric barrier.[2][3] For extremely hindered couplings, converting the carboxylic acid to an acyl fluoride can be a highly effective strategy.[2] |
| Insufficient Reaction Time or Temperature | Steric hindrance slows down the reaction rate.[2] Solution: Increase the coupling reaction time, potentially doubling it from your standard protocol.[1] Elevating the temperature (e.g., to 40-50°C) can also help overcome the activation energy barrier.[3] Microwave-assisted synthesis can significantly reduce coupling times.[4] |
| Peptide Aggregation | Sequences rich in hydrophobic and β-branched residues like 2,3-dimethylbutanoic acid are prone to peptide aggregation on the resin, making reactive sites inaccessible.[1][5] Solution: 1. Solvent Choice: Switch from DMF to a more disruptive solvent like N-methyl-2-pyrrolidone (NMP) or use a mixture of DMF/DCM.[1][3] 2. Chaotropic Agents: Add chaotropic agents like LiCl or KSCN to the coupling solution to disrupt secondary structures. |
| Low Reagent Concentration | Insufficient equivalents of the amino acid and coupling reagent may not drive the reaction to completion. Solution: Increase the excess of Fmoc-2,3-dimethylbutanoic acid and the coupling reagent (e.g., 2-4 equivalents relative to the free amine on the resin).[1] |
| Steric Hindrance from Protecting Groups | Bulky side-chain protecting groups on neighboring amino acids can contribute to steric hindrance.[2] Solution: Carefully select side-chain protecting groups to minimize steric clash. |
Troubleshooting Workflow
Caption: Troubleshooting workflow for low coupling efficiency.
Frequently Asked Questions (FAQs)
Q1: Why is the coupling of Fmoc-2,3-dimethylbutanoic acid so difficult?
A1: Fmoc-2,3-dimethylbutanoic acid is a β-branched and sterically hindered amino acid.[1] Its bulky structure makes it difficult for the activated amino acid to access the free N-terminus of the growing peptide chain on the resin. This steric hindrance slows down the reaction kinetics, often leading to incomplete reactions under standard coupling conditions.[1][2]
Q2: How can I detect if the coupling of Fmoc-2,3-dimethylbutanoic acid has failed?
A2: The most common method for monitoring coupling completion in real-time is the Kaiser test (or ninhydrin test).[1] An intense blue or purple color on the resin beads indicates a high concentration of unreacted primary amines, signifying a failed coupling. A yellow or colorless result suggests a successful coupling.[1]
Q3: What are the best coupling reagents for Fmoc-2,3-dimethylbutanoic acid?
A3: For sterically hindered amino acids, potent onium-salt-based reagents are recommended.[3] These include uronium/aminium salts like HATU, HBTU, and HCTU, and phosphonium salts like PyBOP and PyAOP.[2][3] These reagents form highly reactive esters that can overcome the steric barrier more effectively than standard carbodiimide reagents.[2]
Q4: Is a single recoupling (double coupling) enough?
A4: In many cases, a second coupling with a fresh solution of activated Fmoc-2,3-dimethylbutanoic acid is sufficient to drive the reaction to completion.[1] However, if significant peptide aggregation is occurring, simply repeating the coupling may not be enough, and other conditions like the solvent and temperature may need to be optimized.[1]
Q5: What should I do if double coupling still fails?
A5: If a second coupling attempt is unsuccessful and unreacted amines are still detected (positive Kaiser test), it is crucial to "cap" these unreacted sites. Capping involves acetylating the free amines, typically with acetic anhydride.[1] This prevents the formation of deletion peptides in the subsequent synthesis steps.
Q6: Can racemization occur during the coupling of Fmoc-2,3-dimethylbutanoic acid?
A6: Racemization is a potential side reaction during the activation of the carboxyl group of any amino acid, except for glycine and proline.[6] The risk of racemization increases with the use of stronger bases and longer activation times. To minimize this risk, using a weaker base like sym-collidine instead of DIPEA or NMM has been recommended.[6]
Experimental Protocols
Protocol 1: Double Coupling of Fmoc-2,3-dimethylbutanoic Acid using HATU
-
First Coupling:
-
Following the standard deprotection of the N-terminal Fmoc group on the resin-bound peptide, wash the resin thoroughly with DMF (3 times).
-
In a separate vessel, pre-activate the Fmoc-2,3-dimethylbutanoic acid (4 equivalents relative to resin loading). Dissolve the amino acid, HATU (3.9 equivalents), and a non-nucleophilic base like DIPEA (8 equivalents) in DMF. Allow the pre-activation to proceed for 1-5 minutes.[2]
-
Add the activated amino acid solution to the resin.
-
Allow the coupling reaction to proceed for 45-60 minutes.[2]
-
Take a small sample of resin beads and perform a Kaiser test.
-
-
Second Coupling (if Kaiser test is positive):
-
Drain the initial coupling solution from the reaction vessel.
-
Wash the peptide-resin thoroughly with DMF (3 times) to remove byproducts and unreacted reagents from the first attempt.[1]
-
Repeat the coupling step with a fresh solution of activated Fmoc-2,3-dimethylbutanoic acid as described in steps 1.2-1.4.
-
After the second coupling, perform another Kaiser test to confirm completion.
-
Protocol 2: Capping of Unreacted Amines
-
This protocol should be initiated after a positive Kaiser test following a double coupling attempt.
-
Drain the coupling solution from the reaction vessel.
-
Wash the peptide-resin thoroughly with DMF (3 times).
-
Prepare a capping solution (e.g., a mixture of acetic anhydride, DIPEA, and DMF).
-
Add the capping solution to the resin and shake for 30 minutes.
-
Wash the resin thoroughly with DMF (3 times) and then with DCM (3 times) to remove excess capping reagents.
-
Proceed to the deprotection step for the next amino acid in the sequence.
Experimental Workflow Diagram
Caption: Standard workflow for incorporating a sterically hindered amino acid.
References
Technical Support Center: Troubleshooting Aggregation in Peptides Containing Bulky Amino Acid Residues
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address challenges associated with the aggregation of peptides containing bulky and hydrophobic amino acid residues.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of aggregation in peptides with bulky amino acid residues?
A1: Peptide aggregation, particularly in sequences containing bulky and hydrophobic amino acids (e.g., Val, Ile, Leu, Phe, Trp, Tyr), is a common challenge.[1][2][3] The primary drivers of this phenomenon include:
-
Hydrophobic Interactions: The side chains of bulky, nonpolar amino acids tend to interact with each other to minimize their exposure to aqueous environments, leading to self-association.[1][4]
-
Formation of Secondary Structures: Peptides can form stable secondary structures, such as β-sheets, through inter-chain hydrogen bonding. These structures can act as nuclei for further aggregation.[1]
-
High Peptide Concentration: Increased proximity of peptide molecules at higher concentrations enhances the likelihood of intermolecular interactions and aggregation.[5][6]
-
Solution Conditions: Factors such as pH, ionic strength, and temperature can significantly influence peptide solubility and aggregation propensity.[5][7][8][9][10] Aggregation is often most pronounced at the peptide's isoelectric point (pI).[7][11]
-
"Difficult Sequences": Certain amino acid sequences, known as aggregation-prone regions (APRs), have a high intrinsic tendency to aggregate.[5] Stretches of five or more hydrophobic residues are strong indicators of potential aggregation.[1][5]
Q2: How can I predict if my peptide sequence is prone to aggregation?
A2: While precise prediction can be challenging, several indicators and tools can help assess the aggregation risk of a peptide sequence:
-
Sequence Analysis: Look for stretches of contiguous hydrophobic and β-branched amino acids (e.g., Val, Ile, Leu).[1] The presence of multiple aromatic residues can also contribute to aggregation.
-
Computational Tools: Various algorithms and software are available to predict aggregation-prone regions (APRs) within a peptide sequence based on factors like hydrophobicity, charge, and β-sheet forming propensity.[5]
-
Real-time Monitoring during Synthesis: During solid-phase peptide synthesis (SPPS), a broadening of the Fmoc deprotection peak can indicate on-resin aggregation.[1]
Q3: My peptide containing bulky residues is insoluble. What steps can I take to dissolve it?
A3: Solubilizing hydrophobic peptides requires a systematic approach. It is crucial to test solubility on a small aliquot of the peptide first.
-
Assess the Peptide's Net Charge:
-
Acidic Peptides (net negative charge): Try dissolving in a small amount of a basic solvent like 0.1 M ammonium bicarbonate, then dilute with water.[11]
-
Basic Peptides (net positive charge): Attempt to dissolve in a small amount of an acidic solvent, such as 10% acetic acid, and then dilute with water.[11][12]
-
Neutral or Highly Hydrophobic Peptides: These often require an organic co-solvent for initial dissolution.[11][12] Start with a small amount of dimethyl sulfoxide (DMSO) or N,N-dimethylformamide (DMF), and then slowly add your aqueous buffer.[12] Be mindful that DMSO can oxidize methionine and cysteine residues.[12]
-
-
Adjust the pH: The solubility of a peptide is generally lowest at its isoelectric point (pI). Adjusting the pH of the solution to be at least two units away from the pI can significantly improve solubility.[11]
-
Use Solubilization Additives:
-
Employ Physical Methods:
Q4: What are common analytical techniques to detect and characterize peptide aggregation?
A4: A variety of techniques can be used to detect and characterize peptide aggregates, ranging from simple screening methods to detailed morphological analysis.[14]
| Technique | Principle | Information Provided |
| UV-Visible Spectroscopy | Measures light scattering by aggregates. | Rapid screening for the presence of aggregates (turbidity).[14] |
| Fluorescence Spectroscopy | Uses intrinsic (e.g., Tryptophan) or extrinsic dyes (e.g., Thioflavin T) that bind to aggregates.[15][16] | Detects conformational changes and the formation of amyloid-like fibrils.[14][15] |
| Circular Dichroism (CD) | Measures differences in the absorption of left- and right-circularly polarized light. | Provides information on the secondary structure of the peptide (e.g., β-sheet content).[14][15] |
| Size Exclusion Chromatography (SEC) | Separates molecules based on their size. | Quantifies the amount of monomer, dimer, and higher-order aggregates.[15][16][17][18] |
| Dynamic Light Scattering (DLS) | Measures fluctuations in scattered light intensity due to particle movement. | Determines the size distribution of aggregates in solution.[18][19] |
| Transmission Electron Microscopy (TEM) | Provides high-resolution images of the sample. | Visualizes the morphology of aggregates (e.g., fibrils, amorphous aggregates).[14] |
Troubleshooting Guides
Issue 1: Aggregation During Solid-Phase Peptide Synthesis (SPPS)
Symptoms:
Workflow for Troubleshooting On-Resin Aggregation
Caption: Workflow for troubleshooting peptide aggregation during solid-phase synthesis.
Experimental Protocols for SPPS Troubleshooting
Protocol 1: Chaotropic Salt Wash [1][21]
-
Purpose: To disrupt existing secondary structures on the resin before a difficult coupling step.
-
Procedure:
-
After the standard Fmoc deprotection and DMF washes, add a solution of 0.8 M LiCl in DMF to the peptide-resin.
-
Agitate for 1-2 minutes.
-
Drain the solution and repeat the wash once more.
-
Thoroughly wash the resin with DMF (at least 5 times) to remove all residual chaotropic salt before proceeding with the coupling reaction.
-
Protocol 2: Incorporation of Pseudoproline Dipeptides [1][22]
-
Purpose: To introduce a "kink" in the peptide backbone to disrupt β-sheet formation.
-
Procedure:
-
During sequence planning, identify a Ser or Thr residue within a hydrophobic cluster.
-
Substitute this residue and the preceding amino acid with the corresponding Fmoc-Xaa-Ser(ψPro)-OH or Fmoc-Xaa-Thr(ψPro)-OH dipeptide.
-
Use standard coupling protocols to incorporate the pseudoproline dipeptide. The native Ser or Thr residue is regenerated during the final TFA cleavage.
-
Issue 2: Aggregation in Solution (Post-Synthesis)
Symptoms:
-
Cloudiness or visible precipitate in the peptide solution.[6][23]
-
Difficulty in dissolving the lyophilized peptide.[1]
-
Loss of peptide from solution over time.
Logical Flow for Solubilizing Aggregated Peptides
Caption: A logical workflow for dissolving aggregated peptides.
Quantitative Data on Excipients for Preventing Aggregation
The use of excipients can significantly improve the stability and solubility of peptide formulations.[17] Below is a summary of commonly used excipients and their typical concentrations.
| Excipient Class | Examples | Typical Concentration | Mechanism of Action |
| Amino Acids | Arginine, Glycine, Histidine, Lysine | 50-100 mM | Preferential exclusion, binding to hydrophobic regions, disrupting intermolecular interactions.[13][17][24] |
| Sugars/Polyols | Sucrose, Trehalose, Mannitol | 5-10% (w/v) | Stabilize the native conformation through preferential hydration (osmolytes).[13][24] |
| Surfactants | Polysorbate 20 (Tween 20), Polysorbate 80 (Tween 80) | 0.01 - 0.1% (v/v) | Reduce surface adsorption and aggregation by shielding hydrophobic patches.[17][25] |
Experimental Protocols for Solubilization
Protocol 3: Systematic Solubility Testing
-
Purpose: To determine the optimal solvent for a new or difficult-to-dissolve peptide.
-
Procedure:
-
Dispense a small, known amount of the lyophilized peptide into several microcentrifuge tubes (e.g., 0.1 mg each).
-
Step 1 (Aqueous): To the first tube, add deionized water to reach the desired final concentration. Vortex briefly. If not dissolved, proceed to the next step.
-
Step 2 (Acidic/Basic): To a new tube, add a small volume (e.g., 10 µL) of 10% acetic acid (for basic peptides) or 0.1 M ammonium bicarbonate (for acidic peptides).[11][12] Once dissolved, add water to the final volume.
-
Step 3 (Organic Co-solvent): To a new tube, add a minimal volume of DMSO (e.g., 10-20 µL) to dissolve the peptide.[12] Slowly add the aqueous buffer dropwise while vortexing to the final desired concentration.
-
Step 4 (Physical Disruption): If aggregates are still present, place the tube in a sonicator water bath for 5-10 minutes, keeping the sample cool.[11]
-
After each attempt, centrifuge the tube to pellet any remaining insoluble material before using the supernatant.[12]
-
References
- 1. benchchem.com [benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Frontiers | Challenges and Perspectives in Chemical Synthesis of Highly Hydrophobic Peptides [frontiersin.org]
- 4. youtube.com [youtube.com]
- 5. Factors affecting the physical stability (aggregation) of peptide therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. lifetein.com [lifetein.com]
- 8. researchgate.net [researchgate.net]
- 9. publications.imp.fu-berlin.de [publications.imp.fu-berlin.de]
- 10. Effects of temperature, pH and counterions on the stability of peptide amphiphile nanofiber structures - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 11. benchchem.com [benchchem.com]
- 12. jpt.com [jpt.com]
- 13. Rational Design of Solution Additives for the Prevention of Protein Aggregation - PMC [pmc.ncbi.nlm.nih.gov]
- 14. verifiedpeptides.com [verifiedpeptides.com]
- 15. Protein Aggregation Analysis - Creative Proteomics [creative-proteomics.com]
- 16. approcess.com [approcess.com]
- 17. scispace.com [scispace.com]
- 18. intertek.com [intertek.com]
- 19. Aggregation Behavior of Structurally Similar Therapeutic Peptides Investigated by 1H NMR and All-Atom Molecular Dynamics Simulations - PMC [pmc.ncbi.nlm.nih.gov]
- 20. benchchem.com [benchchem.com]
- 21. benchchem.com [benchchem.com]
- 22. peptide.com [peptide.com]
- 23. benchchem.com [benchchem.com]
- 24. info.gbiosciences.com [info.gbiosciences.com]
- 25. biozentrum.unibas.ch [biozentrum.unibas.ch]
Technical Support Center: Optimization of Fmoc-(S)-2-amino-2,3-dimethylbutanoic Acid Coupling
Welcome to the technical support center for the optimization of coupling time for Fmoc-(S)-2-amino-2,3-dimethylbutanoic acid. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during the incorporation of this sterically hindered amino acid in solid-phase peptide synthesis (SPPS).
Frequently Asked Questions (FAQs)
Q1: What makes the coupling of Fmoc-(S)-2-amino-2,3-dimethylbutanoic acid challenging?
The primary challenge in coupling Fmoc-(S)-2-amino-2,3-dimethylbutanoic acid, an analogue of α-aminoisobutyric acid (Aib), is the significant steric hindrance caused by the two methyl groups on the α-carbon.[1][2] This steric bulk physically obstructs the formation of the peptide bond, which can lead to incomplete or slow coupling reactions, resulting in deletion sequences and reduced yields of the target peptide.[1][2]
Q2: What are the initial signs of a failed or incomplete coupling reaction?
The most common indicators of an incomplete coupling reaction are:
-
A positive Kaiser test (blue or purple beads), which signifies the presence of unreacted primary amines on the resin.[2][3]
-
The presence of deletion sequences in the final peptide product, as identified by HPLC/MS analysis.[1]
-
A low overall yield of the desired peptide.[1]
Q3: Which coupling reagents are most effective for sterically hindered amino acids like this one?
Standard coupling reagents may not be sufficiently potent for this sterically hindered amino acid.[1] More powerful onium-type reagents are highly recommended.[1][4] These include:
-
Uronium/Aminium salts: HATU, HCTU, and COMU are highly effective for hindered couplings.[1][5][6]
-
Phosphonium salts: PyBOP and PyAOP are also excellent choices.[3][7] When using carbodiimides like DIC, it is crucial to include an additive such as Oxyma Pure or HOAt to enhance reactivity and suppress racemization.[1][2][7]
Q4: How can I monitor the progress of the coupling reaction?
The Kaiser test (or ninhydrin test) is a widely used qualitative method to monitor for the presence of free primary amines on the resin.[2] A negative result (yellow beads) indicates that the coupling reaction is likely complete, while a positive result (blue or purple beads) signals an incomplete reaction.[2]
Troubleshooting Guide
This guide provides a systematic approach to resolving common issues encountered during the coupling of Fmoc-(S)-2-amino-2,3-dimethylbutanoic acid.
Issue: Positive Kaiser Test After Initial Coupling
A positive Kaiser test indicates that the coupling reaction is incomplete. The following workflow can help you troubleshoot and optimize the reaction conditions.
Quantitative Data Summary
| Parameter | Standard Protocol | Optimized Protocol for Hindered Amino Acids | Reference |
| Amino Acid Equivalents | 3 eq. | 3 - 5 eq. | [3][6] |
| Coupling Reagent Equivalents | 3 eq. | 3 - 5 eq. (e.g., HATU, COMU) | [3][6] |
| Base Equivalents (e.g., DIPEA) | 6 eq. | 6 - 10 eq. | [3][6] |
| Coupling Time (Room Temp.) | 1 - 2 hours | 2 - 4 hours, or even overnight | [1][3] |
| Coupling Temperature | Room Temperature | Room Temperature to 50°C | [3][6] |
Experimental Protocols
Protocol 1: High-Efficiency Double Coupling using HATU
This protocol is recommended for overcoming the steric hindrance of Fmoc-(S)-2-amino-2,3-dimethylbutanoic acid.[3]
1. Resin Preparation:
-
Swell the resin (e.g., Rink Amide resin) in high-purity N,N-Dimethylformamide (DMF) for at least 30 minutes.[3]
2. Fmoc Deprotection:
-
Treat the resin with 20% piperidine in DMF for 5 minutes, drain, and then treat for an additional 15 minutes to ensure complete Fmoc removal.[2]
-
Wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.[3]
3. First Coupling:
-
In a separate vessel, dissolve Fmoc-(S)-2-amino-2,3-dimethylbutanoic acid (3 eq.), HATU (2.9 eq.), and DIPEA (6 eq.) in DMF.
-
Allow the mixture to pre-activate for 1-2 minutes.[3]
-
Add the activated amino acid solution to the deprotected peptide-resin.
-
Agitate the reaction mixture at room temperature for 2-4 hours.[1]
4. Monitoring:
-
Perform a Kaiser test to check for the presence of free primary amines.[2] If the test is negative (yellow beads), proceed to the final washing step. If the test is positive (blue/purple beads), proceed to the second coupling.
5. Second Coupling (if necessary):
-
Drain the reaction solution and wash the resin with DMF (3 times).
-
Repeat step 3 to perform a second coupling.
-
Agitate the reaction mixture for another 2-4 hours.[2]
6. Final Washing:
-
Once the coupling is complete (confirmed by a negative Kaiser test), wash the resin thoroughly with DMF (5 times) to remove excess reagents and byproducts.[3]
Protocol 2: Microwave-Assisted Coupling
Microwave-assisted SPPS can be particularly effective for driving the coupling of bulky amino acids to completion in a shorter timeframe.[6]
1. Resin Preparation and Deprotection:
-
Follow steps 1 and 2 from Protocol 1, using a microwave-compatible reaction vessel.
2. Activation and Coupling:
-
In a separate vial, prepare the activation mixture as described in Protocol 1 (step 3).
-
Add the activated amino acid solution to the deprotected resin in the microwave vessel.
-
Irradiate in a microwave peptide synthesizer for a specified time and temperature (e.g., 5 minutes at 75°C). Note: The optimal time and temperature may need to be determined empirically for your specific instrument and sequence.
3. Monitoring and Washing:
-
After the microwave program is complete, perform a Kaiser test.[2]
-
If the coupling is complete, wash the resin as described in Protocol 1 (step 6).
-
If the Kaiser test is positive, a second microwave-assisted coupling can be performed.[2]
Experimental Workflow Diagram
References
Technical Support Center: Cleavage of Peptides Containing (S)-2-amino-2,3-dimethylbutanoic Acid
This technical support center is designed for researchers, scientists, and drug development professionals encountering challenges during the cleavage of synthetic peptides incorporating the sterically hindered amino acid, (S)-2-amino-2,3-dimethylbutanoic acid. This resource provides detailed troubleshooting guides, frequently asked questions (FAQs), experimental protocols, and data summaries to facilitate a successful cleavage process.
Troubleshooting Guide
This guide addresses specific issues that may arise during the cleavage of peptides containing (S)-2-amino-2,3-dimethylbutanoic acid in a question-and-answer format.
Issue 1: Low Peptide Yield After Cleavage
-
Question: My final peptide yield is significantly lower than expected after cleavage. What are the potential causes and how can I improve it?
-
Answer: Low peptide yield can result from several factors, particularly when dealing with sterically hindered residues like (S)-2-amino-2,3-dimethylbutanoic acid.
-
Incomplete Cleavage: The steric bulk of (S)-2-amino-2,3-dimethylbutanoic acid can physically hinder the access of the cleavage reagent (e.g., TFA) to the linker attaching the peptide to the resin. Standard cleavage times of 1-3 hours may be insufficient.[1]
-
Solution: Extend the cleavage reaction time. It is advisable to perform a small-scale trial with extended time points (e.g., 4, 6, or even 8 hours) to determine the optimal duration.[2]
-
-
Peptide Precipitation in Cocktail: The cleaved peptide may be insoluble in the cleavage cocktail and precipitate on the resin beads.
-
Solution: After the initial filtration, wash the resin with a fresh aliquot of the cleavage cocktail to dissolve any precipitated peptide.
-
-
Inefficient Precipitation: The choice and volume of the precipitation solvent (typically cold ether) are crucial.
-
Solution: Ensure the ether is ice-cold and use a larger volume (10-20 times the volume of the TFA filtrate) to maximize precipitation. Methyl tert-butyl ether (MTBE) is often a good choice.[1] If no precipitate forms, concentrating the TFA solution by gently flowing a stream of nitrogen over it before adding ether can be effective.[3]
-
-
Issue 2: Incomplete Removal of Protecting Groups
-
Question: Mass spectrometry analysis of my cleaved peptide shows peaks corresponding to the peptide with one or more protecting groups still attached. How can I achieve complete deprotection?
-
Answer: The steric hindrance of (S)-2-amino-2,3-dimethylbutanoic acid can also impede the removal of side-chain protecting groups from neighboring amino acids.
-
Insufficient Scavenger Concentration: Scavengers are crucial for quenching reactive cationic species generated during cleavage, which can otherwise lead to side reactions or incomplete deprotection.
-
Solution: Increase the concentration of scavengers in your cleavage cocktail. For sterically hindered peptides, a higher concentration of scavengers like triisopropylsilane (TIS) can be beneficial.
-
-
Inadequate Cleavage Cocktail Composition: Standard cocktails may not be robust enough for peptides with challenging residues.
-
Issue 3: Observation of Unexpected Side Products
-
Question: My LC-MS analysis shows unexpected peaks, indicating the presence of side products. What could be the cause and how can I minimize them?
-
Answer: Side reactions during cleavage are a common issue, and the presence of a bulky residue can sometimes exacerbate them.
-
Alkylation of Sensitive Residues: Tryptophan, methionine, and cysteine are particularly susceptible to modification by carbocations generated during cleavage.[4][6]
-
Solution: The use of appropriate scavengers is critical. Thioanisole and 1,2-ethanedithiol (EDT) are effective in protecting tryptophan and methionine residues.[4]
-
-
Aspartimide Formation: Peptides containing aspartic acid are prone to the formation of a cyclic aspartimide, which can lead to a mixture of products.
-
Solution: While this is more of a synthesis issue, cleavage conditions can sometimes influence the final ratio of products. Using a milder cleavage protocol or ensuring complete deprotection can sometimes help.
-
-
Frequently Asked Questions (FAQs)
-
Q1: What is the recommended starting cleavage cocktail for a peptide containing (S)-2-amino-2,3-dimethylbutanoic acid?
-
A1: A good starting point is a cocktail of 95% TFA, 2.5% water, and 2.5% triisopropylsilane (TIS).[7] However, due to the steric hindrance, be prepared to optimize the reaction time and potentially move to a more robust cocktail like Reagent K.
-
-
Q2: How can I confirm if the cleavage is complete?
-
A2: After the cleavage reaction, you can perform a qualitative test, such as the Kaiser test, on a small sample of the resin beads.[2] A blue color indicates the presence of free amines, signifying that the peptide is still attached to the resin.
-
-
Q3: Can I reuse the cleavage cocktail?
-
A3: It is not recommended. The scavengers in the cocktail are consumed during the reaction. Always use a freshly prepared cleavage cocktail for optimal results.
-
-
Q4: My peptide is very hydrophobic and does not precipitate well in ether. What should I do?
-
A4: For highly hydrophobic peptides, precipitation can be challenging.[8][9] After removing the bulk of the TFA under a stream of nitrogen, you can try precipitating in a different non-polar solvent or a mixture of solvents. Alternatively, you can directly purify the crude peptide from the concentrated TFA solution using reverse-phase HPLC.
-
-
Q5: Does the position of (S)-2-amino-2,3-dimethylbutanoic acid in the peptide sequence matter for cleavage?
-
A5: Yes. If the sterically hindered residue is close to the C-terminus (i.e., near the resin linker), it can significantly impede cleavage. In such cases, longer cleavage times are almost always necessary.
-
Data Presentation
Table 1: Comparison of Cleavage Cocktails for Sterically Hindered Peptides
| Cleavage Cocktail | Composition | Typical Cleavage Time | Advantages | Disadvantages |
| Reagent B | 88% TFA, 5% Phenol, 5% H₂O, 2% TIS | 2-4 hours | "Odorless" alternative to thiol-containing cocktails.[10] | May not be sufficient for peptides with multiple sensitive residues. |
| TFA/TIS/H₂O | 95% TFA, 2.5% TIS, 2.5% H₂O | 2-6 hours | Simple to prepare, effective for many peptides.[7] | May require longer times for sterically hindered peptides. |
| Reagent K | 82.5% TFA, 5% Phenol, 5% H₂O, 5% Thioanisole, 2.5% EDT | 2-4 hours | Highly effective for peptides with sensitive residues (Trp, Met, Cys).[4][5] | Strong, unpleasant odor due to thiol scavengers. |
| Reagent R | 90% TFA, 5% Thioanisole, 3% EDT, 2% Anisole | 2-4 hours | Particularly effective for peptides containing arginine residues.[10] | Odorous. |
Experimental Protocols
Protocol 1: Standard Cleavage of Peptides from Resin
This protocol is a general guideline and may require optimization for peptides containing (S)-2-amino-2,3-dimethylbutanoic acid.
-
Resin Preparation:
-
Ensure the peptide-resin is thoroughly dried under vacuum for at least 2 hours to remove any residual solvents.
-
-
Cleavage Cocktail Preparation:
-
In a fume hood, prepare the desired cleavage cocktail immediately before use. For example, for 10 mL of TFA/TIS/H₂O (95:2.5:2.5), mix 9.5 mL of TFA, 0.25 mL of TIS, and 0.25 mL of water.
-
-
Cleavage Reaction:
-
Place the dry peptide-resin in a suitable reaction vessel.
-
Add the cleavage cocktail to the resin (approximately 10 mL per gram of resin).
-
Gently agitate the mixture at room temperature. For peptides with (S)-2-amino-2,3-dimethylbutanoic acid, start with a cleavage time of 4 hours.
-
-
Peptide Isolation:
-
Filter the resin from the cleavage cocktail into a clean collection tube.
-
Wash the resin twice with a small volume of fresh TFA and combine the filtrates.
-
-
Precipitation:
-
In a separate centrifuge tube, add 10-20 volumes of ice-cold methyl tert-butyl ether (MTBE).
-
Slowly add the TFA filtrate containing the cleaved peptide to the cold ether while gently vortexing. A white precipitate of the peptide should form.
-
Incubate the mixture at -20°C for at least 30 minutes to maximize precipitation.
-
-
Peptide Collection and Washing:
-
Centrifuge the mixture to pellet the peptide.
-
Carefully decant the ether.
-
Wash the peptide pellet with a small volume of cold ether and centrifuge again. Repeat this wash step two more times to remove residual scavengers and cleavage byproducts.
-
-
Drying:
-
After the final wash, dry the peptide pellet under a stream of nitrogen or in a vacuum desiccator. The crude peptide is now ready for analysis and purification.
-
Mandatory Visualization
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. A cleavage method which minimizes side reactions following Fmoc solid phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. documents.thermofisher.com [documents.thermofisher.com]
- 6. Side reactions in the SPPS of Cys-containing peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Influence of N Terminus Amino Acid on Peptide Cleavage in Solution through Diketopiperazine Formation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | Challenges and Perspectives in Chemical Synthesis of Highly Hydrophobic Peptides [frontiersin.org]
- 9. researchprofiles.ku.dk [researchprofiles.ku.dk]
- 10. peptide.com [peptide.com]
Technical Support Center: Overcoming Steric Hindrance in Sequential Peptide Elongation
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve common issues encountered during sequential peptide elongation, with a specific focus on challenges arising from steric hindrance.
Frequently Asked Questions (FAQs)
Q1: What is steric hindrance in the context of peptide synthesis, and why is it a problem?
A: Steric hindrance occurs when the size and spatial arrangement of atoms in a molecule obstruct a chemical reaction.[1] In peptide synthesis, bulky amino acid side chains or protecting groups near the reaction site can physically block the approach of the incoming activated amino acid, hindering or preventing the formation of a new peptide bond.[1][2] This can lead to lower reaction yields, incomplete coupling, and the formation of deletion sequences, which are difficult to separate from the desired peptide.[1][3]
Q2: Which amino acids are most likely to cause steric hindrance?
A: Certain amino acids are well-known for causing steric hindrance due to their bulky side chains. These include:
-
β-branched amino acids: Valine (Val) and Isoleucine (Ile) have side chains that branch at the β-carbon, which is close to the peptide backbone.[1]
-
α,α-disubstituted amino acids: Amino acids like α-aminoisobutyric acid (Aib) possess two substituents on the α-carbon, severely restricting access to the amine group.[1]
-
N-methylated amino acids: The presence of a methyl group on the amide nitrogen reduces its nucleophilicity and adds bulk, making coupling more challenging.[1]
-
Amino acids with bulky protecting groups: Large side-chain protecting groups can also contribute significantly to steric hindrance.[1][4]
Q3: How can I predict if my peptide sequence is likely to encounter problems due to steric hindrance or aggregation?
A: While precise prediction is challenging, several indicators can help anticipate difficulties. Stretches of contiguous hydrophobic and β-branched amino acids (e.g., Val, Ile, Leu) are strong predictors of potential aggregation and coupling difficulties.[5][6] Some computational tools can also analyze a sequence for its propensity to aggregate.[7] Additionally, real-time monitoring of the Fmoc deprotection profile during synthesis can indicate emerging issues; a broadened peak suggests that aggregation is occurring.[5]
Q4: What is the role of peptide aggregation, and how is it related to steric hindrance?
A: Peptide aggregation is the process where growing peptide chains on the solid support interact with each other through intermolecular hydrogen bonds, forming stable secondary structures like β-sheets.[5][8] This is particularly common with hydrophobic sequences.[6] Aggregation can physically block reactive sites, mimicking the effects of steric hindrance by preventing reagents from accessing the N-terminus of the growing peptide chain.[9] This leads to incomplete deprotection and coupling reactions, resulting in low yields and deletion sequences.[8]
Troubleshooting Guides
This section provides a systematic approach to diagnosing and resolving common issues related to steric hindrance during solid-phase peptide synthesis (SPPS).
Issue 1: Low Coupling Efficiency or Failed Coupling
Symptom: A positive Kaiser test (blue beads) after a coupling step, indicating the presence of unreacted free primary amines.[3] Mass spectrometry (MS) analysis of a test cleavage reveals a significant amount of a truncated peptide.[3]
Possible Causes & Solutions:
| Cause | Recommended Solution(s) |
| Steric hindrance from bulky amino acids | 1. Switch to a more potent coupling reagent: Use uronium/aminium or phosphonium salt-based reagents like HATU, HBTU, HCTU, or PyBOP, which are more effective than standard carbodiimides (DCC, DIC) for hindered couplings.[10] 2. Double couple: Repeat the coupling step with a fresh portion of activated amino acid and coupling reagents.[11] 3. Increase reaction time: Extend the coupling time from the standard 1-2 hours to overnight to allow the reaction to proceed to completion.[11] |
| On-resin aggregation | 1. Change the solvent: Switch from DMF to a more effective solvating solvent like N-Methyl-2-pyrrolidone (NMP) or use a "magic mixture" of DCM/DMF/NMP (1:1:1).[6][12] 2. Incorporate structure-disrupting elements: Strategically introduce pseudoproline dipeptides or backbone-protecting groups like Hmb or Dmb every 6-7 residues to break up secondary structures.[5][12] 3. Use chaotropic agents: Wash the resin with a solution of a chaotropic salt (e.g., 0.8 M NaClO₄ in DMF) before coupling to disrupt hydrogen bonds.[5][13] |
| Inadequate reaction temperature | Elevate the reaction temperature: Perform the coupling at a higher temperature (e.g., 40-60°C).[14][15] Microwave-assisted peptide synthesis (MAPS) is a highly effective method for this, as it uses microwave energy to rapidly and uniformly heat the reaction.[16][17][18] |
Issue 2: Incomplete Fmoc-Deprotection
Symptom: Broadening of the piperidine-dibenzofulvene adduct peak during UV monitoring of the deprotection step. MS analysis of the crude product shows deletion sequences corresponding to the amino acid that failed to be deprotected.
Possible Causes & Solutions:
| Cause | Recommended Solution(s) |
| Aggregation hindering reagent access | 1. Increase deprotection time: Extend the standard deprotection time to ensure complete removal of the Fmoc group.[19] 2. Use a stronger base: Add a small percentage of a stronger, non-nucleophilic base like 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) to the piperidine solution.[12] 3. Elevate the temperature: Perform the deprotection step at a higher temperature, for example, using a microwave synthesizer.[17][18] |
| Poor resin swelling | 1. Choose an appropriate resin: Use a resin with a lower substitution level (e.g., 0.1-0.4 mmol/g) for long or aggregation-prone peptides to increase the distance between peptide chains.[20] 2. Ensure adequate solvation: Allow the resin to swell completely in the synthesis solvent before starting the synthesis. |
Quantitative Data Summary
The following tables summarize quantitative data on the effectiveness of various strategies for overcoming steric hindrance and aggregation.
Table 1: Comparison of Coupling Reagents for Hindered Couplings
| Coupling Reagent | Typical Reaction Time | Efficacy with Hindered Residues | Racemization Risk | Reference(s) |
| DCC/HOBt | 2-4 hours | Moderate | Moderate | [21][22] |
| HBTU/DIPEA | 30-60 minutes | High | Low | [13][23] |
| HATU/DIPEA | 15-45 minutes | Very High | Very Low | [10][13] |
| PyBOP/DIPEA | 30-90 minutes | High | Low | [13][21] |
| COMU/DIPEA | 15-45 minutes | Very High | Very Low | [21] |
Table 2: Impact of Microwave-Assisted Synthesis on a Difficult Peptide
| Synthesis Method | Synthesis Time | Crude Purity | Reference(s) |
| Conventional Room Temperature | > 24 hours | ~33% | [18] |
| Microwave-Assisted (Coupling Only) | ~ 8 hours | ~68% | [16][18] |
| Microwave-Assisted (Deprotection & Coupling) | < 4 hours | ~88% | [16][18] |
Experimental Protocols
Protocol 1: Double Coupling of a Sterically Hindered Amino Acid using HATU
-
Following the standard deprotection of the N-terminal Fmoc group on the resin-bound peptide, wash the resin thoroughly with DMF (3 x 1 min).
-
First Coupling:
-
In a separate vessel, pre-activate the sterically hindered Fmoc-amino acid (4 equivalents relative to resin loading).
-
Dissolve the amino acid, HATU (3.9 equivalents), and a non-nucleophilic base like DIPEA (8 equivalents) in DMF.[11]
-
Allow the pre-activation to proceed for 1-5 minutes.[11]
-
Add the activated amino acid solution to the resin.
-
Allow the coupling reaction to proceed for 45-60 minutes.[11]
-
Wash the resin with DMF (3 x 1 min).
-
-
Second Coupling:
-
Repeat steps 2.1 through 2.4 with a fresh solution of activated amino acid.[11]
-
-
Perform a Kaiser test to confirm the absence of free primary amines. If the test is still positive, consider an extended coupling time or capping of the unreacted amines.
Protocol 2: Incorporation of a Pseudoproline Dipeptide
-
Identify a suitable position in your peptide sequence (typically a Ser or Thr residue) to introduce a pseudoproline dipeptide.
-
In place of coupling a single Fmoc-Ser(tBu)-OH or Fmoc-Thr(tBu)-OH, use the corresponding Fmoc-Xxx(ΨMe,Mepro)-OH dipeptide (where Xxx is the preceding amino acid).
-
Couple the pseudoproline dipeptide using a standard coupling protocol with a potent coupling reagent like HATU or HCTU.[8]
-
The pseudoproline dipeptide can be introduced using the same equivalents and reaction times as a standard amino acid coupling.[8]
-
Continue with the peptide synthesis as planned. The native Ser or Thr residue will be regenerated during the final TFA cleavage.[5]
Visualizations
Caption: Troubleshooting workflow for low coupling yield.
Caption: Overview of strategies to overcome steric hindrance.
References
- 1. benchchem.com [benchchem.com]
- 2. electronicsandbooks.com [electronicsandbooks.com]
- 3. benchchem.com [benchchem.com]
- 4. academic.oup.com [academic.oup.com]
- 5. benchchem.com [benchchem.com]
- 6. Challenges and Perspectives in Chemical Synthesis of Highly Hydrophobic Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 7. biotage.com [biotage.com]
- 8. Overcoming Aggregation in Solid-phase Peptide Synthesis [sigmaaldrich.com]
- 9. polybiotech.co [polybiotech.co]
- 10. Commonly Used Coupling Reagents in Peptide Synthesis - Dilun Biotechnology [peptidescientific.com]
- 11. benchchem.com [benchchem.com]
- 12. peptide.com [peptide.com]
- 13. Overcoming Aggregation in Solid-phase Peptide Synthesis [sigmaaldrich.com]
- 14. Towards green, scalable peptide synthesis: leveraging DEG-crosslinked polystyrene resins to overcome hydrophobicity challenges - RSC Advances (RSC Publishing) DOI:10.1039/D4RA07484J [pubs.rsc.org]
- 15. WO2018057470A1 - Rapid peptide synthesis at elevated temperatures - Google Patents [patents.google.com]
- 16. Microwave-Assisted Peptide Synthesis: A Faster Approach - Creative Peptides [creative-peptides.com]
- 17. Microwave-assisted solid-phase peptide synthesis based on the Fmoc protecting group strategy (CEM) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. youtube.com [youtube.com]
- 19. benchchem.com [benchchem.com]
- 20. peptide.com [peptide.com]
- 21. bachem.com [bachem.com]
- 22. globalresearchonline.net [globalresearchonline.net]
- 23. researchgate.net [researchgate.net]
Technical Support Center: Dimethylbutanoic Acid in Peptide Mass Spectrometry
Welcome to the technical support center for researchers utilizing dimethylbutanoic acid-modified peptides in mass spectrometry. This resource provides troubleshooting guidance and frequently asked questions to address common challenges and artifacts encountered during experimental analysis.
Troubleshooting Guide
This guide addresses specific issues that may arise during the mass spectrometry analysis of peptides containing dimethylbutanoic acid modifications.
Issue 1: Unexpected Neutral Loss Observed in MS/MS Spectra
Question: My MS/MS spectra for a peptide modified with dimethylbutanoic acid consistently show a significant neutral loss peak, complicating the spectral interpretation. What is the cause of this, and how can I mitigate it?
Answer:
A common artifact observed with peptides containing a dimethylbutanoic acid modification is the neutral loss of the entire modification group. This is particularly prevalent in collision-induced dissociation (CID) and higher-energy collisional dissociation (HCD) fragmentation methods. The tert-butyl group on the dimethylbutanoic acid moiety is susceptible to fragmentation, leading to a characteristic neutral loss.
Experimental Protocol to Confirm Neutral Loss:
-
Sample Preparation: Prepare your dimethylbutanoic acid-modified peptide at a standard concentration for MS analysis (e.g., 1 pmol/µL in 0.1% formic acid).
-
MS Acquisition (Targeted):
-
Perform a targeted MS/MS experiment on the precursor ion of your modified peptide.
-
Acquire spectra using different fragmentation energies (e.g., stepped normalized collision energy in HCD).
-
-
Data Analysis:
-
Examine the MS/MS spectra for a consistent neutral loss peak corresponding to the mass of dimethylbutanoic acid (102.13 Da).
-
Observe if the intensity of the neutral loss fragment changes with varying collision energies.
-
Troubleshooting Workflow: Neutral Loss
Caption: Troubleshooting workflow for neutral loss artifacts.
Issue 2: Poor Ionization Efficiency or Signal Intensity
Question: My peptide modified with dimethylbutanoic acid shows poor signal intensity compared to its unmodified counterpart. Why is this happening?
Answer:
The addition of a bulky, hydrophobic group like dimethylbutanoic acid can alter the physicochemical properties of a peptide. This can lead to several issues affecting signal intensity:
-
Reduced Ionization Efficiency: The modification can decrease the overall charge state of the peptide or hinder efficient protonation in electrospray ionization (ESI).
-
Sample Loss: Modified peptides may be more prone to aggregation or adsorption to sample vials and chromatography columns, leading to sample loss before analysis.
-
In-Source Fragmentation: The modification may be labile and fragment within the ion source before reaching the mass analyzer, which can reduce the precursor ion intensity.
Recommendations:
-
Optimize Solvent Composition: Adjust the percentage of organic solvent (e.g., acetonitrile) and acid (e.g., formic acid) in your sample and chromatography buffers to improve peptide solubility and ionization.
-
Use Low-Binding Consumables: Employ low-adsorption vials and plates to minimize sample loss.
-
Adjust Source Conditions: Lower the ion source temperature and cone voltage to minimize the potential for in-source fragmentation.
Frequently Asked Questions (FAQs)
Q1: What is the exact mass of the dimethylbutanoic acid modification I should expect?
The monoisotopic mass of dimethylbutanoic acid (C6H12O2) is 116.0837 Da. When it acylates a peptide (e.g., at an N-terminus or a lysine side chain), a molecule of water is lost. Therefore, the mass addition to the peptide will be 100.0939 Da (116.0837 Da - 18.0106 Da).
Q2: Can the position of the dimethyl groups on the butanoic acid affect fragmentation?
Yes, the isomer of dimethylbutanoic acid used for modification can influence fragmentation patterns. For example, a modification with 3,3-dimethylbutanoic acid is expected to be more prone to the neutral loss of the entire modification due to the stability of the resulting tert-butyl carbocation. Other isomers may yield different characteristic fragment ions. It is crucial to know which isomer was used in your experimental protocol.
Q3: Are there alternative fragmentation methods that can reduce artifacts with these modified peptides?
Electron-transfer dissociation (ETD) and ultraviolet photodissociation (UVPD) are excellent alternatives to CID and HCD for analyzing peptides with labile modifications. These methods often preserve the modification on the peptide backbone, allowing for more confident localization of the modification site and reducing the prevalence of neutral loss artifacts.
Experimental Workflow: Method Selection
Caption: Logic for selecting the appropriate fragmentation method.
Technical Support Center: Refinement of Purification Protocols for α,α-Disubstituted Peptide Analogues
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting the purification of α,α-disubstituted peptide analogues. These peptides, often containing sterically hindered residues like α-aminoisobutyric acid (Aib), present unique challenges during purification. This guide offers practical solutions and detailed protocols to help you achieve high purity and yield in your experiments.
Troubleshooting Guide
This section addresses common issues encountered during the purification of α,α-disubstituted peptide analogues in a question-and-answer format.
Q1: My α,α-disubstituted peptide shows poor solubility in standard HPLC mobile phases. What can I do?
A1: Poor solubility is a frequent challenge with these hydrophobic peptides. Here are several strategies to address this:
-
Solvent Modification: For highly hydrophobic peptides, consider using a stronger organic solvent than acetonitrile (ACN) in your mobile phase. A mixture of ACN and isopropanol can enhance solubility.[1] You can also try dissolving the crude peptide in a small amount of a strong solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) before diluting it with the initial mobile phase.[1]
-
pH Adjustment: The pH of the mobile phase can significantly impact peptide solubility. While low pH (using 0.1% trifluoroacetic acid - TFA) is standard, some peptides may be more soluble at a higher pH.[2] Experimenting with different pH conditions, if your stationary phase is compatible, may improve solubility and peak shape.
-
Temperature: Increasing the column temperature can sometimes improve the solubility of aggregating peptides and reduce viscosity when using alcohol-containing mobile phases.[1][3]
Q2: I'm observing broad or tailing peaks during the RP-HPLC purification of my Aib-containing peptide. How can I improve peak shape?
A2: Poor peak shape can result from several factors, including secondary interactions with the stationary phase and peptide aggregation.
-
Ion-Pairing Agents: Ensure you are using an appropriate ion-pairing agent, such as TFA at a concentration of 0.1%, to mask charges on basic residues and minimize interactions with the silica backbone of the column.[4]
-
Stationary Phase Selection: For very hydrophobic peptides, a C18 column might be too retentive, leading to broad peaks. Consider switching to a C8 or a C4 column, which have shorter alkyl chains and are less hydrophobic.[4]
-
Flow Rate and Gradient: Optimizing the flow rate and gradient slope is crucial. A shallower gradient around the elution point of your target peptide can significantly improve resolution and peak shape.[4]
Q3: My peptide appears to be aggregating on the column, leading to low recovery and inconsistent results. What strategies can I employ to prevent this?
A3: Aggregation is a major hurdle for sterically hindered and hydrophobic peptides. Here are some approaches to mitigate this issue:
-
Chaotropic Agents: In some cases, the addition of a low concentration of a chaotropic agent, like guanidinium chloride, to the sample solvent can help disrupt aggregates before injection. However, ensure this is compatible with your column and downstream applications.
-
Organic Solvent in Sample: Dissolving the peptide in a solution containing a higher percentage of organic solvent before injection can help keep it in a non-aggregated state.
-
Loading Conditions: Peptides are typically loaded in highly aqueous conditions.[1] However, for aggregation-prone peptides, modifying the loading conditions to include a small amount of organic solvent might be beneficial.
Frequently Asked Questions (FAQs)
Q: What is the recommended starting point for developing an HPLC purification method for a novel α,α-disubstituted peptide?
A: A good starting point is to use a C18 column with a mobile phase of water and acetonitrile, both containing 0.1% TFA.[4] Begin with a broad scouting gradient, such as 5-95% acetonitrile over 30 minutes, to determine the approximate elution time of your peptide.[4] Based on the results, you can then optimize the gradient to be shallower around the target peptide's retention time for better separation.[4]
Q: How does the presence of multiple α,α-disubstituted residues in a peptide sequence affect its purification?
A: Multiple α,α-disubstituted residues increase the steric hindrance and often the hydrophobicity of the peptide. This can lead to incomplete coupling during synthesis, resulting in a more complex crude product with closely eluting impurities.[5] The increased hydrophobicity may also necessitate the use of less retentive stationary phases (e.g., C8 or C4) or stronger organic modifiers in the mobile phase to achieve elution in a reasonable timeframe.[4]
Q: Are there alternatives to RP-HPLC for purifying these challenging peptides?
A: While RP-HPLC is the most common and powerful method for peptide purification, other techniques can be used as complementary steps.[3] Ion-exchange chromatography can be effective if the peptide and its impurities have different net charges.[5] For very large or aggregation-prone peptides, size-exclusion chromatography might be a useful initial cleanup step. Solid-phase extraction (SPE) with a gradient elution can also be a rapid and economical method for purification.[5]
Data Presentation
Table 1: Representative Purification Yields of Peptides with Varying Properties.
| Peptide | Length (Residues) | Key Characteristics | Purification Method | Crude Purity (%) | Final Purity (%) | Yield (%) | Reference |
| Peptide 1 | 10 | Hydrophilic | RP-SPE | 70 | 95 | 70 | [5] |
| Peptide 2 | 15 | Hydrophobic | RP-SPE | 60 | 96 | 55 | [5] |
| Peptide 3 | 20 | Cysteine-rich | RP-SPE | 40 | 90 | 30 | [5] |
| Peptide 4 | 8 | Aib-containing | RP-HPLC | N/A | >95 | N/A | [4] |
| Cephaibol D | 15 | 8 Aib residues | Semi-preparative HPLC | High | >95 | 26 | [4] |
Note: This table is a compilation of data from multiple sources to illustrate the range of purification outcomes. N/A indicates data not available in the cited source.
Experimental Protocols
Protocol 1: Analytical RP-HPLC for Purity Assessment of Aib-Containing Peptides
This protocol is a standard starting point for analyzing the purity of a crude α,α-disubstituted peptide.
Materials:
-
HPLC-grade water
-
HPLC-grade acetonitrile (ACN)
-
Trifluoroacetic acid (TFA)
-
Peptide sample
-
Analytical HPLC system with UV detector
-
C18 or C8 analytical column (e.g., 4.6 x 150 mm, 3-5 µm particle size, 100-300 Å pore size)[4]
Procedure:
-
Mobile Phase Preparation:
-
Mobile Phase A: 0.1% TFA in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
-
-
Sample Preparation:
-
Dissolve the crude peptide in Mobile Phase A at a concentration of approximately 1 mg/mL. If solubility is an issue, a small amount of ACN or DMSO can be added.
-
-
HPLC Method:
-
Analysis:
-
Analyze the resulting chromatogram to determine the retention time of the main peak and the purity of the crude product.
-
Protocol 2: Preparative RP-HPLC for Purification of Aib-Containing Peptides
This protocol outlines the steps for scaling up the analytical method to purify a larger quantity of the peptide.
Materials:
-
Same as Protocol 1, but with larger volumes of mobile phases.
-
Preparative or semi-preparative HPLC system with a fraction collector.
-
C18 or C8 preparative or semi-preparative column with the same stationary phase as the analytical column.
Procedure:
-
Method Optimization (based on analytical run):
-
Based on the retention time from the analytical run, design a shallower gradient for the preparative separation to improve resolution. For example, if the peptide eluted at 40% ACN in the scouting run, a gradient of 30-50% ACN over 30 minutes might be appropriate.
-
-
Sample Loading:
-
Dissolve the crude peptide in the initial mobile phase composition at the highest possible concentration without causing precipitation.
-
-
Preparative HPLC Run:
-
Column: C18 or C8 semi-preparative/preparative column.
-
Flow Rate: Adjust the flow rate according to the column diameter (e.g., 5-20 mL/min for a semi-preparative column).[4]
-
Detection: UV at 220 nm.[4]
-
Gradient: Run the optimized shallow gradient.
-
Fraction Collection: Collect fractions across the peak corresponding to the target peptide.
-
-
Post-Purification Analysis:
-
Analyze the purity of each collected fraction using the analytical HPLC method (Protocol 1).
-
Pool the fractions that meet the desired purity level.
-
-
Lyophilization:
-
Lyophilize the pooled fractions to obtain the purified peptide as a powder.
-
Mandatory Visualization
Caption: Troubleshooting workflow for common purification issues.
Caption: General workflow for peptide purification by RP-HPLC.
References
Validation & Comparative
Navigating the Structural Landscape: A Comparative Guide to the NMR Spectra of Fmoc-(S)-2-amino-2,3-dimethylbutanoic Acid and Its Analogs
For researchers, scientists, and professionals in drug development, a comprehensive understanding of the structural characteristics of novel amino acid building blocks is paramount. This guide provides a comparative analysis of the Nuclear Magnetic Resonance (NMR) spectroscopic data for Fmoc-(S)-2-amino-2,3-dimethylbutanoic acid and its structurally similar alternatives, Fmoc-L-Valine and Fmoc-L-Isoleucine. The data presented herein, including detailed experimental protocols, serves as a valuable resource for the identification, characterization, and application of these compounds in peptide synthesis and medicinal chemistry.
While a complete, publicly available ¹H and ¹³C NMR dataset for Fmoc-(S)-2-amino-2,3-dimethylbutanoic acid is not readily accessible, this guide offers a robust comparison with its close structural isomers. This comparative approach allows for the confident identification and differentiation of these crucial synthetic intermediates.
Comparative NMR Data Analysis
The following tables summarize the ¹H and ¹³C NMR chemical shift data for Fmoc-L-Valine and Fmoc-L-Isoleucine. These values provide a foundational reference for researchers working with similar Fmoc-protected amino acids.
Table 1: ¹H NMR Chemical Shift Data (ppm)
| Protons | Fmoc-L-Valine (DMSO-d₆) | Fmoc-L-Isoleucine (CDCl₃) |
| Fmoc-H | 7.89 (d), 7.72 (d), 7.42 (t), 7.33 (t) | 7.77 (d), 7.59 (d), 7.41 (t), 7.31 (t) |
| NH | 7.65 (d) | 5.35 (d) |
| α-CH | 3.95 (dd) | 4.39 (dd) |
| β-CH | 2.08 (m) | 1.95 (m) |
| γ-CH₃ | 0.95 (d), 0.90 (d) | 0.94 (d) |
| γ-CH₂ | - | 1.48 (m), 1.20 (m) |
| δ-CH₃ | - | 0.92 (t) |
| Fmoc-CH | 4.30 (t) | 4.23 (t) |
| Fmoc-CH₂ | 4.22 (d) | 4.45 (d) |
Table 2: ¹³C NMR Chemical Shift Data (ppm)
| Carbon | Fmoc-L-Valine (DMSO-d₆) | Fmoc-L-Isoleucine (CDCl₃) |
| C=O (Carboxyl) | 173.5 | 176.5 |
| C=O (Fmoc) | 156.2 | 156.3 |
| α-C | 60.1 | 58.5 |
| β-C | 30.8 | 37.5 |
| γ-C (CH₃) | 19.3, 18.2 | 15.6 |
| γ-C (CH₂) | - | 25.1 |
| δ-C (CH₃) | - | 11.6 |
| Fmoc-C (Quaternary) | 143.9, 140.8 | 143.8, 141.3 |
| Fmoc-CH (Aromatic) | 127.7, 127.1, 125.3, 120.2 | 127.8, 127.1, 125.1, 120.0 |
| Fmoc-CH | 65.7 | 67.2 |
| Fmoc-CH₂ | 46.7 | 47.2 |
Experimental Protocols
The following is a general protocol for the acquisition of ¹H and ¹³C NMR spectra for Fmoc-protected amino acids.
Sample Preparation:
-
Dissolve 5-10 mg of the Fmoc-amino acid in approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a standard 5 mm NMR tube.
-
Ensure the sample is fully dissolved; gentle vortexing or sonication may be applied if necessary.
¹H NMR Spectroscopy:
-
Spectrometer: 400 MHz or higher field strength NMR spectrometer.
-
Temperature: 298 K.
-
Pulse Sequence: Standard single-pulse experiment (zg30).
-
Number of Scans: 16-64, depending on sample concentration.
-
Relaxation Delay: 1-2 seconds.
-
Spectral Width: 0-12 ppm.
-
Referencing: The residual solvent peak is used as an internal standard (DMSO-d₆: δ = 2.50 ppm; CDCl₃: δ = 7.26 ppm).
¹³C NMR Spectroscopy:
-
Spectrometer: 100 MHz or higher, corresponding to the ¹H frequency.
-
Temperature: 298 K.
-
Pulse Sequence: Proton-decoupled single-pulse experiment (zgpg30).
-
Number of Scans: 1024 or more, due to the low natural abundance of ¹³C.
-
Relaxation Delay: 2-5 seconds.
-
Spectral Width: 0-200 ppm.
-
Referencing: The solvent peak is used as an internal standard (DMSO-d₆: δ = 39.52 ppm; CDCl₃: δ = 77.16 ppm).
Workflow for NMR Data Acquisition and Analysis
The following diagram illustrates the general workflow from sample preparation to structural elucidation using NMR spectroscopy.
Caption: Workflow of NMR Spectroscopy from sample preparation to structural analysis.
Navigating the Complex Fragmentation Landscape of Cα-Methyl-Valine Peptides: A High-Resolution Mass Spectrometry Guide
For researchers, scientists, and drug development professionals engaged in the synthesis and analysis of peptides incorporating non-canonical amino acids, this guide offers a comparative overview of high-resolution mass spectrometry techniques for the characterization of (S)-2-amino-2,3-dimethylbutanoic acid (Cα-methyl-valine) containing peptides. By leveraging experimental data from analogous sterically hindered and modified peptides, this document provides insights into expected fragmentation patterns and outlines detailed experimental protocols to support robust analytical strategies.
The incorporation of α,α-disubstituted amino acids like Cα-methyl-valine into peptide sequences is a key strategy for enhancing conformational stability and proteolytic resistance. However, the steric hindrance introduced by the additional α-methyl group presents unique challenges for sequence analysis by tandem mass spectrometry (MS/MS). Understanding the fragmentation behavior of these modified peptides is crucial for unambiguous sequence confirmation and localization of the modification.
Comparative Analysis of Fragmentation Techniques
High-resolution mass spectrometry offers the precision required to dissect the complex fragmentation spectra of modified peptides. The two most common fragmentation techniques, Collision-Induced Dissociation (CID) and Electron Transfer Dissociation (ETD), provide complementary information for the analysis of peptides containing sterically hindered residues like Cα-methyl-valine.
Collision-Induced Dissociation (CID): This technique relies on the collision of protonated peptide ions with an inert gas, leading to the cleavage of amide bonds and the generation of b- and y-type fragment ions. While effective for many peptides, the presence of a Cα,α-disubstituted residue can influence fragmentation pathways. In peptides containing the structurally similar α-aminoisobutyric acid (Aib), CID spectra are often dominated by b- and y-ions, but in-source fragmentation adjacent to the sterically hindered residue can also occur. For Cα-methyl-valine peptides, one might anticipate preferential fragmentation at peptide bonds not involving the bulky residue, potentially leading to gaps in sequence coverage.
Electron Transfer Dissociation (ETD): ETD involves the transfer of an electron to a multiply charged peptide ion, inducing cleavage of the N-Cα backbone bond to produce c- and z-type fragment ions. A key advantage of ETD is its ability to preserve labile post-translational modifications and fragment peptides irrespective of sequence, which is particularly beneficial for sterically hindered regions. For peptides with modifications like N-methylation, ETD provides clearer fragmentation patterns and more reliable sequencing compared to CID.[1] It is therefore expected that ETD will yield more comprehensive sequence coverage for Cα-methyl-valine containing peptides, especially around the modified residue.
The following table summarizes the anticipated performance of CID and ETD for the analysis of (S)-2-amino-2,3-dimethylbutanoic acid peptides, based on observations from structurally related compounds.
| Feature | Collision-Induced Dissociation (CID) | Electron Transfer Dissociation (ETD) |
| Primary Fragment Ions | b- and y-ions | c- and z-ions |
| Expected Sequence Coverage | May be incomplete, with potential gaps around the Cα-methyl-valine residue due to steric hindrance. | Expected to be more comprehensive, with fragmentation less dependent on amino acid sequence.[1] |
| Side Chain Information | Can provide some information through immonium ions. | Generally preserves side chains and modifications. |
| Charge State Requirement | Effective for singly and doubly charged precursors. | Requires multiply charged precursor ions. |
| Instrumentation | Widely available on most tandem mass spectrometers. | Available on more advanced mass spectrometry platforms. |
Experimental Protocols
To ensure reliable and reproducible data, the following experimental protocols for high-resolution mass spectrometry analysis of Cα-methyl-valine peptides are recommended.
Sample Preparation
-
Peptide Dissolution: Dissolve the lyophilized peptide in a suitable solvent, such as 0.1% formic acid in water/acetonitrile (50:50 v/v), to a final concentration of 10-100 fmol/µL.
-
Sample Cleanup: If necessary, desalt and purify the peptide sample using a C18 ZipTip or equivalent solid-phase extraction method to remove any interfering salts or impurities.
Liquid Chromatography-Mass Spectrometry (LC-MS)
-
Chromatographic Separation: Perform reversed-phase liquid chromatography using a C18 column with a gradient of 0.1% formic acid in water (Solvent A) and 0.1% formic acid in acetonitrile (Solvent B). A shallow gradient is recommended to ensure good separation of the peptide of interest from any closely eluting isomers or impurities.
-
Mass Spectrometry: Acquire data on a high-resolution mass spectrometer (e.g., Orbitrap or Q-TOF) in positive ion mode.
-
MS1 Scan: Perform a full scan over a mass range appropriate for the expected precursor ion (e.g., m/z 300-2000).
-
Data-Dependent Acquisition (DDA): Select the most intense precursor ions from the MS1 scan for subsequent MS/MS analysis.
-
Tandem Mass Spectrometry (MS/MS) Analysis
For a comprehensive analysis, it is recommended to acquire data using both CID and ETD fragmentation methods.
CID Protocol:
-
Precursor Isolation: Isolate the target peptide ion using a narrow isolation window (e.g., 1-2 m/z).
-
Collision Energy: Apply a normalized collision energy (NCE) in the range of 25-35%. The optimal NCE should be determined empirically for each peptide.
-
Fragment Ion Analysis: Acquire the MS/MS spectrum in the high-resolution analyzer.
ETD Protocol:
-
Precursor Isolation: Isolate the multiply charged precursor ion of the target peptide.
-
ETD Reagent: Use a suitable ETD reagent, such as fluoranthene radical anions.
-
Reaction Time: Set the ETD reaction time to an appropriate value (e.g., 10-100 ms) to allow for efficient electron transfer without excessive fragmentation.
-
Supplemental Activation: In some cases, supplemental collisional activation may be applied to the charge-reduced precursors to enhance fragmentation.
-
Fragment Ion Analysis: Acquire the MS/MS spectrum in the high-resolution analyzer.
Data Analysis
-
De Novo Sequencing: Manually interpret the high-resolution MS/MS spectra to deduce the peptide sequence. The high mass accuracy will aid in the confident assignment of fragment ions.
-
Database Searching: If applicable, use a database search engine with the ability to handle non-canonical amino acids. The mass of (S)-2-amino-2,3-dimethylbutanoic acid should be added as a custom modification.
-
Fragment Ion Analysis: Carefully examine the b-, y-, c-, and z-ion series to confirm the sequence and pinpoint the location of the Cα-methyl-valine residue. Look for characteristic neutral losses or specific fragmentation patterns associated with the modified amino acid.
Visualizing the Workflow
The following diagram illustrates the general experimental workflow for the high-resolution mass spectrometry analysis of peptides containing (S)-2-amino-2,3-dimethylbutanoic acid.
Caption: Experimental workflow for the analysis of Cα-methyl-valine peptides.
Logical Pathway for Fragmentation Analysis
The decision-making process for analyzing the fragmentation data can also be visualized.
Caption: Decision pathway for peptide sequence confirmation using CID and ETD data.
By employing a dual-fragmentation strategy and adhering to rigorous experimental protocols, researchers can overcome the analytical challenges posed by sterically hindered amino acids and confidently characterize novel peptide therapeutics. This comparative guide serves as a foundational resource for developing effective mass spectrometry-based analytical methods for peptides containing (S)-2-amino-2,3-dimethylbutanoic acid.
References
Navigating Steric Hindrance: A Comparative Guide to the Coupling Efficiency of Hindered Fmoc-Amino Acids
For researchers, scientists, and drug development professionals engaged in solid-phase peptide synthesis (SPPS), the incorporation of sterically hindered amino acids presents a significant challenge. The bulky nature of these residues can impede peptide bond formation, leading to lower coupling efficiencies, deletion sequences, and ultimately, reduced purity and yield of the final peptide. This guide provides a comprehensive comparison of the coupling efficiency of commonly used hindered Fmoc-amino acids, supported by experimental data and detailed protocols to aid in the optimization of peptide synthesis.
The inherent steric bulk of certain amino acid side chains, or the presence of protecting groups, can significantly slow down the kinetics of the coupling reaction. Understanding the relative difficulty of coupling different hindered amino acids and employing appropriate strategies are crucial for the successful synthesis of complex peptides. This comparison focuses on Fmoc-Aib-OH, Fmoc-Val-OH, Fmoc-Ile-OH, Fmoc-Ser(tBu)-OH, and Fmoc-Arg(Pbf)-OH, providing insights into their coupling performance and methods to overcome synthetic challenges.
Comparative Analysis of Coupling Efficiency
The following table summarizes the expected coupling efficiency and key challenges associated with these hindered Fmoc-amino acids. It is important to note that direct comparative data under a single set of experimental conditions is often unavailable in the literature. The efficiencies are therefore presented as a qualitative range based on numerous studies, with the understanding that the choice of coupling reagents, reaction time, and temperature can significantly influence the outcome.
| Fmoc-Amino Acid | Structure | Key Steric Hindrance Factor | Expected Coupling Efficiency (with standard reagents) | Recommended Coupling Reagents |
| Fmoc-Aib-OH | α,α-disubstituted | Two methyl groups on the α-carbon create severe steric hindrance.[1] | Low to Moderate | HATU, HCTU, COMU, PyBOP[1] |
| Fmoc-Val-OH | β-branched | Isopropyl group on the β-carbon. | Moderate to High | HATU, HCTU[2] |
| Fmoc-Ile-OH | β-branched | sec-Butyl group on the β-carbon. | Moderate to High | HATU, HCTU |
| Fmoc-Ser(tBu)-OH | Bulky side-chain protection | tert-Butyl (tBu) protecting group. | High | Standard reagents (e.g., HBTU, DIC/HOBt), HATU for difficult sequences. |
| Fmoc-Arg(Pbf)-OH | Bulky side-chain protection | 2,2,4,6,7-Pentamethyldihydrobenzofuran-5-sulfonyl (Pbf) group.[3] | High | Standard reagents, but can be challenging in certain sequences. |
Experimental Protocols
To achieve optimal coupling efficiencies with hindered amino acids, tailored experimental conditions are often necessary. Below are detailed protocols for a standard coupling procedure and a more robust protocol for particularly challenging couplings.
Protocol 1: Standard Coupling Procedure for Moderately Hindered Amino Acids
This protocol is suitable for Fmoc-Val-OH, Fmoc-Ile-OH, Fmoc-Ser(tBu)-OH, and Fmoc-Arg(Pbf)-OH in many standard sequences.
-
Resin Preparation: Swell the resin (e.g., Rink Amide resin) in N,N-Dimethylformamide (DMF) for at least 30 minutes.
-
Fmoc-Deprotection: Treat the resin with 20% piperidine in DMF twice (2 minutes and then 8 minutes) to remove the Fmoc protecting group from the N-terminal amino acid.
-
Washing: Wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.
-
Amino Acid Activation: In a separate vessel, pre-activate the Fmoc-amino acid (3-5 equivalents relative to the resin loading) with a suitable coupling reagent (e.g., HBTU, 3-5 equivalents) and a base (e.g., N,N-Diisopropylethylamine - DIPEA, 6-10 equivalents) in DMF for 2-5 minutes.
-
Coupling: Add the activated amino acid solution to the deprotected resin.
-
Reaction: Agitate the reaction mixture at room temperature for 1-2 hours.
-
Monitoring: Perform a qualitative Kaiser test to check for the presence of free primary amines. A negative result (yellow beads) indicates a complete reaction.
-
Washing: Wash the resin with DMF (3-5 times) to remove excess reagents and byproducts.
Protocol 2: Enhanced Coupling Protocol for Highly Hindered Amino Acids (e.g., Fmoc-Aib-OH)
This protocol employs a more potent coupling reagent and extended reaction times to overcome severe steric hindrance.
-
Resin Preparation and Deprotection: Follow steps 1-3 from the standard protocol.
-
Amino Acid Activation: In a separate vessel, dissolve the highly hindered Fmoc-amino acid (e.g., Fmoc-Aib-OH, 4 equivalents), HATU (3.9 equivalents), and DIPEA (8 equivalents) in DMF. Allow the mixture to pre-activate for 2-5 minutes.[1]
-
Coupling: Add the pre-activated amino acid solution to the deprotected peptide-resin.
-
Reaction: Agitate the reaction mixture at room temperature for at least 4 hours. For extremely difficult couplings, consider double coupling (repeating the coupling step with fresh reagents) or performing the reaction at a slightly elevated temperature (e.g., 40-50°C), if compatible with the peptide sequence and protecting groups.[1]
-
Monitoring: Perform a Kaiser test. If the test is positive (blue or purple beads), indicating incomplete coupling, a second coupling is recommended.
-
Washing: Thoroughly wash the resin with DMF (5-7 times).
Quantitative Analysis of Coupling Efficiency by HPLC
A definitive measure of coupling efficiency is obtained by cleaving a small sample of the peptide from the resin and analyzing it by High-Performance Liquid Chromatography (HPLC).
-
Sample Preparation: After the coupling step and thorough washing, take a small sample of the peptide-resin (5-10 mg).
-
Cleavage: Treat the resin sample with a cleavage cocktail (e.g., 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% water) for 2-3 hours to cleave the peptide from the resin and remove side-chain protecting groups.
-
Peptide Precipitation: Precipitate the cleaved peptide with cold diethyl ether, centrifuge, and decant the ether.
-
Sample Dissolution: Dissolve the dried peptide pellet in a suitable solvent for HPLC analysis (e.g., a mixture of water and acetonitrile with 0.1% TFA).
-
HPLC Analysis:
-
Column: C18 reverse-phase column.
-
Mobile Phase A: 0.1% TFA in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
-
Gradient: A linear gradient from a low to a high percentage of mobile phase B (e.g., 5% to 95% B over 30 minutes).
-
Detection: UV absorbance at 214 nm or 220 nm.
-
-
Data Analysis: The coupling efficiency is determined by comparing the peak area of the desired peptide with the peak area of the deletion sequence (the peptide lacking the hindered amino acid). The coupling yield can be calculated as: Yield (%) = [Area(desired peptide) / (Area(desired peptide) + Area(deletion sequence))] x 100
Factors Influencing Coupling Efficiency
The successful incorporation of hindered amino acids is a multifactorial challenge. The following diagram illustrates the key factors that influence the coupling efficiency in SPPS.
Caption: Factors influencing the coupling efficiency of hindered Fmoc-amino acids in SPPS.
Conclusion
The incorporation of sterically hindered Fmoc-amino acids is a common yet manageable challenge in solid-phase peptide synthesis. By understanding the inherent difficulties associated with each amino acid and by selecting the appropriate coupling reagents and optimizing reaction conditions, researchers can significantly improve coupling efficiencies. For highly hindered residues like Fmoc-Aib-OH, the use of potent activating agents such as HATU, along with extended reaction times or double coupling, is often essential. For β-branched amino acids and those with bulky protecting groups, standard protocols may suffice, but careful monitoring of the reaction progress is always recommended. The quantitative analysis of coupling efficiency by HPLC remains the gold standard for accurately assessing the success of each coupling step and for the optimization of synthetic protocols for challenging peptide sequences.
References
Constraining Peptides: A Comparative Analysis of (S)-2-amino-2,3-dimethylbutanoic Acid's Conformational Impact
The incorporation of non-proteinogenic amino acids into peptide sequences is a powerful strategy for modulating their structure and, consequently, their biological activity. Among these, Cα,α-disubstituted amino acids, such as (S)-2-amino-2,3-dimethylbutanoic acid (a derivative of valine, also known as Cα-methyl-L-valine), impose significant conformational restrictions on the peptide backbone. This guide provides a comparative analysis of the conformational landscape of peptides containing this sterically hindered residue versus those with standard amino acid sequences, supported by experimental data and detailed methodologies for researchers in drug discovery and peptide science.
Introduction to Conformational Restriction
In a typical peptide chain, the backbone has considerable rotational freedom around the N-Cα (phi, φ) and Cα-C (psi, ψ) bonds, allowing it to adopt a variety of secondary structures, including α-helices, β-sheets, and random coils. However, replacing an α-hydrogen with an alkyl group, as in (S)-2-amino-2,3-dimethylbutanoic acid, creates significant steric hindrance that restricts the allowable φ and ψ dihedral angles. This restriction drastically reduces the conformational space available to the peptide, favoring more defined and stable structures.[1][2]
Comparative Conformational Data
The primary effect of incorporating a Cα,α-disubstituted amino acid like (S)-2-amino-2,3-dimethylbutanoic acid is a strong propensity to induce helical structures.[3] Peptides rich in such residues predominantly form 3₁₀-helices or α-helices, while analogous peptides without these modifications can populate a broader range of conformations, including extended β-strands.[1][2]
The chirality of the Cα center in (S)-2-amino-2,3-dimethylbutanoic acid further influences the helical screw sense, with the (S)-configuration showing a strong bias for right-handed helices.[3] This is in contrast to achiral Cα,α-disubstituted amino acids like aminoisobutyric acid (Aib), which can form both right- and left-handed helices with equal preference.[3]
The following table summarizes the typical backbone dihedral angles for secondary structures relevant to this comparison.
| Secondary Structure | Typical φ Angle | Typical ψ Angle | Predominantly Found In |
| Right-Handed α-Helix | -57° | -47° | Peptides with (S)-2-amino-2,3-dimethylbutanoic acid |
| Right-Handed 3₁₀-Helix | -49° | -26° | Peptides with (S)-2-amino-2,3-dimethylbutanoic acid |
| β-Sheet (Anti-parallel) | -139° | +135° | Peptides without sterically hindered residues |
| β-Sheet (Parallel) | -119° | +113° | Peptides without sterically hindered residues |
| Extended Conformation | -150° | +150° | Peptides without sterically hindered residues; some α-ethylated α,α-disubstituted amino acids |
Note: These are idealized values. Actual dihedral angles in peptides can vary.
Experimental Protocols
Determining the precise conformation of a peptide requires sophisticated analytical techniques. The two primary methods are Nuclear Magnetic Resonance (NMR) spectroscopy for analysis in solution and X-ray crystallography for analysis in the solid state.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the three-dimensional structure of peptides in solution.[4]
1. Sample Preparation:
-
Peptide samples are synthesized, typically via solid-phase peptide synthesis (SPPS), and purified by reverse-phase high-performance liquid chromatography (RP-HPLC).[5]
-
The purified peptide is dissolved in a deuterated solvent, such as deuterated chloroform (CDCl₃), trifluoroethanol (TFE), or a water/acetonitrile mixture. For observation of amide protons, a solvent system with a low percentage of deuterium oxide (e.g., 90% H₂O/10% D₂O) is used.[6]
-
The peptide concentration should generally be greater than 0.5 mM.[6]
2. Data Acquisition:
-
A high-field NMR spectrometer (e.g., 500 MHz or higher) is used.
-
A series of one-dimensional (¹H) and two-dimensional experiments are performed to assign all proton resonances and determine spatial proximities. Key 2D experiments include:
-
COSY (Correlation Spectroscopy): To identify scalar-coupled protons within the same amino acid residue.
-
TOCSY (Total Correlation Spectroscopy): To correlate all protons within a spin system of a residue.
-
NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy): To identify protons that are close in space (< 5 Å), which provides crucial distance restraints for structure calculation. This is particularly important for identifying sequential and medium-range contacts that define secondary structures.
-
3. Data Analysis and Structure Calculation:
-
The Nuclear Overhauser Effect (NOE) cross-peaks are integrated to derive distance restraints.
-
³J(HN,Hα) coupling constants are measured to obtain dihedral angle restraints for the φ angle.[7]
-
These experimental restraints are used as input for molecular dynamics and simulated annealing calculations to generate an ensemble of structures consistent with the NMR data.
X-ray Crystallography
X-ray crystallography provides an atomic-resolution view of the peptide's conformation in a crystalline state.[8]
1. Crystallization:
-
The purified peptide is dissolved at a high concentration in a suitable buffer.
-
Crystallization screening is performed using techniques like vapor diffusion (hanging drop or sitting drop) with a wide range of precipitants, salts, and pH conditions to find conditions that yield high-quality, single crystals.[9][10]
2. Data Collection:
-
A suitable crystal is mounted and cryo-cooled in a stream of liquid nitrogen.
-
The crystal is exposed to a high-intensity X-ray beam, often at a synchrotron source.[9]
-
As the crystal is rotated, a series of diffraction patterns are collected on a detector.[9]
3. Structure Determination and Refinement:
-
The diffraction data are processed to determine the unit cell dimensions and the intensities of the reflections.
-
The crystallographic phase problem is solved using methods like molecular replacement (if a homologous structure is known) or anomalous diffraction (if heavy atoms are incorporated).[9]
-
An initial electron density map is calculated, into which a model of the peptide is built.[8]
-
The model is refined against the experimental data to improve its fit and geometry, resulting in a final, high-resolution crystal structure.[9]
Visualization of Experimental Workflow
The following diagram illustrates a typical workflow for the conformational analysis of peptides.
Conclusion
The incorporation of (S)-2-amino-2,3-dimethylbutanoic acid into a peptide sequence serves as a potent tool for conformational constraint. Unlike peptides composed of standard amino acids which can explore a wide range of conformations, these modified peptides are strongly predisposed to form well-defined, right-handed helical structures. This predictable control over secondary structure is highly valuable in the rational design of peptide-based therapeutics, where a specific, rigid conformation is often required for high-affinity binding to a biological target. The experimental protocols outlined provide a robust framework for researchers to verify and analyze the conformational outcomes of such modifications.
References
- 1. Design and synthesis of chiral alpha,alpha-disubstituted amino acids and conformational study of their oligopeptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Cα-Methyl-l-valine: A Preferential Choice over α-Aminoisobutyric Acid for Designing Right-Handed α-Helical Scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. NMR Spectroscopy in the Conformational Analysis of Peptides: An Overview - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. NMR-Based Peptide Structure Analysis - Creative Proteomics [creative-proteomics.com]
- 7. mdpi.com [mdpi.com]
- 8. A Newcomer’s Guide to Peptide Crystallography - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Proteins, X-ray Crystal Structures And How To Get Them [peakproteins.com]
- 10. Determining Protein Structures Using X-Ray Crystallography - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Alternative Amino acids for Inducing Beta-Turn Structures in Peptides
For Researchers, Scientists, and Drug Development Professionals
Beta-turns are critical secondary structures that redirect the polypeptide chain, playing pivotal roles in protein folding, stability, and intermolecular recognition.[1][2] Consequently, the ability to stabilize beta-turns in peptides is of paramount importance in drug design and the development of peptidomimetics.[3][4] This guide provides an objective comparison of various alternative (non-proteinogenic) amino acids and mimetics used to induce and stabilize beta-turn conformations, supported by experimental data and detailed protocols.
Overview of Beta-Turn Inducers
The stabilization of beta-turns is most commonly achieved by incorporating conformationally constrained amino acids into peptide sequences.[2] These modifications pre-organize the peptide backbone into the desired turn structure, reducing the entropic penalty of folding. Key strategies include the use of cyclic amino acids, D-amino acids, β-amino acids, and specially designed synthetic templates. This guide will compare several prominent alternatives.
Comparative Analysis of Beta-Turn Inducing Amino Acids
The efficacy of a beta-turn inducer is determined by its ability to constrain the peptide backbone's dihedral angles (φ, ψ) into the ideal values for a specific turn type (e.g., Type I, II, I', II'). The following table summarizes quantitative data for several classes of alternative amino acids, compiled from various studies.
| Inducer Class | Specific Example | Turn Type Induced | Key Dihedral Angles (φ, ψ) of i+1, i+2 | Key Experimental Finding |
| Lactam-Constrained | Freidinger Lactam (FLLeu) | Type II | Consistent with Type II β-turns | X-ray crystallography confirmed a 10-membered hydrogen bond characteristic of a Type II β-turn.[5][6] |
| Azepane-Derived | Quaternary Azepane Amino Acid | Type I/II (context-dependent) | Stabilizes β-turns effectively at the i+1 position | NMR and X-ray crystallography show it to be an effective β-turn inducer when placed at the i+1 position.[2][7] |
| D-Amino Acid Template | D-Pro-Gly | Type I' or II' | Favors right-handed twist compatible with β-sheets | The D-Pro-Gly template is a popular and effective means of stabilizing β-hairpin structures in aqueous solution.[8] |
| Ornithine-Derived | δ-linked γ(R)-methyl-ornithine (δMeOrn) | Beta-Hairpin Turn | - | CD and NMR studies show that the δMeOrn template's folding is substantially better than δ-Orn and comparable to D-Pro-Gly.[8] |
| Bicyclic Mimic | Hot═Tap Dipeptide | Type II' | Replaces native turn with a stable Type II' structure | NMR and crystallographic analyses proved its strong β-turn-inducing capability within a protein-protein interface.[9] |
| β-Amino Acids | Ac-(R)-β³-hSer-(S)-Trp... | Potential Inducer | Did not adopt a stable β-turn conformation in solution | In the specific context studied, β-amino acids acted as potential inducers but did not stabilize a pre-formed turn structure in solution.[10] |
Visualizing the Landscape of Beta-Turn Inducers
The following diagram categorizes the primary strategies for engineering beta-turns using alternative amino acids.
Experimental Protocols
Accurate characterization of beta-turn structures requires a combination of synthesis and biophysical techniques.
Peptide Synthesis
Peptides incorporating alternative amino acids are typically synthesized using Fmoc-based solid-phase peptide synthesis (SPPS).
Protocol:
-
Resin Swelling: Swell the appropriate resin (e.g., Rink Amide MBHA) in dimethylformamide (DMF) for 30 minutes.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, repeat for 15 minutes. Wash thoroughly with DMF and dichloromethane (DCM).
-
Amino Acid Coupling:
-
Activate the Fmoc-protected amino acid (standard or alternative) using a coupling agent (e.g., HATU, HBTU) and a base (e.g., DIPEA) in DMF.
-
Add the activated amino acid solution to the resin and allow it to react for 1-2 hours.
-
Monitor coupling completion with a Kaiser test.
-
-
Capping (Optional): Acetylate any unreacted amino groups with acetic anhydride and DIPEA in DMF.
-
Repeat: Repeat steps 2-4 for each amino acid in the sequence.
-
Cleavage and Deprotection: After the final coupling, treat the resin with a cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O) for 2-3 hours.
-
Precipitation and Purification: Precipitate the crude peptide in cold diethyl ether. Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Characterization: Confirm the mass and purity of the final peptide using MALDI-TOF mass spectrometry or LC-MS.[4][11]
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful technique for determining the three-dimensional structure of peptides in solution.[12]
Protocol:
-
Sample Preparation: Dissolve the purified peptide in an appropriate deuterated solvent (e.g., D₂O, CD₃OH, or a mixture like H₂O/D₂O 90/10) to a concentration of 1-5 mM.
-
Data Acquisition: Acquire a series of 1D and 2D NMR spectra (e.g., TOCSY, NOESY/ROESY, HSQC) at a constant temperature (e.g., 298 K).
-
Resonance Assignment: Assign all proton and heteronuclear resonances using the TOCSY and HSQC spectra.
-
Structural Restraints:
-
Dihedral Angles (φ): Calculate φ angles from ³J(HN,Hα) coupling constants measured from high-resolution 1D or 2D spectra using the Karplus equation.[13]
-
Interproton Distances: Identify nuclear Overhauser effect (NOE) cross-peaks from NOESY or ROESY spectra. The intensity of these peaks is proportional to the inverse sixth power of the distance between the protons.
-
-
Structure Calculation: Use the derived distance and dihedral angle restraints as input for molecular dynamics and structure calculation programs (e.g., CYANA, XPLOR-NIH) to generate an ensemble of 3D structures.[14]
-
Analysis: Analyze the resulting structures for characteristic beta-turn features, such as the Cα(i) to Cα(i+3) distance (< 7 Å) and the presence of a hydrogen bond between the CO of residue i and the NH of residue i+3.[14]
Circular Dichroism (CD) Spectroscopy
CD spectroscopy provides information about the overall secondary structure content of a peptide in solution.[15]
Protocol:
-
Sample Preparation: Prepare a solution of the peptide in a suitable buffer (e.g., phosphate buffer, pH 7.0) at a concentration of approximately 50-100 µM. The buffer must be free of components that absorb in the far-UV region.
-
Data Acquisition:
-
Record CD spectra in the far-UV range (e.g., 190-260 nm) using a quartz cuvette with a short path length (e.g., 1 mm).
-
Record a baseline spectrum of the buffer alone and subtract it from the peptide spectrum.
-
-
Data Analysis:
-
Convert the raw data (ellipticity) to mean residue ellipticity [θ].
-
While specific CD signatures for beta-turns can be complex and overlap with other structures, a Type I/III turn often shows a weak positive band around 220 nm and a strong negative band near 200 nm.[15][16] Type II turns may exhibit different patterns.[17]
-
Use deconvolution algorithms (e.g., BeStSel) to estimate the percentage of beta-turn, beta-sheet, alpha-helix, and random coil structures.[18]
-
Experimental and Analytical Workflow
The diagram below outlines a typical workflow for the evaluation and comparison of novel beta-turn inducers.
Application in Signaling Pathways
Beta-turns are prevalent in protein-protein interaction (PPI) interfaces. Stabilizing a peptide in its bioactive, turn-like conformation can lead to potent and selective modulators of signaling pathways. For example, many receptor-ligand interactions are mediated by beta-turn motifs. An engineered peptide that mimics this turn can act as an antagonist or agonist.
By providing conformational rigidity, alternative amino acids are indispensable tools for transforming flexible peptides into structured, drug-like molecules with enhanced stability and biological activity. The choice of the specific inducer depends on the desired turn type, the chemical context of the peptide sequence, and the synthetic feasibility.
References
- 1. Roles of β-Turns in Protein Folding: From Peptide Models to Protein Engineering - PMC [pmc.ncbi.nlm.nih.gov]
- 2. β-Turn Induction by a Diastereopure Azepane-Derived Quaternary Amino Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Peptidomimetics of Beta-Turn Motifs Library [chemdiv.com]
- 4. Impact of non-proteinogenic amino acids in the discovery and development of peptide therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Asymmetric Synthesis of Functionalizable Type II β-Turn-Inducing α-Amino Acid Building Blocks - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. An Improved Turn Structure for Inducing β-Hairpin Formation in Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pnas.org [pnas.org]
- 10. β-Amino acids containing peptides and click-cyclized peptide as β-turn mimics: a comparative study with 'conventional' lactam- and disulfide-bridged hexapeptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. An unnatural amino acid that induces beta-sheet folding and interaction in peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Conformational investigation of peptides using solid-state NMR spectroscopy-A study of polymorphism of β-turn peptides containing diprolines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Characterization of β-turns by electronic circular dichroism spectroscopy: a coupled molecular dynamics and time-dependent density functional theory computational study - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 16. researchgate.net [researchgate.net]
- 17. Quantitative analysis of cyclic beta-turn models - PMC [pmc.ncbi.nlm.nih.gov]
- 18. m.youtube.com [m.youtube.com]
X-ray crystallography of peptides containing Fmoc-(S)-2-amino-2,3-dimethylbutanoic acid
A Comparative Guide to the X-ray Crystallography of Peptides Containing Fmoc-(S)-2-amino-2,3-dimethylbutanoic Acid
For researchers, scientists, and drug development professionals, understanding the three-dimensional structure of peptides is paramount for designing novel therapeutics with enhanced efficacy and stability. The incorporation of sterically hindered amino acids, such as Fmoc-(S)-2-amino-2,3-dimethylbutanoic acid, is a key strategy to induce specific conformational constraints, thereby influencing biological activity. This guide provides a comprehensive comparison of the crystallographic analysis of peptides containing this and similar Cα,α-disubstituted amino acids, supported by experimental data and detailed protocols.
While a specific crystal structure for a peptide containing Fmoc-(S)-2-amino-2,3-dimethylbutanoic acid is not publicly available in crystallographic databases as of this guide's compilation, we can infer its structural impact by comparing it with peptides containing other well-characterized Cα,α-disubstituted amino acids. This guide uses homopeptides of Cα-methyl, Cα-benzylglycine as a primary reference for comparison, as their crystal structures have been determined and reveal the conformational preferences induced by such sterically demanding residues.
Data Presentation: Crystallographic Comparison
The following table summarizes the crystallographic data for homopeptides of a comparable chiral Cα,α-disubstituted glycine, Cα-methyl, Cα-benzylglycine [(αMe)Phe]. This data provides a benchmark for what can be expected in terms of conformational preferences for peptides containing Fmoc-(S)-2-amino-2,3-dimethylbutanoic acid. The bulky tert-butyl group in Fmoc-(S)-2-amino-2,3-dimethylbutanoic acid is expected to impose even more significant steric constraints than the methyl and benzyl groups in (αMe)Phe, likely favoring well-defined helical or turn structures.
| Compound | Molecular Formula | Crystal System | Space Group | Unit Cell Dimensions | Resolution (Å) | Key Torsion Angles (φ, ψ) | Predominant Conformation |
| pBrBz-[D-(αMe)Phe]₂-NHMe | C₂₇H₂₉BrN₂O₃ | Orthorhombic | P2₁2₁2₁ | a=10.456 Å, b=13.482 Å, c=18.011 Å | N/A | (φ₁, ψ₁) = (55°, 35°), (φ₂, ψ₂) = (50°, 40°) | β-turn |
| pBrBz-[D-(αMe)Phe]₃-OH·0.5H₂O | C₃₅H₃₅BrN₂O₅·0.5H₂O | Monoclinic | P2₁ | a=10.089 Å, b=19.891 Å, c=10.021 Å, β=109.9° | N/A | (φ₁, ψ₁) = (58°, 32°), (φ₂, ψ₂) = (52°, 38°), (φ₃, ψ₃) = (54°, 36°) | β-turn |
| pBrBz-[D-(αMe)Phe]₄-OtBu·1.5H₂O | C₄₉H₅₄BrN₃O₆·1.5H₂O | Orthorhombic | P2₁2₁2₁ | a=12.011 Å, b=15.987 Å, c=26.345 Å | N/A | (φ₁, ψ₁, ω₁) = (50°, 40°, 175°), (φ₂, ψ₂, ω₂) = (53°, 37°, 178°), (φ₃, ψ₃, ω₃) = (51°, 39°, 176°), (φ₄, ψ₄) = (55°, 35°) | Incipient 3₁₀-helix |
Data adapted from the crystal-state conformational analysis of homopeptides of Cα-methyl, Cα-benzylglycine.[1]
Experimental Protocols
A generalized workflow for the synthesis, crystallization, and X-ray crystallographic analysis of peptides containing sterically hindered amino acids is outlined below.
Peptide Synthesis: Fmoc Solid-Phase Peptide Synthesis (SPPS)
Peptides incorporating Fmoc-(S)-2-amino-2,3-dimethylbutanoic acid can be synthesized using a standard Fmoc-based solid-phase peptide synthesis (SPPS) protocol.[2][3][4]
-
Resin Selection and Preparation : A suitable resin, such as Rink Amide or Wang resin, is chosen based on the desired C-terminal functionality. The resin is swelled in a suitable solvent like N,N-dimethylformamide (DMF).
-
Fmoc Deprotection : The N-terminal Fmoc protecting group is removed from the resin or the growing peptide chain using a solution of 20% piperidine in DMF.
-
Amino Acid Coupling : The Fmoc-(S)-2-amino-2,3-dimethylbutanoic acid, or another desired Fmoc-protected amino acid, is activated using a coupling reagent such as HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) in the presence of a base like N,N-diisopropylethylamine (DIPEA). The activated amino acid is then coupled to the deprotected N-terminus of the resin-bound peptide.
-
Washing : The resin is thoroughly washed with DMF and dichloromethane (DCM) after each deprotection and coupling step to remove excess reagents and byproducts.
-
Cleavage and Deprotection : Once the peptide synthesis is complete, the peptide is cleaved from the resin, and any side-chain protecting groups are removed simultaneously using a cleavage cocktail, typically containing trifluoroacetic acid (TFA) and scavengers like triisopropylsilane (TIS) and water.
-
Purification : The crude peptide is purified using reverse-phase high-performance liquid chromatography (RP-HPLC). The purity and identity of the peptide are confirmed by analytical HPLC and mass spectrometry.
Peptide Crystallization
Growing high-quality crystals is often the most challenging step in X-ray crystallography.[5][6]
-
Solubility Screening : The purified peptide's solubility is tested in various aqueous buffers and organic solvents to determine suitable conditions for crystallization screening.
-
Crystallization Screening : A high-throughput screening approach is employed using commercially available crystallization screens (e.g., Hampton Research, Qiagen). These screens contain a wide range of precipitants, buffers, and salts. The hanging drop or sitting drop vapor diffusion method is commonly used.
-
Optimization : Once initial crystal hits are identified, the crystallization conditions (e.g., precipitant concentration, pH, temperature, peptide concentration) are optimized to obtain larger, well-ordered crystals suitable for X-ray diffraction.
X-ray Diffraction Data Collection and Structure Determination
-
Crystal Harvesting and Cryo-protection : Crystals are carefully harvested from the crystallization drop and flash-cooled in liquid nitrogen to prevent radiation damage during data collection. A cryoprotectant (e.g., glycerol, ethylene glycol) is often added to the crystal drop before freezing.
-
X-ray Diffraction : The frozen crystal is mounted on a goniometer and exposed to a high-intensity X-ray beam, either from a rotating anode source in-house or at a synchrotron facility. The diffraction pattern is recorded on a detector.
-
Data Processing : The diffraction images are processed to determine the unit cell dimensions, space group, and the intensities of the diffraction spots.
-
Phase Determination : The crystallographic phase problem is solved using methods such as molecular replacement (if a homologous structure is available) or experimental phasing techniques like single- or multi-wavelength anomalous dispersion (SAD/MAD), which may require the incorporation of heavy atoms into the peptide.
-
Model Building and Refinement : An initial atomic model of the peptide is built into the electron density map. The model is then refined to improve its fit to the experimental data, resulting in the final crystal structure.
-
Structure Deposition : The final coordinates and structure factors are deposited in a public database such as the Protein Data Bank (PDB) or the Cambridge Crystallographic Data Centre (CCDC).[5][7]
Mandatory Visualization
Caption: Experimental workflow for X-ray crystallography of peptides.
Caption: Conformational constraints of standard vs. Cα,α-disubstituted amino acids.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. Fmoc / t-Bu Solid Phase Synthesis - Sunresin [seplite.com]
- 4. Advances in Fmoc solid‐phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A Newcomer’s Guide to Peptide Crystallography - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A Newcomer's Guide to Peptide Crystallography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Search - Access Structures [ccdc.cam.ac.uk]
Enhanced Stability of Peptides Incorporating Cα-Tetrasubstituted Residues: A Comparative Guide
For researchers, scientists, and drug development professionals, the engineering of stable and effective peptide therapeutics is a paramount objective. A key strategy in enhancing peptide stability is the incorporation of non-natural amino acids, particularly Cα-tetrasubstituted residues. This guide provides a comprehensive comparison of the stability of peptides with and without these modifications, supported by experimental data and detailed protocols.
The inherent susceptibility of natural peptides to proteolytic degradation and conformational instability often limits their therapeutic potential, leading to short in vivo half-lives. The introduction of Cα-tetrasubstituted amino acids, such as α-aminoisobutyric acid (Aib), into a peptide sequence imposes significant conformational constraints. This rigidification of the peptide backbone can induce stable secondary structures, like helices and turns, which in turn sterically hinder the approach of proteases, thereby enhancing metabolic stability.[1][2]
Comparative Stability Data
The inclusion of Cα-tetrasubstituted residues has been shown to dramatically improve both proteolytic resistance and thermal stability of peptides. Below are tables summarizing quantitative data from various studies.
Proteolytic Stability
The resistance of peptides to enzymatic degradation is a critical factor for their therapeutic efficacy. The data below illustrates the significant increase in half-life for peptides containing Cα-tetrasubstituted residues when exposed to proteases or plasma/serum.
| Peptide/Analog | Key Modification | Half-Life (t½) | Assay Condition | Reference |
| Native Human GLP-1 | None | 1-2 minutes | In vivo | [3] |
| Semaglutide (GLP-1 Analog) | Ala⁸ to Aib⁸ substitution | 165 hours | In vivo | [3] |
| Peptide 1 (prototype α-peptide) | None | Baseline | 50 nM chymotrypsin | [2] |
| Peptide 1 Analog | α→Aib substitution at P1 site | >1000-fold increase vs. prototype | 50 nM chymotrypsin | [2] |
| G1 (GLP-1 Analog) | Aib substitution at Ala⁸ | ~40 hours | Human serum | [4] |
Thermal Stability
The conformational stability of a peptide can be assessed by its melting temperature (Tm), the temperature at which 50% of the peptide is unfolded. Higher Tm values indicate greater thermal stability.
| Peptide/Analog | Key Modification | Melting Temperature (Tm) | Reference |
| Thermolysin fragment (255-316) | Alanine at position 309 | 63.5 °C | [5] |
| Thermolysin fragment (255-316) Analog | Ala³⁰⁹ to Aib³⁰⁹ substitution | 68.9 °C | [5] |
| Thermolysin fragment (255-316) Analog | Double Ala to Aib substitution (positions 304 & 309) | 71.5 °C | [5] |
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment and comparison of peptide stability. Below are protocols for common stability assays.
In Vitro Peptide Stability Assay in Plasma/Serum
This assay evaluates the overall stability of a peptide in a complex biological fluid containing various proteases.
Materials:
-
Test peptide stock solution (e.g., 1 mg/mL in a suitable solvent).
-
Human or animal plasma/serum (e.g., from a commercial source).
-
Quenching solution (e.g., 10% trichloroacetic acid (TCA) in water or acetonitrile).
-
HPLC or LC-MS system for analysis.
Procedure:
-
Pre-warm an aliquot of plasma/serum to 37°C.
-
Spike the plasma/serum with the test peptide to a final concentration (e.g., 10 µM).
-
At various time points (e.g., 0, 15, 30, 60, 120, 240 minutes), withdraw an aliquot of the peptide-plasma/serum mixture.
-
Immediately add the aliquot to a tube containing the cold quenching solution to stop enzymatic degradation and precipitate plasma proteins.
-
Vortex the mixture and centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated proteins.
-
Collect the supernatant and analyze the concentration of the remaining intact peptide using a validated HPLC or LC-MS method.
-
Plot the percentage of intact peptide remaining versus time and calculate the half-life (t½).
Protease Degradation Assay
This assay assesses the resistance of a peptide to a specific protease.
Materials:
-
Test peptide stock solution.
-
Protease solution (e.g., trypsin, chymotrypsin) of known concentration.
-
Reaction buffer (e.g., Tris-HCl, PBS) at optimal pH for the protease.
-
Quenching solution (e.g., TFA, formic acid).
-
HPLC or LC-MS system.
Procedure:
-
Prepare a reaction mixture containing the test peptide at a defined concentration in the reaction buffer.
-
Initiate the reaction by adding the protease solution.
-
Incubate the mixture at a constant temperature (e.g., 37°C).
-
At various time points, withdraw aliquots and quench the reaction by adding the quenching solution.
-
Analyze the samples by HPLC or LC-MS to quantify the amount of remaining intact peptide.
-
Calculate the rate of degradation and the peptide's half-life in the presence of the specific protease.
Thermal Denaturation Assay (Circular Dichroism)
This method measures the change in the secondary structure of a peptide as a function of temperature.
Materials:
-
Peptide solution in a suitable buffer (e.g., phosphate buffer).
-
Circular Dichroism (CD) spectropolarimeter with a temperature controller.
-
Cuvette with a defined path length.
Procedure:
-
Place the peptide solution in the cuvette and load it into the CD spectropolarimeter.
-
Monitor the CD signal at a wavelength characteristic of the peptide's secondary structure (e.g., 222 nm for α-helices).
-
Increase the temperature at a controlled rate (e.g., 1°C/minute).
-
Record the CD signal as a function of temperature.
-
Plot the CD signal versus temperature to generate a melting curve.
-
The midpoint of the transition in the melting curve corresponds to the melting temperature (Tm).[5]
Visualizations
The following diagrams illustrate the principles and workflows discussed in this guide.
Caption: Mechanism of increased protease resistance.
Caption: Workflow for in vitro peptide stability assay.
References
- 1. Replacement of Ala by Aib improves structuration and biological stability in thymine-based alpha-nucleopeptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Peptide Backbone Composition and Protease Susceptibility: Impact of Modification Type, Position, and Tandem Substitution - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Generation of Potent and Stable GLP-1 Analogues via ‘Serine Ligation’ - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Enhanced protein thermostability by Ala-->Aib replacement - PubMed [pubmed.ncbi.nlm.nih.gov]
Navigating the Proteolytic Maze: A Comparative Guide to Enhancing Peptide Stability Through Chemical Modification
For researchers, scientists, and drug development professionals, the inherent instability of peptides in the face of enzymatic degradation presents a significant hurdle in the development of novel therapeutics. This guide provides a comparative analysis of common peptide modification strategies aimed at enhancing enzymatic resistance, supported by experimental data and detailed protocols to aid in the design and evaluation of more robust peptide-based drugs.
The therapeutic promise of peptides is often curtailed by their rapid in vivo degradation by proteases.[1][2] This high susceptibility to enzymatic cleavage results in a short half-life, limiting bioavailability and therapeutic efficacy.[1][2] To overcome this challenge, various chemical modifications have been developed to protect peptides from proteolytic attack. This guide explores several key strategies, presenting a comparative overview of their effectiveness and the experimental methodologies used to assess their impact on enzymatic stability.
Comparative Efficacy of Peptide Modifications
The choice of modification strategy can significantly impact a peptide's resistance to enzymatic degradation. Below is a summary of common modifications and their reported effects on peptide stability. While direct comparative studies under identical conditions are limited in the literature, the following table collates data from various sources to provide a qualitative and, where available, quantitative comparison.
| Modification Strategy | Mechanism of Protection | Reported Efficacy (Half-life Improvement) | Key Considerations |
| N-terminal Acetylation & C-terminal Amidation | Blocks exopeptidase activity by modifying the terminal ends of the peptide.[1][3] | Significant reduction in degradation by aminopeptidases and carboxypeptidases.[3][4] Simple modifications can abolish nonspecific degradation.[5] | Often a first-line and straightforward strategy. May not protect against endopeptidases. |
| D-Amino Acid Substitution | Decreases substrate recognition and binding affinity for proteolytic enzymes due to altered stereochemistry.[6] | Can significantly increase half-life, as seen in the modification of Somatostatin to Octreotide.[6] However, in some cases, it may reduce half-life.[6] | The position and number of substitutions are critical and can affect peptide conformation and activity.[6] |
| PEGylation | Covalent attachment of polyethylene glycol (PEG) chains sterically hinders proteases from accessing the peptide backbone.[1][2] | A 5.86-fold increase in half-life was observed for the HM-3 peptide after N-terminal PEGylation.[6] | Increases hydrodynamic size, which can reduce renal clearance.[6] The size and attachment site of the PEG chain need optimization. |
| Glycosylation | The addition of carbohydrate moieties can sterically shield cleavage sites and alter peptide conformation.[2] | Can enhance enzymatic stability, but the effect can be enzyme-specific.[7] In some cases with D-amino acid-containing peptides, it may promote degradation by certain enzymes like chymotrypsin.[7] | The type and linkage of the glycan are important factors.[7] |
| Cyclization | Head-to-tail or side-chain cyclization restricts the peptide's conformational flexibility, making it a poorer substrate for proteases.[1][6] | An amide bond between the C- and N-terminus has been shown to increase resistance to proteolysis.[6] | Can improve receptor binding affinity and selectivity in addition to stability. |
| Lipidation | Attachment of fatty acids can promote binding to serum albumin, protecting the peptide from degradation and renal clearance.[3][8] | A key strategy in the development of long-acting GLP-1 analogs like Semaglutide.[8] | The length and type of the lipid chain influence the degree of albumin binding and overall pharmacokinetic profile. |
| Incorporation of Non-natural Amino Acids | Synthetic amino acids can introduce steric bulk or altered chemical properties that inhibit protease recognition and cleavage.[1][9] | The gem-dimethyl group on 2,4-Diamino-2-methylbutanoic acid (Dmb) is expected to provide significant steric hindrance to proteases.[9] | A wide variety of non-natural amino acids are available, offering a versatile approach to stability enhancement. |
Visualizing Peptide Protection Strategies
The following diagram illustrates the various points of a peptide that can be chemically modified to enhance its resistance to enzymatic degradation.
References
- 1. polarispeptides.com [polarispeptides.com]
- 2. bachem.com [bachem.com]
- 3. benchchem.com [benchchem.com]
- 4. Quantifying and controlling the proteolytic degradation of cell adhesion peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Improving enzymatic and chemical stability of peptides by chemical modifications NovoPro [novoprolabs.com]
- 7. mdpi.com [mdpi.com]
- 8. Comparison of Protocols to Test Peptide Stability in Blood Plasma and Cell Culture Supernatants - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
A Researcher's Guide to Peptide Sequence Validation: Tandem Mass Spectrometry vs. Alternatives
For researchers, scientists, and drug development professionals, accurately determining the amino acid sequence of a peptide or protein is a critical step in understanding its function, confirming its identity, and ensuring the quality of biotherapeutics. While tandem mass spectrometry (MS/MS) has become the dominant technology in proteomics, other methods like Edman degradation and indirect sequencing via DNA analysis offer distinct advantages in specific scenarios. This guide provides an objective comparison of these techniques, supported by experimental data and detailed protocols, to help you select the most appropriate method for your research needs.
Core Methodologies: A Head-to-Head Comparison
The validation of a peptide sequence can be approached through direct chemical sequencing, mass-based fragmentation analysis, or by inference from its coding nucleic acid sequence. Each method operates on a different principle, yielding distinct types of information.
Tandem Mass Spectrometry (MS/MS)
Tandem mass spectrometry has revolutionized proteomics by enabling high-throughput analysis of complex protein mixtures.[1] The technique involves multiple stages of mass analysis.[2] First, peptides are ionized and separated by their mass-to-charge (m/z) ratio.[3] A specific peptide ion (precursor ion) is then selected, fragmented through collision with an inert gas (a process called collision-induced dissociation or CID), and the resulting fragment ions are analyzed in a second stage.[4][5] The amino acid sequence is reconstructed by interpreting the mass differences between the fragment ions.[4] This can be done by matching the fragmentation pattern to theoretical spectra from a protein database or through de novo sequencing for novel peptides.[5][6]
Edman Degradation
Developed by Pehr Edman, this is a classic chemical method for sequencing amino acids in a peptide.[7] It involves a stepwise process of labeling and cleaving the N-terminal amino acid residue without disrupting the rest of the peptide bonds.[7][8] The process begins with the reaction of the N-terminal amino group with phenyl isothiocyanate (PITC).[6] The resulting derivative is then cleaved under acidic conditions, extracted, and converted into a more stable phenylthiohydantoin (PTH)-amino acid, which is identified using chromatography, typically HPLC.[8][9] The cycle is then repeated on the shortened peptide, sequentially revealing the amino acid sequence from the N-terminus.[10]
Indirect Sequencing via DNA/RNA Analysis
This approach infers the amino acid sequence of a protein from the nucleotide sequence of its corresponding gene or mRNA. With the advent of rapid and cost-effective next-generation sequencing (NGS), determining the DNA/RNA sequence is often a preliminary step.[11] The nucleotide sequence is translated into a theoretical amino acid sequence using the genetic code. This provides the complete primary structure of the protein as encoded by the genome.[9] However, this method cannot account for post-translational modifications (PTMs) or protein processing events like the cleavage of signal peptides, which are crucial for the protein's final structure and function.
Quantitative Performance Comparison
The choice between these methods often depends on the specific experimental goals, sample characteristics, and available resources. The following table summarizes the key performance parameters for each technique.
| Feature | Tandem Mass Spectrometry (MS/MS) | Edman Degradation | Indirect Sequencing (from DNA) |
| Principle | Fragmentation of peptide ions and analysis of mass-to-charge ratios.[2] | Stepwise chemical cleavage of N-terminal amino acids.[6] | Translation of a gene's nucleotide sequence.[9] |
| Accuracy | High; depends on instrument resolution and data analysis algorithms.[12] | Very high for N-terminal sequencing; provides unambiguous residue-by-residue data.[8][13] | Extremely high for the encoded sequence (e.g., >99.9% for Illumina).[14] Does not reflect post-translational changes. |
| Sensitivity | High (attomole to low femtomole range).[15] | Moderate (10-100 picomoles); can reach attomole levels with specialized techniques like AMS.[7][16] | Not directly applicable; depends on DNA/RNA sample quantity for sequencing. |
| Speed & Throughput | Fast and high-throughput; suitable for analyzing entire proteomes ("shotgun proteomics").[3][8] | Slow; a sequential process where each cycle can take approximately one hour.[8][17] Low throughput.[17] | Very fast and high-throughput for nucleic acid sequencing. |
| Peptide Length | Not inherently limited; analyzes short fragments from a larger protein. | Limited to shorter peptides, typically 20-30 residues, and up to 50-60 in optimal conditions.[7][8] | Provides the full, unprocessed protein sequence. |
| Sample Requirements | Can analyze complex protein mixtures.[13] | Requires a highly purified, single protein sample.[13] | Requires purified DNA or RNA. |
| Key Limitation | Database dependency for most common workflows; de novo sequencing can be complex.[5][18] | Ineffective if the N-terminus is chemically blocked; not suitable for internal sequences.[7][13] | Cannot identify PTMs or confirm the final processed form of the protein. |
| Cost | High initial instrument cost; per-sample cost can be low in high-throughput applications. | Moderate instrument cost; can be costly per residue for long sequences. | Very low per-base cost; sequencing a human genome can cost ~
|
Experimental Protocols
Detailed and standardized protocols are essential for obtaining reliable and reproducible sequencing data.
Protocol 1: Peptide Sequencing by Tandem Mass Spectrometry (LC-MS/MS)
This protocol outlines a typical "bottom-up" or "shotgun" proteomics workflow.
-
Protein Extraction and Digestion:
-
Extract total protein from the sample using an appropriate lysis buffer containing protease inhibitors.
-
Quantify the protein concentration using a method like the Bradford or BCA assay.
-
Reduce disulfide bonds by incubating the protein sample with dithiothreitol (DTT) at 56°C for 1 hour.
-
Alkylate free cysteine residues by adding iodoacetamide and incubating in the dark at room temperature for 45 minutes.
-
Digest the proteins into smaller peptides using a specific protease, such as trypsin, typically overnight at 37°C. Trypsin cleaves C-terminal to arginine and lysine residues.
-
-
Peptide Cleanup and Separation:
-
Stop the digestion by adding an acid like formic acid.
-
Clean up the peptide mixture using a C18 solid-phase extraction (SPE) column to remove salts and detergents.
-
Elute the peptides and dry them under vacuum.
-
Reconstitute the peptides in a mobile phase solvent suitable for liquid chromatography (LC).
-
-
LC-MS/MS Analysis:
-
Inject the peptide sample into a high-performance liquid chromatography (HPLC) system, typically a nano-LC, coupled to the mass spectrometer.
-
Separate the peptides on a reverse-phase column using a gradient of increasing organic solvent (e.g., acetonitrile) concentration.
-
As peptides elute from the LC column, they are ionized, commonly by electrospray ionization (ESI), and introduced into the mass spectrometer.[3]
-
-
Data Acquisition:
-
The mass spectrometer operates in a data-dependent acquisition (DDA) mode.
-
An initial full MS scan (MS1) is performed to measure the m/z of all eluting precursor peptide ions.[3]
-
The most abundant precursor ions are sequentially selected for fragmentation (e.g., via CID).
-
A tandem mass spectrum (MS/MS or MS2) is acquired for the fragment ions of each selected precursor.[3]
-
-
Data Analysis:
-
The resulting MS/MS spectra are processed using a database search algorithm (e.g., SEQUEST, Mascot).[5]
-
The algorithm compares the experimental fragmentation patterns to theoretical patterns generated from a protein sequence database.
-
The best-matching peptide sequence is assigned to each spectrum, typically with a statistical score indicating confidence.
-
Protocol 2: N-Terminal Sequencing by Edman Degradation
This protocol describes the automated process performed by a protein sequenator.
-
Sample Preparation:
-
The protein or peptide sample must be highly purified and free of contaminants.
-
The sample is immobilized on a solid support membrane (e.g., PVDF) within the sequenator's reaction vessel.[7]
-
-
Automated Sequencing Cycles:
-
Step 1: Coupling. The immobilized peptide is treated with phenyl isothiocyanate (PITC) under alkaline conditions to label the free N-terminal amino acid, forming a phenylthiocarbamyl (PTC) derivative.[8]
-
Step 2: Cleavage. The reaction conditions are switched to acidic (e.g., using trifluoroacetic acid) to cleave the first peptide bond. This releases the N-terminal amino acid as an anilinothiazolinone (ATZ) derivative, leaving the rest of the peptide intact.[8][10]
-
Step 3: Extraction & Conversion. The ATZ-amino acid is selectively extracted with an organic solvent. It is then treated with aqueous acid to rearrange it into the more stable phenylthiohydantoin (PTH)-amino acid derivative.[19]
-
Step 4: Identification. The PTH-amino acid derivative is injected into an online HPLC system.[8] It is identified by comparing its retention time to that of known PTH-amino acid standards.
-
Step 5: Repetition. The shortened peptide remaining in the reaction vessel automatically begins the next cycle (coupling, cleavage, etc.) to identify the subsequent amino acid. This process is repeated for a set number of cycles or until the signal diminishes.[9]
-
Visualizing the Workflows
Understanding the procedural flow of each technique is crucial for appreciating their respective complexities and applications.
Caption: A diagram illustrating the "bottom-up" proteomics workflow using LC-MS/MS.
Caption: The sequential, cyclical process of N-terminal sequencing by Edman degradation.
Choosing the Right Tool for the Job
-
For high-throughput proteomics and PTM analysis: Tandem mass spectrometry is the undisputed choice. Its ability to analyze complex mixtures and identify post-translational modifications makes it indispensable for systems biology and biomarker discovery.[6][18]
-
For N-terminal sequence confirmation: Edman degradation provides the highest level of confidence.[13][18] It is considered the gold standard for verifying the N-termini of recombinant proteins and antibodies, a critical quality attribute in biopharmaceutical development.[18]
-
For validating a novel protein identified by MS/MS: A combination of methods is often powerful. After identifying a novel sequence with de novo MS/MS, Edman degradation can be used to unambiguously confirm the N-terminal portion of the sequence.[6][18]
-
For determining the full primary sequence of a novel protein: The most effective strategy is to first use DNA/RNA sequencing to obtain the theoretical full-length sequence. Then, mass spectrometry can be employed to confirm the sequence via peptide mapping and to identify the exact N- and C-termini and any post-translational modifications.
Conclusion
The validation of peptide sequences is a cornerstone of protein research and development. While tandem mass spectrometry offers unparalleled speed, sensitivity, and suitability for complex samples, the classic Edman degradation method remains a highly precise and valuable tool for definitive N-terminal sequencing.[6] Furthermore, indirect sequencing from the corresponding gene provides a cost-effective way to establish the theoretical primary structure.[9] A comprehensive understanding of the strengths and limitations of each technique, as summarized in this guide, empowers researchers to design robust validation strategies and generate high-quality, reliable data. In many cases, an integrated approach that leverages the complementary nature of these methods will provide the most complete and accurate characterization of a protein.[6]
References
- 1. jpt.com [jpt.com]
- 2. Applications of Tandem Mass Spectrometry (MS/MS) in Protein Analysis for Biomedical Research - PMC [pmc.ncbi.nlm.nih.gov]
- 3. moodle2.units.it [moodle2.units.it]
- 4. Protein Identification: Peptide Mapping vs. Tandem Mass Spectrometry - Creative Proteomics [creative-proteomics.com]
- 5. ml2.inf.ethz.ch [ml2.inf.ethz.ch]
- 6. How to Choose the Right Peptide Sequencing Method? Edman Degradation vs. Mass Spectrometry | MtoZ Biolabs [mtoz-biolabs.com]
- 7. Edman degradation - Wikipedia [en.wikipedia.org]
- 8. Edman Degradation: A Classic Protein Sequencing Technique - MetwareBio [metwarebio.com]
- 9. Workflow of Edman degradation - Creative Proteomics [creative-proteomics.com]
- 10. ehu.eus [ehu.eus]
- 11. base4.co.uk [base4.co.uk]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Edman Degradation vs Mass Spectrometry | AltaBioscience [altabioscience.com]
- 14. Chasing Sequencing Perfection: Marching Toward Higher Accuracy and Lower Costs - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Attomole level protein sequencing by Edman degradation coupled with accelerator mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 17. rapidnovor.com [rapidnovor.com]
- 18. Edman Sequencing vs. Mass Spectrometry: A Comparison of Protein Sequencing Techniques | MtoZ Biolabs [mtoz-biolabs.com]
- 19. chem.libretexts.org [chem.libretexts.org]
Safety Operating Guide
(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2,3-dimethylbutanoic acid proper disposal procedures
For Research, Scientific, and Drug Development Professionals
The proper disposal of laboratory chemicals is paramount to ensuring a safe working environment and maintaining environmental compliance. This document provides a detailed, step-by-step guide for the safe disposal of (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2,3-dimethylbutanoic acid (Fmoc-α-methyl-Val-OH), a derivative of the amino acid valine. While specific safety data sheets may vary, compounds of this nature, particularly those with the GHS07 "Harmful/Irritant" pictogram, should be handled with care.[1]
I. Safety and Handling Precautions
Before beginning any disposal procedures, it is crucial to be aware of the potential hazards and to use appropriate personal protective equipment (PPE). Based on data for similar Fmoc-protected amino acids, this compound may cause skin irritation (H315), serious eye irritation (H319), and respiratory irritation (H335).
Recommended Personal Protective Equipment (PPE):
-
Eye Protection: Chemical safety goggles or glasses with side-shields.
-
Hand Protection: Compatible chemical-resistant gloves (e.g., nitrile).
-
Body Protection: Laboratory coat.
-
Respiratory Protection: Use in a well-ventilated area. If dust is generated, a NIOSH-approved respirator may be necessary.
II. Step-by-Step Disposal Protocol
This protocol outlines the necessary steps for the safe disposal of solid this compound.
1. Waste Identification and Segregation:
- Treat this chemical as a hazardous waste unless a specific Safety Data Sheet (SDS) for the product explicitly states otherwise.
- Do not mix this waste with other chemical waste streams unless compatibility is confirmed. It is best practice to collect it in a dedicated waste container.[2][3]
2. Containment and Labeling:
- Carefully sweep up the solid material, avoiding the generation of dust.[4]
- Place the waste in a clean, dry, and compatible container with a secure lid.[2][4]
- Label the container clearly with "Hazardous Waste," the full chemical name: "this compound," the CAS number (169566-81-8), and the date of accumulation.[2][4][5]
3. Storage:
- Store the sealed waste container in a designated, well-ventilated, and secure hazardous waste accumulation area.[6]
- Ensure the storage area is away from incompatible materials.[2]
4. Final Disposal:
- Arrange for the collection and disposal of the waste through a licensed hazardous waste disposal company.[6]
- Follow all local, state, and federal regulations for hazardous waste disposal.
- Under no circumstances should this chemical be disposed of down the drain or in regular trash. [2][7]
III. Disposal of Contaminated Materials
-
Empty Containers: If the original container is to be disposed of, it should be triple-rinsed with a suitable solvent. The rinsate must be collected and treated as hazardous waste.[2]
-
Contaminated Labware: Glassware and other lab materials contaminated with this chemical should be decontaminated or disposed of as hazardous waste.[2]
IV. Summary of Key Information
| Parameter | Information | Source |
| Chemical Name | This compound | [1][8] |
| CAS Number | 169566-81-8 | [1] |
| Primary Hazards | Harmful/Irritant (GHS07). May cause skin, eye, and respiratory irritation. | [1] |
| Disposal Method | Treat as hazardous solid chemical waste. Dispose of through a licensed contractor. | [6] |
| PPE | Safety glasses, gloves, lab coat. | [4][9] |
V. Disposal Workflow
The following diagram illustrates the logical steps for the proper disposal of this compound.
Caption: Workflow for the disposal of this compound.
References
- 1. fluorochem.co.uk [fluorochem.co.uk]
- 2. campussafety.lehigh.edu [campussafety.lehigh.edu]
- 3. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. How to Safely Dispose of Laboratory Waste? | Stericycle UK [stericycle.co.uk]
- 7. Laboratory Waste Disposal Safety Protocols | NSTA [nsta.org]
- 8. This compound | C21H23NO4 | CID 11394064 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. fishersci.com [fishersci.com]
Essential Safety and Operational Protocols for Handling (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2,3-dimethylbutanoic acid
For laboratory personnel engaged in drug development and scientific research, the safe handling of chemical reagents is paramount. This document provides crucial safety and logistical information for (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2,3-dimethylbutanoic acid (CAS No. 169566-81-8), a derivative of valine. Adherence to these guidelines is essential to ensure personal safety and maintain the integrity of experimental work.
Chemical Identifier:
-
IUPAC Name: (2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-2,3-dimethylbutanoic acid
-
CAS Number: 169566-81-8
-
Molecular Formula: C₂₁H₂₃NO₄
Hazard Identification: This compound is classified as harmful if swallowed (H302) and is an irritant, as indicated by the GHS07 pictogram.[1] Safety data for structurally similar compounds, such as Fmoc-L-valine, suggest potential for skin, eye, and respiratory irritation.[2][3] Therefore, a cautious approach to handling is strongly advised.
Personal Protective Equipment (PPE)
Consistent use of appropriate personal protective equipment is the first line of defense against chemical exposure. The following table summarizes the recommended PPE for various laboratory operations involving this compound.
| Operation | Eye Protection | Hand Protection | Body Protection | Respiratory Protection |
| Weighing and Aliquoting (Solid) | Safety glasses with side-shields or chemical splash goggles. | Nitrile or neoprene gloves. | Standard laboratory coat. | N95 dust mask or use of a chemical fume hood is recommended to prevent inhalation of dust particles.[2][4] |
| Solution Preparation | Safety glasses with side-shields. For larger volumes or risk of splashing, chemical splash goggles are recommended.[2] | Nitrile gloves.[2] | Standard laboratory coat.[2] | Work in a well-ventilated area or a chemical fume hood. |
| General Handling and Synthesis | Safety glasses with side-shields.[5] | Nitrile gloves. Inspect gloves prior to use.[5] | A standard laboratory coat should be worn at all times.[2] | Not generally required if handled in a fume hood. |
| Spill Cleanup | Chemical splash goggles. | Heavy-duty nitrile or neoprene gloves. | Full-coverage lab coat or chemical-resistant suit. | Air-purifying respirator with appropriate cartridges. |
Operational and Disposal Plan
A systematic approach to handling and disposal is critical for laboratory safety and environmental responsibility. The following workflow outlines the key steps from receiving the compound to its final disposal.
Experimental Protocols
Step-by-Step Handling Procedure:
-
Preparation: Before handling, ensure the work area, typically a chemical fume hood, is clean and uncluttered.[4] Assemble all necessary equipment and reagents.
-
Donning PPE: Put on all required personal protective equipment as detailed in the table above.
-
Weighing: When handling the solid form, conduct all weighing and transfers within a chemical fume hood to minimize dust inhalation.[4] Use a spatula for transfers to prevent generating dust.
-
Dissolving: Add the desired solvent to the solid compound slowly to avoid splashing. If using a hygroscopic solvent like DMSO, use a freshly opened container.
-
Use in Reaction: Once in solution, the compound can be used in the intended chemical synthesis. Maintain all safety precautions throughout the reaction.
First-Aid Measures:
-
Inhalation: If dust is inhaled, move the individual to fresh air. If breathing is difficult, provide artificial respiration and seek medical attention.[5][6]
-
Skin Contact: In case of skin contact, immediately wash the affected area with soap and plenty of water.[5][6] Remove contaminated clothing.
-
Eye Contact: If the compound enters the eyes, rinse cautiously with water for at least 15 minutes.[5] Remove contact lenses if present and easy to do. Continue rinsing and consult a physician.[5]
-
Ingestion: If swallowed, rinse the mouth with water. Do not induce vomiting. Seek immediate medical attention.[5][6]
Spill and Disposal Plan:
In the event of a spill, evacuate the immediate area and alert colleagues. For small spills, use an inert absorbent material like vermiculite or sand to contain the substance.[7] Carefully sweep or scoop up the absorbed material and place it into a designated, labeled hazardous waste container.[4][6] Avoid actions that could generate dust.
All waste, including unused solid compound, solutions, and contaminated materials (e.g., gloves, pipette tips, weighing paper), must be treated as hazardous chemical waste.[7][8]
-
Solid Waste: Collect all contaminated solid materials in a clearly labeled, sealed container.
-
Liquid Waste: Collect all solutions and solvents containing the compound in a dedicated, labeled hazardous waste container.[7] Do not pour down the drain.[5]
All waste containers should be stored in a designated hazardous waste accumulation area and disposed of through your institution's certified hazardous waste management service.[7]
References
- 1. fluorochem.co.uk [fluorochem.co.uk]
- 2. benchchem.com [benchchem.com]
- 3. FMOC-L-valine | C20H21NO4 | CID 688217 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. peptide.com [peptide.com]
- 5. cemcontenttype.s3.amazonaws.com [cemcontenttype.s3.amazonaws.com]
- 6. peptide.com [peptide.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
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Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
